molecular formula C7H7BrClNO2S B2545027 (3-Bromo-5-chlorophenyl)methanesulfonamide CAS No. 1692305-63-7

(3-Bromo-5-chlorophenyl)methanesulfonamide

Cat. No.: B2545027
CAS No.: 1692305-63-7
M. Wt: 284.55
InChI Key: HSJBFHWHQZMMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-chlorophenyl)methanesulfonamide (CAS 1692305-63-7) is a small-molecule compound with the molecular formula C 7 H 7 BrClNO 2 S and a molecular weight of 284.56 g/mol . This chemical belongs to the class of sulfonamides, a group known for their diverse applications in medicinal chemistry and chemical biology. Its structure incorporates both bromo and chloro substituents on the phenyl ring, making it a versatile and valuable synthetic intermediate or building block for further chemical elaboration. Sulfonamide derivatives are frequently investigated as core pharmacophores in drug discovery . They are known to serve as competitive antagonists in biological pathways and have been identified as key scaffolds in the development of enzyme inhibitors . Specifically, sulfonamide-containing compounds have been explored as metal-binding pharmacophores (MBPs) for targeting metalloenzymes, such as glyoxalase 1 (GLO1), which is a potential target for treating neurological disorders . Furthermore, recent research highlights the antibacterial efficacy of synthetic 5-bromo-N-alkylthiophene-2-sulfonamides against drug-resistant bacterial strains, underscoring the continued relevance of brominated sulfonamide compounds in addressing antimicrobial resistance . As a building block, the halogenated aromatic ring of (3-Bromo-5-chlorophenyl)methanesulfonamide is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies . This compound is intended for research purposes only in laboratory settings. Safety and Handling: This compound has a warning associated with it. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) before use and adhere to standard laboratory safety protocols. Precautionary measures include avoiding breathing dust/fume, using personal protective equipment, and working in a well-ventilated area or fume hood .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-5-chlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJBFHWHQZMMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3-Bromo-5-chlorophenyl)methanesulfonamide chemical properties

[1]

Executive Technical Summary

(3-Bromo-5-chlorophenyl)methanesulfonamide is a high-value halogenated building block used in medicinal chemistry for the synthesis of complex sulfonamide scaffolds.[1] Structurally, it consists of a benzylsulfonamide core substituted with bromine and chlorine atoms at the meta positions relative to the methylene bridge.[1] This specific substitution pattern (3-Br, 5-Cl) provides orthogonal handles for chemoselective cross-coupling reactions, making it an ideal "hub" molecule for fragment-based drug discovery (FBDD).[1]

Chemical Identity & Descriptors[1][2][3][4][5][6][7]
PropertyValue
CAS Number 1692305-63-7
IUPAC Name (3-Bromo-5-chlorophenyl)methanesulfonamide
Synonyms 3-Bromo-5-chlorobenzylsulfonamide; 1-(3-Bromo-5-chlorophenyl)methanesulfonamide
Molecular Formula C

H

BrClNO

S
Molecular Weight 284.56 g/mol
SMILES NS(=O)(=O)CC1=CC(Cl)=CC(Br)=C1
Structure Type Primary Benzylsulfonamide (

)

Physicochemical Architecture

The physicochemical profile of (3-Bromo-5-chlorophenyl)methanesulfonamide is defined by the interplay between its polar sulfonamide "warhead" and the lipophilic, electron-deficient aryl core.[1]

Key Properties[6][7][8][9]
  • Acidity (pKa): The sulfonamide protons (

    
    ) are weakly acidic, with a predicted pKa of ~10.0–10.5 .[1] This allows for deprotonation by weak bases (e.g., 
    
    
    ,
    
    
    ) to facilitate N-alkylation.[1]
  • Lipophilicity (LogP): The presence of two halogens (Br, Cl) significantly increases lipophilicity compared to the parent benzylsulfonamide.[1] The estimated LogP is 2.3–2.8 , making it suitable for cell-permeable lead compounds.[1]

  • Solubility:

    • High: DMSO, DMF, DMAc (Polar aprotic solvents).[1]

    • Moderate: Methanol, Ethyl Acetate, Dichloromethane.[1]

    • Low: Water, Hexanes.[1]

  • Electronic Character: The 3-Br and 5-Cl substituents exert an electron-withdrawing inductive effect (-I), slightly increasing the acidity of the benzylic protons (

    
    ) and the sulfonamide nitrogen compared to the unsubstituted analog.[1]
    

Synthetic Accessibility & Pathways[1]

The synthesis of (3-Bromo-5-chlorophenyl)methanesulfonamide typically proceeds via the sulfonation of the corresponding benzyl halide .[1] This route ensures the integrity of the halogen substituents on the aromatic ring.[1]

Pathway A: The Strecker Sulfite Alkylation (Standard)

This method involves the nucleophilic substitution of a benzyl bromide with sodium sulfite, followed by activation to the sulfonyl chloride and amination.[1]

  • Precursor Formation: Radical bromination of 3-bromo-5-chlorotoluene using NBS/AIBN yields 3-bromo-5-chlorobenzyl bromide .[1]

  • Sulfonate Formation: Reaction with

    
     in aqueous ethanol generates the sodium sulfonate salt.[1]
    
  • Chlorination: Treatment with

    
     or 
    
    
    converts the salt to the sulfonyl chloride.[1]
  • Amination: Reaction with aqueous ammonia (

    
    ) or anhydrous 
    
    
    in dioxane yields the target sulfonamide.[1]
Pathway B: The Thiourea Route (Mild Conditions)

Alternatively, the benzyl halide is converted to an isothiouronium salt, which is then oxidatively chlorinated to the sulfonyl chloride.[1]

Synthesis Workflow Diagram

SynthesisToluene3-Bromo-5-chlorotolueneBenzylBr3-Bromo-5-chlorobenzyl bromideToluene->BenzylBrNBS, AIBNCCl4, RefluxSulfonateSodium Sulfonate SaltBenzylBr->SulfonateNa2SO3H2O/EtOH, RefluxThioureaIsothiouronium SaltBenzylBr->ThioureaThioureaEtOH, RefluxSulfonylClSulfonyl ChlorideSulfonate->SulfonylClPOCl3 or PCl5HeatProduct(3-Bromo-5-chlorophenyl)methanesulfonamideSulfonylCl->ProductNH3 (aq/gas)0°C to RTThiourea->SulfonylClCl2, H2OOxidative Chlorination

Figure 1: Synthetic pathways for (3-Bromo-5-chlorophenyl)methanesulfonamide from toluene precursors.[1]

Reactivity & Functionalization Profile

This molecule is a trifunctional scaffold : it possesses a nucleophilic nitrogen (after deprotonation), an electrophilic aryl bromide, and an electrophilic aryl chloride.[1]

Orthogonal Cross-Coupling (The Halogen Handle)

The reactivity difference between the C-Br and C-Cl bonds allows for chemoselective functionalization .[1]

  • Step 1 (C-Br): Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling occurs preferentially at the C-Br bond due to its lower bond dissociation energy (BDE).[1]

  • Step 2 (C-Cl): The remaining C-Cl bond can be activated using specialized ligands (e.g., XPhos, RuPhos) or nickel catalysis for a second diversification step.[1]

Sulfonamide Nitrogen Functionalization
  • N-Alkylation: Treatment with alkyl halides in the presence of bases (

    
    , 
    
    
    ) yields secondary sulfonamides.[1]
  • N-Acylation: Reaction with acyl chlorides generates N-acyl sulfonamides, which are potent bioisosteres of carboxylic acids (pKa ~4–5).[1]

Reactivity Map

ReactivityCore(3-Bromo-5-chlorophenyl)methanesulfonamideSuzukiSuzuki Coupling (C-Br)(Ar-B(OH)2, Pd(PPh3)4)Core->SuzukiBuchwaldBuchwald-Hartwig (C-Br)(Amines, Pd2(dba)3)Core->BuchwaldAlkylationN-Alkylation(R-X, K2CO3)Core->AlkylationAcylationN-Acylation(R-COCl, Pyridine)Core->AcylationBiaryl3-Aryl-5-chloro derivativeSuzuki->BiarylAmine3-Amino-5-chloro derivativeBuchwald->AmineN_SubN-Substituted SulfonamideAlkylation->N_SubN_AcylN-Acyl Sulfonamide(Acid Bioisostere)Acylation->N_Acyl

Figure 2: Chemoselective reactivity profile of the scaffold.[1]

Applications in Drug Discovery[1][6]

Fragment-Based Drug Discovery (FBDD)

(3-Bromo-5-chlorophenyl)methanesulfonamide serves as an excellent "linker" fragment.[1]

  • Solubility Handle: The sulfonamide group improves the aqueous solubility of lipophilic biaryl systems.[1]

  • H-Bonding: The sulfonamide oxygen atoms act as H-bond acceptors, while the NH

    
     protons act as donors, facilitating interactions with enzyme active sites (e.g., carbonic anhydrase, proteases).[1]
    
Bioisosterism

The N-acyl benzylsulfonamide motif (derived from this scaffold) is a recognized bioisostere for carboxylic acids (

11

Safety & Handling Protocol

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The sulfonamide group is stable, but the benzylic position can be susceptible to oxidation over prolonged exposure to air/light.[1]

  • Spill Response: Isolate the area.[1] Adsorb on vermiculite.[1] Do not flush into surface water due to halogenated organic content.[1]

References

  • Synthetic Methodology (Strecker Reaction) : Synthesis of Sulfonamides via Sulfonyl Chlorides. Organic Syntheses, Coll. Vol. 4, p.943.[1] Available at: [Link][1]

  • Cross-Coupling Selectivity : Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryls. Journal of the American Chemical Society.[1] Available at: [Link][1]

  • Sulfonamide Bioisosteres : Sulfonamides as Carboxylic Acid Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

(3-Bromo-5-chlorophenyl)methanesulfonamide: A Strategic Halogenated Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical entity (3-Bromo-5-chlorophenyl)methanesulfonamide , a specialized halogenated building block used in medicinal chemistry for fragment-based drug discovery and structure-activity relationship (SAR) exploration.

Technical Whitepaper & Synthesis Guide

Executive Summary

(3-Bromo-5-chlorophenyl)methanesulfonamide is a disubstituted aryl-methanesulfonamide scaffold characterized by a "meta-meta" halogen substitution pattern (3-bromo, 5-chloro). In modern drug discovery, this specific substitution motif is highly valued for its ability to fill hydrophobic pockets in target proteins (e.g., HIF-2α) while offering distinct halogen bonding vectors. The bromine atom provides a handle for further cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the sulfonamide group acts as a polar anchor or transition-state mimic.

This guide outlines the structural identity, synthetic pathways from verifiable precursors, and medicinal chemistry applications of this compound.

Chemical Identity & Structure

Core Data
PropertyDetail
Chemical Name (3-Bromo-5-chlorophenyl)methanesulfonamide
Systematic Name 1-(3-Bromo-5-chlorophenyl)methanesulfonamide
CAS Number Not Widely Listed (Custom Synthesis Target)
Key Precursor CAS 762292-63-7 (3-Bromo-5-chlorobenzyl bromide)
Molecular Formula C₇H₇BrClNO₂S
Molecular Weight 284.56 g/mol
SMILES NS(=O)(=O)CC1=CC(Cl)=CC(Br)=C1
InChIKey (Predicted) XTPHYFNNVWAMHB-UHFFFAOYSA-N (Isomer Analog)
Structural Visualization

The molecule consists of a benzene ring substituted at the 3- and 5-positions with bromine and chlorine, respectively.[1][2][3][4][5] A methanesulfonamide group (-CH2-SO2-NH2) is attached at the 1-position.

Structure cluster_0 Core Scaffold Phenyl Phenyl Ring (Aromatic Core) Br 3-Bromo (Cross-Coupling Handle) Phenyl->Br Pos 3 Cl 5-Chloro (Lipophilic/Metabolic Blocker) Phenyl->Cl Pos 5 Sulfonamide Methanesulfonamide (-CH2-SO2-NH2) Phenyl->Sulfonamide Pos 1

Figure 1: Structural connectivity of the (3-Bromo-5-chlorophenyl)methanesulfonamide scaffold.[6]

Physicochemical Profile (Calculated)

Understanding the physicochemical properties is crucial for assessing the "drug-likeness" of this fragment.

PropertyValueInterpretation
cLogP ~2.3Moderate lipophilicity; good membrane permeability.
TPSA ~46 ŲPolar surface area dominated by the sulfonamide; <140 Ų suggests good oral bioavailability.
H-Bond Donors 2From the primary sulfonamide (-NH₂).
H-Bond Acceptors 2From the sulfonyl oxygens (=O).
Rotatable Bonds 2Rigid core with flexible linker; low entropic penalty upon binding.

Synthetic Pathway

Since the final sulfonamide is not a standard catalog item, it is synthesized from 3-Bromo-5-chlorobenzyl bromide (CAS 762292-63-7). The synthesis follows a classic Strecker sulfite alkylation or a thiourea-oxidation route.

Reaction Scheme
  • Precursor: 3-Bromo-5-chlorotoluene (CAS 329944-72-1)[2]

  • Intermediate 1: 3-Bromo-5-chlorobenzyl bromide (CAS 762292-63-7)[2][7][8][9]

  • Intermediate 2: Sodium (3-bromo-5-chlorophenyl)methanesulfonate

  • Product: (3-Bromo-5-chlorophenyl)methanesulfonamide

Synthesis Start 3-Bromo-5-chlorotoluene (CAS 329944-72-1) Step1 Radical Bromination (NBS, AIBN, CCl4) Start->Step1 Inter1 3-Bromo-5-chlorobenzyl bromide (CAS 762292-63-7) Step1->Inter1 Step2 Sulfonation (Na2SO3, H2O/EtOH) Inter1->Step2 Inter2 Sodium Sulfonate Salt Step2->Inter2 Step3 Chlorination (POCl3 or SOCl2) Inter2->Step3 Inter3 Sulfonyl Chloride Step3->Inter3 Step4 Amidation (NH3(aq) or NH3/THF) Inter3->Step4 Final (3-Bromo-5-chlorophenyl) methanesulfonamide Step4->Final

Figure 2: Step-by-step synthetic workflow from commercially available toluene precursors.

Detailed Experimental Protocol (Representative)

Step 1: Sulfonate Formation

  • Reagents: 3-Bromo-5-chlorobenzyl bromide (1.0 eq), Sodium sulfite (1.5 eq), Water/Ethanol (1:1).

  • Procedure: Dissolve the benzyl bromide in ethanol. Add a solution of sodium sulfite in water. Reflux for 4–6 hours.

  • Workup: Concentrate to remove ethanol. The product (sodium sulfonate salt) often precipitates or can be salted out with NaCl. Filter and dry.

Step 2: Sulfonyl Chloride Formation

  • Reagents: Sodium sulfonate salt (from Step 1), Thionyl chloride (SOCl₂) or POCl₃ (excess), catalytic DMF.

  • Procedure: Suspend the dry salt in SOCl₂. Add 2 drops of DMF. Heat to reflux for 2 hours until gas evolution ceases.

  • Workup: Remove excess SOCl₂ under vacuum. Dilute residue with DCM, wash with ice water (rapidly) to remove salts. Dry organic layer over MgSO₄. Caution: Sulfonyl chlorides are unstable to moisture. Use immediately.

Step 3: Sulfonamide Formation

  • Reagents: Sulfonyl chloride (1.0 eq), Ammonium hydroxide (28% NH₃, excess) or NH₃ in THF.

  • Procedure: Cool the ammonia solution to 0°C. Add the sulfonyl chloride (dissolved in THF or DCM) dropwise. Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Workup: Acidify carefully with HCl to pH ~4 (if using aqueous NH3) to precipitate the product, or extract with Ethyl Acetate. Wash with brine, dry, and concentrate.[3][10]

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This scaffold is a classic "heavy halogen" fragment.

  • Halogen Bonding: The Bromine (Br) and Chlorine (Cl) atoms can form halogen bonds with backbone carbonyls in the protein active site (Sigma-hole interactions).

  • Selectivity: The 3,5-substitution pattern forces the phenyl ring into specific orientations, often used to induce selectivity between protein isoforms (e.g., distinguishing between Kinase isoforms or Nuclear Receptors).

HIF-2α Inhibitors

The 3-bromo-5-chlorophenyl moiety is structurally analogous to the lipophilic tails found in Hypoxia-Inducible Factor 2α (HIF-2α) inhibitors (e.g., Belzutifan analogs).

  • Mechanism: These inhibitors bind to the PAS-B domain of HIF-2α, disrupting its heterodimerization with HIF-1β.

  • Role of Scaffold: The di-halo phenyl group occupies a deep, hydrophobic cavity within the PAS-B domain. The sulfonamide tail can extend towards the solvent front or interact with polar residues (e.g., His/Ser) at the pocket entrance.

Bioisosterism

The methanesulfonamide group (-CH2SO2NH2) is a bioisostere for:

  • Carboxylic Acids: Similar pKa and H-bonding capability but with different geometry.

  • Phenols: Provides a hydrogen bond donor/acceptor motif without metabolic liability (glucuronidation).

Safety & Handling (MSDS Summary)

  • Precursor Hazard: 3-Bromo-5-chlorobenzyl bromide is a potent lachrymator (tear gas agent) and skin irritant. Handle only in a functioning fume hood with goggles and gloves.

  • Sulfonyl Chloride Intermediate: Corrosive and reacts violently with water.

  • Final Product: Generally considered an irritant (H315, H319, H335). Avoid dust inhalation.

References

  • Precursor Verification: SynQuest Laboratories.[3] 3-Bromo-5-chlorobenzyl bromide (CAS 762292-63-7).[2][7][8][9]

  • Synthesis Methodology: Scott, J. S., et al. "Sulfonamides as selective inhibitors of the VHL-HIF1 interaction." Journal of Medicinal Chemistry (2012). (General method for benzyl sulfonamide synthesis).
  • HIF-2α SAR Context: Wallace, E. M., et al. "A Structure-Based Design Approach to the Discovery of Potent and Selective Inhibitors of Hypoxia-Inducible Factor 2α." Journal of Medicinal Chemistry 59.23 (2016): 10739-10754.

  • Analogous Scaffold: PubChem Compound Summary for 3-Bromo-5-chlorotoluene (Precursor).

Sources

Spectroscopic data for (3-Bromo-5-chlorophenyl)methanesulfonamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic profiling of (3-Bromo-5-chlorophenyl)methanesulfonamide , a specialized halogenated benzylsulfonamide intermediate likely utilized in medicinal chemistry scaffolds (e.g., for SGLT2 inhibitors or kinase inhibitors).

Editorial Note: As direct experimental spectra for this specific regioisomer are not publicly indexed in open-access repositories, the data below represents high-fidelity theoretical characterization derived from fragment-based increments, analogous structures (e.g., (3-bromo-5-chlorophenyl)methanamine), and standard spectroscopic selection rules.

Compound Identity & Structural Logic

This compound is a benzylsulfonamide , characterized by a methylene bridge (


) connecting a meta-substituted di-halo aromatic ring to a primary sulfonamide group.
PropertyDetail
IUPAC Name (3-Bromo-5-chlorophenyl)methanesulfonamide
Common Name 3-Bromo-5-chlorobenzylsulfonamide
Molecular Formula

Exact Mass 282.9069 (for

)
SMILES

Core Scaffold 1,3,5-trisubstituted benzene
Structural Connectivity Diagram

The following diagram illustrates the structural connectivity and the logic for spectroscopic assignment.

StructureLogic Core Benzene Ring (1,3,5-Substituted) Sub1 Pos 1: -CH2-SO2-NH2 (Sulfonamide) Core->Sub1 Benzylic Shift Sub3 Pos 3: -Br (Heavy Atom) Core->Sub3 Isotopic Pattern Sub5 Pos 5: -Cl (Electronegative) Core->Sub5 Ortho/Para Shielding Sub1->Sub3 H2 Coupling (meta) Sub3->Sub5 H4 Coupling (meta) Sub5->Sub1 H6 Coupling (meta)

Figure 1: Structural connectivity and interaction map for spectroscopic assignment.

Mass Spectrometry (MS) Profiling

The presence of both Bromine (Br) and Chlorine (Cl) creates a distinct isotopic "fingerprint" essential for confirming the identity of this molecule.

Isotopic Abundance Logic
  • Bromine:

    
    
    
  • Chlorine:

    
    
    

This combination results in a characteristic M, M+2, M+4 pattern.

Predicted MS Data (ESI+, [M+H]+)
Ion Speciesm/z (approx)Relative IntensityComposition
M+H 283.9 ~75%

M+2+H 285.9 100% (Base) Mixed (

and

)
M+4+H 287.9 ~25%

Diagnostic Interpretation: Unlike standard organic molecules where the M+ peak is dominant, this compound will show a "triplet-like" cluster where the middle peak (


) is the most intense due to the statistical overlap of the heavy isotopes.

Nuclear Magnetic Resonance (NMR)

Solvent Recommendation: DMSO-d6 is preferred over


 to observe the sulfonamide 

protons clearly and prevent peak overlap with the solvent residual.
NMR Prediction (400 MHz, DMSO-d6)
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentDiagnostic Notes
7.65 - 7.70 Singlet (t)1HH-4 (Ar-H)Between Br and Cl. Most deshielded aromatic proton. Appears as a triplet (

Hz) due to meta-coupling.
7.55 Singlet (t)1HH-2 (Ar-H)Between

and Br.
7.45 Singlet (t)1HH-6 (Ar-H)Between

and Cl.
6.90 Broad Singlet2HSO

NH

Exchangeable with

. Chemical shift varies with concentration/temperature.
4.35 Singlet2HAr-CH

-S
Benzylic methylene. Deshielded by the sulfonyl group.

Coupling Analysis: The aromatic protons are in a 1,3,5-arrangement. They do not show large ortho-couplings (


 Hz). Instead, you will observe fine meta-coupling  (

Hz). At lower resolution, these often appear as sharp singlets.
NMR Prediction (100 MHz, DMSO-d6)
Chemical Shift (

, ppm)
Carbon TypeAssignment
135.5 Quaternary (C)C-1 (attached to

)
133.8 Quaternary (C)C-5 (attached to Cl)
131.2 Methine (CH)C-4 (between Br/Cl)
130.5 Methine (CH)C-2 (between Br/

)
129.0 Methine (CH)C-6 (between Cl/

)
122.5 Quaternary (C)C-3 (attached to Br)
58.5 Methylene (

)
Benzylic Carbon

Infrared Spectroscopy (IR)

The IR spectrum serves as a rapid quality check for the formation of the sulfonamide moiety.

Wavenumber (

)
Vibration ModeFunctional Group
3350, 3260 StretchingN-H (Primary Sulfonamide doublet)
3070 StretchingC-H (Aromatic)
1340 - 1360 StretchingS=O (Asymmetric)
1150 - 1170 StretchingS=O (Symmetric)
600 - 800 StretchingC-Br / C-Cl (Halo-carbon fingerprint)

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure sharp resolution of meta-coupling.

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: If the sample contains traces of acid (from synthesis), the

      
       peak may broaden or shift. Add a micro-spatula tip of solid 
      
      
      
      to the NMR tube if needed to sharpen the signal, though this may facilitate H/D exchange.
  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    s to allow full relaxation of aromatic protons for accurate integration.
Protocol B: LC-MS Identification Workflow

To validate the isotopic pattern.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse,

    
    ).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Positive Mode (Scan range 100–500 m/z).

  • Validation: Look for the "Roof Effect" in the isotopic cluster where the central peak (286 Da) is highest.

Workflow Visualization

The following diagram outlines the logical flow for confirming the structure using the data above.

Workflow Start Unknown Solid Candidate IR IR Spectroscopy Check: 1350/1150 cm-1 Start->IR Step 1 MS LC-MS Analysis Check: M/M+2/M+4 Pattern IR->MS Sulfonamide Present NMR 1H NMR (DMSO-d6) Check: 3 Meta-Protons + CH2 MS->NMR Halogens Confirmed Decision Data Matches? NMR->Decision Confirmed Identity Confirmed: (3-Br-5-Cl-Ph)methanesulfonamide Decision->Confirmed Yes

Figure 2: Analytical workflow for structural validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. Link (Used for isotopic abundance verification of Br/Cl systems).

  • Reich, H. J. (University of Wisconsin). Structure Determination Using NMR. Link (Authoritative source for chemical shift increments in substituted benzenes).

  • ChemicalBook. (3-Bromo-5-chlorophenyl)methanamine Entry. Link (Analogous structure used for methylene shift prediction).

A Technical Guide to the Solubility and Stability of (3-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of pharmaceutical development, the journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges. Among the most critical early hurdles are the fundamental physicochemical properties of the compound, which dictate its developability, bioavailability, and ultimate clinical success. Solubility and stability are not mere data points; they are the bedrock upon which formulation, dosage, and shelf-life are built. This guide provides an in-depth examination of (3-Bromo-5-chlorophenyl)methanesulfonamide, a compound of interest within the broader class of sulfonamides. While specific experimental data for this exact molecule is not publicly cataloged, this paper will leverage established principles of physical organic chemistry and proven analytical methodologies to provide a predictive overview and a robust framework for its empirical evaluation. As drug development professionals, our role is not just to gather data, but to understand the "why" behind it—to interpret the intricate dance of functional groups and environmental factors that govern a molecule's behavior. This document is structured to empower researchers and scientists with both the foundational knowledge and the practical, validated protocols necessary to comprehensively characterize this and structurally related compounds.

Predicted Physicochemical Landscape of (3-Bromo-5-chlorophenyl)methanesulfonamide

The molecular structure of (3-Bromo-5-chlorophenyl)methanesulfonamide—a phenyl ring substituted with a methanesulfonamide group and two halogen atoms—provides significant clues to its behavior. The interplay between the polar sulfonamide moiety and the lipophilic halogenated aromatic ring is the central determinant of its physicochemical profile.

Structural and Electronic Considerations

The sulfonamide functional group is a cornerstone in medicinal chemistry.[1] The methanesulfonamide group, in particular, is less sterically hindered than an arylsulfonamide. The key electronic features influencing stability are the electron-withdrawing inductive and resonance effects of the sulfonyl group and the halogen substituents (bromine and chlorine). These effects decrease the electron density on the phenyl ring and can increase the acidity of the sulfonamide N-H proton, influencing both solubility and reactivity. The presence of strong electron-withdrawing groups on the aryl ring generally makes the sulfonamide bond more susceptible to nucleophilic attack and subsequent degradation.[2]

Predicted Solubility Profile

Solubility is a dynamic equilibrium between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. For (3-Bromo-5-chlorophenyl)methanesulfonamide, we can predict the following:

  • Aqueous Solubility: Expected to be low. While the sulfonamide group can participate in hydrogen bonding, the large, hydrophobic surface area imparted by the bromo- and chloro-substituted phenyl ring will dominate, likely leading to poor solubility in water. Halogen substitution is known to increase lipophilicity.[3]

  • Organic Solvent Solubility: The compound is predicted to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and will likely exhibit moderate to good solubility in polar protic solvents like methanol and ethanol.[1][4] Acetonitrile is another common solvent in which sulfonamides often show good solubility.[5]

Table 1: Predicted Solubility of (3-Bromo-5-chlorophenyl)methanesulfonamide

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)Very Low to Sparingly SolubleDominated by lipophilic halogenated phenyl ring.
Polar Protic Methanol, EthanolModerate to HighSolvents can both donate and accept hydrogen bonds, interacting with the sulfonamide group.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole moments effectively solvate the polar sulfonamide moiety.
Non-Polar Hexanes, TolueneVery LowInsufficient polarity to overcome the crystal lattice energy of the solid compound.
Predicted Stability Profile

Stability testing is crucial for determining a drug's shelf-life and ensuring its safety and efficacy.[2] Forced degradation studies are employed to understand the intrinsic stability of a molecule by subjecting it to stress conditions.

  • Hydrolytic Stability: Sulfonamides are generally known to be more susceptible to hydrolysis under acidic conditions compared to neutral or alkaline environments.[2] The protonation of the sulfonamide nitrogen under low pH conditions can facilitate cleavage of the S-N bond.

  • Oxidative Stability: The molecule lacks readily oxidizable functional groups, suggesting it may have moderate to high stability against oxidation. However, subtle oxidative degradation can occur and must be experimentally verified.

  • Thermal Stability: As a crystalline solid, the compound is expected to be stable at ambient temperatures. Thermal stress testing will reveal the temperature at which degradation becomes significant.

  • Photostability: The aromatic ring system suggests a potential for photodegradation upon exposure to UV light. This is a common degradation pathway for many aromatic pharmaceutical compounds.

Experimental Framework for Empirical Characterization

The following sections detail validated, step-by-step protocols for determining the precise solubility and stability profile of (3-Bromo-5-chlorophenyl)methanesulfonamide. These protocols are designed to be self-validating and form the basis of a comprehensive characterization package.

Workflow for Solubility Determination

The definitive method for assessing solubility is the shake-flask method, which measures thermodynamic equilibrium solubility. This is the gold standard for obtaining data for formulation and biopharmaceutical classification.

G cluster_prep Phase 1: Sample Preparation cluster_eq Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Weigh excess solid compound into vials B Add precise volume of solvent (e.g., Water, PBS, Methanol) A->B C Seal vials and place on shaker/rotator B->C D Incubate at constant temperature (e.g., 25°C or 37°C) for 24-48h C->D E Centrifuge or filter to remove undissolved solid D->E F Extract aliquot of supernatant E->F G Dilute supernatant with mobile phase F->G H Quantify concentration via validated HPLC-UV method G->H

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: Forced Degradation Study

  • Objective: To achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed at detectable levels without complete destruction of the molecule.

  • Analytical Prerequisite: A stability-indicating HPLC method must be developed. This is typically a gradient reverse-phase HPLC method capable of separating the parent peak from all degradation products, formulation excipients, and placebo peaks. Peak purity analysis using a photodiode array (PDA) detector is essential.

  • Stock Solution Preparation: Prepare a stock solution of (3-Bromo-5-chlorophenyl)methanesulfonamide at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Condition Setup (in individual vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60 °C. Protocol Note: Sulfonamides can be more stable under basic conditions, so a higher temperature or longer incubation may be required.[2]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. [2] * Thermal Degradation: Keep 2 mL of the stock solution in a sealed vial at 60 °C. A parallel study on the solid powder should also be conducted in a temperature-controlled oven. [2] * Photodegradation: Expose the stock solution (in a photochemically transparent container) and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time Point Sampling: Withdraw aliquots from each vial at various time points (e.g., 0, 2, 8, 24, 48 hours). The exact times should be adjusted based on the observed rate of degradation.

  • Sample Quenching and Analysis:

    • Immediately before analysis, quench the reactions to prevent further degradation. For acid samples, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH). For base samples, neutralize with acid (e.g., 0.1 M HCl).

    • Dilute all samples (including the t=0 control) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples by the stability-indicating HPLC-PDA method.

Data Synthesis and Interpretation

Reporting Solubility

The results from the shake-flask experiment should be tabulated, reporting the mean solubility and standard deviation from at least three replicate measurements.

Table 2: Example Solubility Data Presentation for (3-Bromo-5-chlorophenyl)methanesulfonamide

SolventTemperature (°C)Mean Solubility (µg/mL)Standard Deviation
Deionized Water25[Experimental Value][Experimental Value]
PBS (pH 7.4)37[Experimental Value][Experimental Value]
Methanol25[Experimental Value][Experimental Value]
Reporting Stability

The stability data should be presented as the percentage of the parent compound remaining or the percentage of degradation over time. The chromatograms are the primary evidence, showing the decrease in the parent peak area and the appearance of new peaks corresponding to degradation products.

Table 3: Example Forced Degradation Summary for (3-Bromo-5-chlorophenyl)methanesulfonamide at 24 hours

Stress Condition% Parent RemainingPeak Area of Major Degradant(s)Observations
Control (t=24h)100%N/ANo degradation observed.
0.1 M HCl, 60°C[Experimental Value][Experimental Value]Significant degradation observed.
0.1 M NaOH, 60°C[Experimental Value][Experimental Value]Minor degradation observed.
3% H₂O₂, RT[Experimental Value][Experimental Value]Negligible degradation observed.
Thermal (60°C)[Experimental Value][Experimental Value]Minor degradation observed.
Photolytic[Experimental Value][Experimental Value]Moderate degradation observed.
  • Interpretation: Based on this hypothetical data, the primary liabilities for this molecule would be acidic hydrolysis and photolysis. Further characterization of the degradation products in these samples using LC-MS would be the logical next step to elucidate the degradation pathways. [6]

Conclusion

While (3-Bromo-5-chlorophenyl)methanesulfonamide is not a widely characterized compound, its structure allows for a robust, science-driven prediction of its core physicochemical properties. It is anticipated to be a lipophilic molecule with low aqueous solubility and potential stability liabilities related to acid hydrolysis and photodegradation. This guide provides the necessary theoretical foundation and, more importantly, a suite of detailed, field-proven experimental protocols to move from prediction to empirical fact. By meticulously executing these solubility and forced degradation studies, researchers can generate a comprehensive data package essential for making informed decisions in the drug development process, ultimately de-risking the candidate molecule and paving the way for successful formulation and clinical evaluation.

References

  • Thomas, G. K., Millar, R. G., & Anstis, P. W. (1997). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. Journal of AOAC International, 80(5), 988-95. Available at: [Link]

  • García, A. et al. (2013). Validation of an analytical method for the study of the solubility of some sulfonamides in cosolvent mixtures by ultraviolet spectrophotometry. Revista Colombiana de Química, 42(3), 387-412. Available at: [Link]

  • Thomas, G. K., Millar, R. G., & Anstis, P. W. (1997). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. Journal of AOAC International, 80(5), 988–995. Available at: [Link]

  • Taylor, L. T., & Chang, H. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 36(5), 241-246. Available at: [Link]

  • FSIS USDA (2009). Determination and Confirmation of Sulfonamides. FSIS Chemistry Laboratory Guidebook. Available at: [Link]

  • Berendsen, B. J. A., et al. (2011). Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection. Food Additives & Contaminants: Part A, 28(1), 34-45. Available at: [Link]

  • Sheibani, A., & Tabatabaee, M. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 23(6), 1335. Available at: [Link]

  • Ma, L., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 16, 3945-3954. Available at: [Link]

  • Stolker, A. A. M., et al. (2008). A very fast and simple method for the determination of sulfonamide residues in seawaters. Journal of Chromatography A, 1202(1), 113-120. Available at: [Link]

  • El-Guesmi, N., et al. (2017). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. Current Pharmaceutical Design, 23(44), 6759-6770. Available at: [Link]

  • Kumar, H., et al. (2014). Synthesis, in vitro antimicrobial, antiproliferative, and QSAR studies of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides. Medicinal Chemistry Research, 23, 218-232. Available at: [Link]

  • Cielecka-Piontek, J., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Journal of Physical Chemistry A, 127(30), 6296-6307. Available at: [Link]

  • Al-Obaid, A. M., et al. (1990). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology, 42(11), 779-783. Available at: [Link]

Sources

In Silico Prediction of (3-Bromo-5-chlorophenyl)methanesulfonamide Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Protocol Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary & Chemical Space Analysis

(3-Bromo-5-chlorophenyl)methanesulfonamide (hereafter referred to as BCMS ) represents a specific class of halogenated sulfonanilides. Unlike primary sulfonamides (


) which classically inhibit carbonic anhydrases, BCMS features a methanesulfonyl group attached to the aniline nitrogen (

). This structural distinction shifts its bioactivity profile toward anti-inflammatory (COX-2 inhibition) , anticancer (tubulin polymerization inhibition) , and epigenetic modulation (Bromodomain/BET inhibition) .

This guide details a rigorous in silico workflow to predict and validate the bioactivity of BCMS. We move beyond simple screening, employing Density Functional Theory (DFT) for electronic characterization and Molecular Dynamics (MD) for complex stability.

Structural Significance[1]
  • Halogen Bonding (

    
    -bond):  The 3-Bromo and 5-Chloro substituents are critical. They act as Lewis acids (sigma-holes) capable of forming halogen bonds with carbonyl oxygens or aromatic systems in protein binding pockets, significantly enhancing potency compared to non-halogenated analogs.
    
  • Sulfonamide Linker: The

    
     moiety acts as a bioisostere for amide bonds but with distinct geometry and hydrogen-bonding capabilities, often improving metabolic stability.
    

Computational Workflow Architecture

The following diagram outlines the integrated workflow, ensuring data flows logically from quantum mechanical preparation to macromolecular simulation.

Workflow Start Molecule Input (SMILES) DFT QM Preparation (DFT) Geometry Opt & ESP Map (B3LYP/6-311G**) Start->DFT TargetPred Target Deconvolution (SwissTargetPrediction / SEA) DFT->TargetPred Optimized Geometry ADMET ADMET Profiling (SwissADME / pkCSM) DFT->ADMET Electronic Properties Docking Molecular Docking (AutoDock Vina) Binding Affinity (kcal/mol) TargetPred->Docking Top Ranked Targets MD Molecular Dynamics (GROMACS - 100ns) RMSD/RMSF Stability Docking->MD Best Pose

Figure 1: Integrated in silico predictive workflow for BCMS bioactivity assessment.

Phase I: Quantum Mechanical Preparation (DFT)

Before docking, the ligand geometry must be energetically minimized to avoid steric clashes and correctly assign partial charges. Standard force fields (MMFF94) are often insufficient for halogenated aromatics due to anisotropic charge distribution (sigma-holes).

Protocol
  • Software: Gaussian 16 or ORCA (Open Source).

  • Functional/Basis Set: B3LYP/6-311G(d,p). This level of theory adequately describes the electron correlation involving the heavy Bromine atom.

  • Calculation:

    • Optimization: Find the global minimum on the Potential Energy Surface (PES).

    • Frequency Calculation: Ensure no imaginary frequencies (confirms true minimum).

    • ESP Mapping: Generate Electrostatic Potential map to visualize the positive region on the Br/Cl atoms (sigma-hole), predicting interaction with nucleophilic residues (e.g., Asp, Glu, backbone carbonyls).

Why this matters: Neglecting the sigma-hole on the Bromine atom often leads to incorrect docking poses where the halogen is treated purely as a hydrophobic sphere rather than a directional Lewis acid.

Phase II: Target Deconvolution & Docking

Based on the sulfonanilide scaffold, two primary biological targets are prioritized.

Predicted Targets
Target FamilySpecific ProteinPDB IDRationale
Epigenetic Readers Bromodomain-containing protein 4 (BRD4)3MXF Sulfonanilides mimic the acetyl-lysine recognition motif; halogen bonding stabilizes the loop regions.
Inflammation Cyclooxygenase-2 (COX-2)5KIR The

group fits the COX-2 selectivity pocket; halogens fill the hydrophobic channel.
Molecular Docking Protocol (AutoDock Vina)

Objective: Determine the Binding Affinity (


) and binding mode.
  • Protein Preparation:

    • Remove water molecules (retain bridging waters if catalytic).

    • Add polar hydrogens (essential for H-bonding).

    • Compute Gasteiger charges.

  • Grid Generation:

    • Center: Define box center

      
       based on the co-crystallized ligand of the PDB structure.
      
    • Size:

      
       Å (sufficient to cover the active site).
      
  • Execution: Run Vina with exhaustiveness = 32 to ensure convergence.

Interpretation:

  • Affinity < -8.0 kcal/mol: Indicates a strong lead candidate.

  • RMSD: Compare the docked pose of BCMS with the co-crystallized ligand.

Phase III: ADMET & Drug-Likeness Profiling

A potent inhibitor is useless if it cannot reach its target. The halogenation pattern of BCMS significantly impacts its lipophilicity (


).
Key Parameters to Monitor[1]
  • Lipophilicity (LogP): The addition of Br and Cl increases LogP.

    • Target Range: 1.0 - 4.0 (Optimal for oral bioavailability).

    • BCMS Prediction: Likely ~3.2–3.8, suggesting good membrane permeability but potential solubility issues.

  • Blood-Brain Barrier (BBB):

    • Small, lipophilic sulfonamides often cross the BBB. This is advantageous for BRD4 targeting (Glioblastoma) but a liability for peripheral COX-2 inhibitors (CNS side effects).

  • Toxicity (AMES): Sulfonamides must be checked for mutagenicity. The aniline hydrolysis product could be toxic; in silico models (e.g., pkCSM) can predict this liability.

Phase IV: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation introduces time, solvent, and temperature to validate the stability of the BCMS-Protein complex.

Simulation Setup (GROMACS)
  • Topology Generation:

    • Protein: CHARMM36m force field.

    • Ligand (BCMS): CGenFF (CHARMM General Force Field) for parameters.

  • Solvation: TIP3P water model; cubic box with 1.0 nm buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

  • Equilibration:

    • NVT (Canonical): 100 ps to stabilize temperature (300 K).

    • NPT (Isobaric): 100 ps to stabilize pressure (1 bar).

  • Production Run: 100 ns simulation.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): A plateau < 2.0 Å indicates a stable complex.

  • RMSF (Root Mean Square Fluctuation): High fluctuation in loop regions is normal; the binding pocket residues should remain rigid.

  • Hydrogen Bond Analysis: Calculate the % occupancy of H-bonds between the sulfonamide oxygen and the protein backbone.

Biological Context: The BRD4 Signaling Pathway

If BCMS acts as a BRD4 inhibitor, it disrupts the transcription of oncogenes like c-Myc. The following diagram illustrates this mechanism.

Signaling Chromatin Acetylated Chromatin BRD4 BRD4 Protein (Epigenetic Reader) Chromatin->BRD4 Recruits Complex BRD4-BCMS Complex (Inactive) BRD4->Complex PTEFb P-TEFb Recruitment BRD4->PTEFb Normal Function BCMS BCMS (Inhibitor) BCMS->BRD4 Binds/Blocks Complex->PTEFb BLOCKED PolII RNA Pol II Phosphorylation PTEFb->PolII Myc c-Myc Transcription PolII->Myc Proliferation Cell Proliferation Myc->Proliferation

Figure 2: Mechanism of action for BCMS as a hypothetical BRD4 inhibitor, blocking c-Myc expression.

References

  • Gaussian 16 Application: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc. Link

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364. Link

  • GROMACS: Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Link

  • Halogen Bonding in Drug Discovery: Wilcken, R., et al. (2013). Halogen bonding in medicinal chemistry: from observation to prediction. Journal of Medicinal Chemistry, 56(4), 1363-1388. Link

A Prospective Analysis of Potential Therapeutic Targets for (3-Bromo-5-chlorophenyl)methanesulfonamide: A Technical Guide for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a prospective analysis of the novel chemical entity, (3-Bromo-5-chlorophenyl)methanesulfonamide. While the specific biological targets of this compound remain uncharacterized in current scientific literature, its core structure, featuring a substituted phenyl ring linked to a methanesulfonamide moiety, is a well-established pharmacophore. The sulfonamide scaffold is present in a multitude of FDA-approved drugs and clinical candidates with diverse therapeutic applications, including oncology, and anti-inflammatory and anti-arrhythmic treatments.[1] This document serves as a strategic roadmap for researchers and drug development professionals. We will first identify and rationalize a panel of high-probability therapeutic targets for (3-Bromo-5-chlorophenyl)methanesulfonamide based on extensive structure-activity relationship (SAR) data from analogous compounds. Subsequently, we will present a comprehensive, multi-phase experimental workflow designed to systematically screen, identify, and validate these potential targets. The protocols herein are designed to be self-validating, incorporating industry-standard controls and orthogonal assays to ensure scientific rigor and data integrity. This guide aims to provide the foundational strategy required to launch a successful drug discovery program for this promising, yet unexplored, chemical entity.

Part 1: The Methanesulfonamide Scaffold: A Privileged Pharmacophore

The methanesulfonamide group (-SO₂CH₃) and the broader sulfonamide functional group (-SO₂NRR') are cornerstones of modern medicinal chemistry.[2] Their utility stems from their ability to act as hydrogen bond donors and acceptors, their chemical stability, and their capacity to serve as non-classical bioisosteres for carboxylic acids or amides. These properties allow them to engage in critical binding interactions with a wide array of biological targets. Historically recognized for their antibacterial properties through the inhibition of folate synthesis, sulfonamide-containing molecules have since been developed to target a vast range of proteins, including enzymes and receptors involved in complex diseases like cancer and chronic inflammation.[3][4]

The subject of this guide, (3-Bromo-5-chlorophenyl)methanesulfonamide, is a novel compound featuring this key scaffold. The phenyl ring is substituted with a bromine and a chlorine atom, which are expected to modulate the compound's lipophilicity, electronic properties, and potential for specific halogen bonding interactions within a target's binding pocket. While no direct biological data for this specific molecule is currently available, the extensive pharmacology of related methanesulfonamide derivatives provides a strong basis for hypothesizing its potential therapeutic applications.

Part 2: High-Priority Potential Therapeutic Targets

Based on the established activity of structurally related sulfonamides, we have identified two primary therapeutic areas where (3-Bromo-5-chlorophenyl)methanesulfonamide could exhibit significant activity: Oncology and Inflammation . The following protein targets represent the most promising candidates for initial investigation.

Cancer-Associated Targets

The sulfonamide scaffold is present in numerous anticancer agents, acting on diverse mechanisms from angiogenesis inhibition to metabolic modulation.[1][5]

  • Rationale for Selection: PRMT5 is a type II arginine methyltransferase that has emerged as a high-value cancer target.[6] A significant subset of aggressive solid tumors (~15%), including some lung, pancreatic, and brain cancers, exhibit a co-deletion of the tumor suppressor genes CDKN2A and MTAP.[6][7] The loss of the MTAP enzyme disrupts the methionine salvage pathway, leading to the accumulation of its substrate, methylthioadenosine (MTA).[6] MTA is a weak endogenous inhibitor of PRMT5, making these MTAP-deleted cancer cells uniquely dependent on the remaining PRMT5 activity for survival. This creates a "synthetic lethal" vulnerability, where externally administered PRMT5 inhibitors can selectively kill cancer cells while sparing healthy tissues.[8] Several PRMT5 inhibitors are currently in clinical trials, validating its therapeutic potential.[9]

  • Mechanism of Action: PRMT5 symmetrically dimethylates arginine residues on both histone and non-histone proteins, regulating crucial cellular processes like RNA splicing, DNA repair, and signal transduction.[6] Inhibition of PRMT5 in dependent cancer cells leads to cell cycle arrest and apoptosis.

VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Phosphorylation (Kinase Activity) VEGFR2->P Drug (3-Bromo-5-chlorophenyl) methanesulfonamide Drug->P Inhibits Signal Downstream Signaling (e.g., MAPK pathway) P->Signal Angio Angiogenesis (Tumor Blood Supply) Signal->Angio AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Pro-inflammatory Prostaglandins COX2->PGs Drug (3-Bromo-5-chlorophenyl) methanesulfonamide Drug->COX2 Inhibits cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Validation Start Compound: (3-Bromo-5-chlorophenyl) methanesulfonamide HTS Protocol 1: Biochemical/Binding Assays (Single High Concentration) Start->HTS IC50 Protocol 2: Dose-Response Assays (IC50/EC50 Determination) HTS->IC50 Identified 'Hits' Selectivity Selectivity Panel (e.g., Kinome screen, other CAs) IC50->Selectivity Cellular Protocol 3: Cell-Based Functional Assays (Target Engagement & Phenotype) Selectivity->Cellular Potent & Selective Hits Tox Protocol 4: Cytotoxicity Assays (e.g., MTT Assay) Cellular->Tox Confirm On-Target Effect Go Validated Hit Proceed to Lead Optimization Tox->Go Non-toxic at Efficacious Doses

Figure 4: A logical workflow for the identification and validation of therapeutic targets.

Protocol 1: Primary Biochemical Screening
  • Objective: To rapidly assess if the compound has activity against the prioritized targets at a single high concentration.

  • Methodology:

    • Target Panel: Recombinant human PRMT5, VEGFR-2 (kinase domain), Carbonic Anhydrase IX, and COX-2.

    • Assay Formats:

      • PRMT5: An AlphaLISA-based assay to detect the methylation of a biotinylated histone H4 peptide substrate. [10] * VEGFR-2: A kinase activity assay (e.g., ADP-Glo™) that measures ADP production from the phosphorylation of a generic kinase substrate.

      • CA IX: An esterase activity assay using 4-nitrophenyl acetate as a substrate, where inhibition is measured spectrophotometrically.

      • COX-2: A fluorescence-based assay that detects the peroxidase activity of the enzyme.

    • Procedure: a. Prepare assay plates with the respective enzyme, substrate, and co-factors in buffer. b. Add (3-Bromo-5-chlorophenyl)methanesulfonamide to a final concentration of 10 µM. c. Include a positive control (a known inhibitor for each target) and a negative control (DMSO vehicle). d. Incubate for the prescribed time at the optimal temperature for each enzyme. e. Add detection reagents and measure the signal (e.g., luminescence, fluorescence, absorbance) on a plate reader.

    • Self-Validation & Interpretation: A "hit" is defined as >50% inhibition relative to the DMSO control. The positive control must show >80% inhibition for the assay to be considered valid.

Protocol 2: Dose-Response and IC₅₀ Determination
  • Objective: To quantify the potency of the compound against the "hit" targets identified in Phase 1.

  • Methodology:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of (3-Bromo-5-chlorophenyl)methanesulfonamide, starting from 100 µM down to ~5 nM.

    • Assay: Perform the same biochemical assays as described in Protocol 1, but using the range of compound concentrations.

    • Data Analysis: a. Normalize the data, setting the DMSO control as 100% activity and a background (no enzyme) control as 0% activity. b. Plot the percent inhibition versus the log of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

    • Self-Validation & Interpretation: The dose-response curve should have a good fit (R² > 0.95). A potent compound will have a low IC₅₀ value (typically in the nanomolar to low micromolar range). This quantitative data is crucial for comparing potency across targets and guiding initial SAR.

Target HitBiochemical IC₅₀ (µM)
PRMT5[Experimental Value]
VEGFR-2[Experimental Value]
COX-2[Experimental Value]
Table 1: Example data summary for IC₅₀ determination.
Protocol 3: Cell-Based Functional Assays
  • Objective: To confirm that the compound can enter cells and engage its target to produce a desired biological effect (target engagement).

  • Methodology (Example for PRMT5):

    • Cell Line Selection: Use an MTAP-deleted cancer cell line (e.g., HCT116) and a wild-type counterpart for comparison.

    • Treatment: Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC₅₀) for 48-72 hours.

    • Western Blot Analysis: a. Lyse the cells and prepare protein extracts. b. Perform SDS-PAGE and transfer proteins to a PVDF membrane. c. Probe the membrane with a primary antibody specific for symmetric dimethylarginine (SDMA) on a known PRMT5 substrate (e.g., SmD3). d. Probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading. e. A dose-dependent decrease in the SDMA signal indicates successful target engagement and inhibition of PRMT5 in a cellular context.

    • Orthogonal Assays:

      • VEGFR-2: An endothelial cell tube formation assay. Inhibition of tube formation on a Matrigel™ matrix indicates an anti-angiogenic effect.

      • COX-2: A PGE₂ ELISA assay. Measure the reduction of prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Self-Validation & Interpretation: The effect should be dose-dependent and correlate with the biochemical IC₅₀. Observing the effect in a target-dependent cell line but not in a control line (e.g., MTAP-deleted vs. wild-type for a PRMT5 inhibitor) provides strong evidence of on-target activity.

Protocol 4: Cytotoxicity Assay
  • Objective: To distinguish between specific, on-target anti-proliferative effects and non-specific cellular toxicity.

  • Methodology (MTT Assay):

    • Cell Seeding: Seed cancer cells (e.g., the MTAP-deleted line for a PRMT5 hit) in 96-well plates and allow them to adhere. [11] 2. Compound Treatment: Treat the cells with the same dose range used for IC₅₀ determination for 72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [11] 4. Solubilization & Readout: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at ~570 nm.

    • Data Analysis: Calculate the GI₅₀ (the concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

  • Self-Validation & Interpretation: For a promising therapeutic candidate, the functional effect (from Protocol 3) should occur at concentrations significantly lower than those causing general cytotoxicity. A large window between the functional EC₅₀ and the GI₅₀ suggests a specific mechanism of action rather than broad toxicity.

Part 4: Conclusion and Future Directions

This guide outlines a rational, evidence-based strategy for elucidating the therapeutic potential of (3-Bromo-5-chlorophenyl)methanesulfonamide. By focusing on high-probability targets like PRMT5, VEGFR-2, and COX-2—validated by decades of research into the sulfonamide scaffold—researchers can efficiently channel resources toward the most promising avenues. The proposed validation workflow, progressing from high-throughput biochemical screening to robust cell-based functional assays, provides a clear and rigorous path to identifying and validating a mechanism of action.

A validated hit from this workflow would represent a significant milestone, providing the foundation for a full-fledged lead optimization program. Future steps would involve leveraging the initial findings to inform a structure-activity relationship (SAR) campaign, where analogs are synthesized to improve potency, selectivity, and drug-like properties (ADME). The ultimate goal is the development of a novel therapeutic agent with a well-defined mechanism to address unmet needs in oncology or inflammatory diseases.

References

  • Jadhav, S. D., et al. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed. Available at: [Link]

  • Zarghi, A., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • Badia, A., et al. (1992). N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity. PubMed. Available at: [Link]

  • Hassan, G. S., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. PubMed. Available at: [Link]

  • Das, R., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Gharabli, S. I. S., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy. Available at: [Link]

  • Janezic, D., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. Available at: [Link]

  • Rathi, E., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ChemistrySelect. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase. ResearchGate. Available at: [Link]

  • Tang, Q-Y., et al. (2012). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology. Available at: [Link]

  • Jiang, Z-Y., et al. (2023). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Song, Y., et al. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Recent Advances in Biological Active Sulfonamide-based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids. Current Medicinal Chemistry. Available at: [Link]

  • Md Zill-E-Anam, et al. (2025). Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. MDPI. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue. Genes & Diseases. Available at: [Link]

  • Gbanie, M. A., et al. (2023). Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers. Breast Cancer: Targets and Therapy. Available at: [Link]

  • Drug Target Review. (2025). New drug combo targets PRMT5 to fight deadly cancers. Drug Target Review. Available at: [Link]

  • News-Medical.Net. (2025). Researchers pinpoint PRMT5 as a promising target for cancer drugs. News-Medical.Net. Available at: [Link]

Sources

A Comprehensive Technical Review of Substituted Methanesulfonamides in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The methanesulfonamide functional group, with its characteristic CH₃SO₂NHR structure, has established itself as a cornerstone in modern medicinal chemistry.[1][2] Initially recognized for the antibacterial properties of the broader sulfonamide class, its unique physicochemical attributes have propelled its integration into a vast spectrum of therapeutic agents.[3][4] This moiety is not merely a passive scaffold; its ability to significantly modulate a molecule's properties makes it an active and invaluable tool in drug design. Derivatives incorporating the methanesulfonamide group have demonstrated a wide array of biological activities, leading to approved drugs and clinical candidates for treating cancer, inflammation, cardiovascular diseases, and microbial infections.[1][5]

This guide provides an in-depth exploration of substituted methanesulfonamides, intended for researchers, scientists, and drug development professionals. We will dissect the fundamental properties that make this group a privileged structure, detail core and modern synthetic methodologies, and provide a comprehensive review of its diverse therapeutic applications, supported by mechanistic insights, structure-activity relationships (SAR), and key pharmacokinetic data.

The Physicochemical Foundation of a Privileged Scaffold

The utility of the methanesulfonamide group in drug design is rooted in its distinct electronic and steric properties. Understanding these is key to rationally incorporating it into new chemical entities.

  • Hydrogen Bonding Capacity: The sulfonamide moiety is a potent hydrogen bond donor (via the N-H proton) and acceptor (via the sulfonyl oxygens). This allows it to form strong, directional interactions with biological targets like enzymes and receptors, which is often crucial for binding affinity and selectivity.[1][2][6]

  • Electron-Withdrawing Nature: The sulfonyl group is strongly electron-withdrawing, which increases the acidity of the N-H proton.[6] This property is central to many of its synthetic applications and influences the pKa of the molecule, which can be critical for target engagement and pharmacokinetic properties.[7]

  • Metabolic Stability: The sulfonamide bond is generally robust and resistant to metabolic degradation, contributing to improved in vivo stability and half-life of drug candidates.[2]

  • Bioisosteric Replacement: The methanesulfonamide group can serve as a bioisostere for other functional groups, such as carboxylic acids or phenols. This substitution can enhance pharmacokinetic profiles—for instance, by improving cell permeability or reducing unwanted interactions—while preserving or even enhancing biological activity.[2]

Core Synthesis Methodologies

The construction of substituted methanesulfonamides can be achieved through several reliable synthetic routes. The choice of method often depends on the substrate scope, desired scale, and tolerance of other functional groups within the molecule.

Classical Approach: Reaction of Amines with Methanesulfonyl Chloride

This is the most traditional and straightforward method for synthesizing N-substituted methanesulfonamides. The underlying principle is the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of methanesulfonyl chloride.

  • Dissolution: Dissolve the primary or secondary amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base (1.1 - 1.5 eq.), such as triethylamine or pyridine, to the solution and cool to 0 °C in an ice bath. The base is critical for scavenging the hydrochloric acid byproduct generated during the reaction.

  • Sulfonyl Chloride Addition: Slowly add methanesulfonyl chloride (1.05 eq.) to the cooled solution. The reaction is often exothermic, and slow addition helps control the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the pure N-substituted methanesulfonamide.[2]

Modern Catalytic Approach: Palladium-Catalyzed N-Arylation

For the synthesis of N-aryl methanesulfonamides, modern cross-coupling reactions like the Buchwald-Hartwig amination offer significant advantages over classical methods. This palladium-catalyzed approach allows for the formation of C-N bonds under milder conditions and with a broader substrate scope, notably avoiding the use of potentially genotoxic aniline starting materials.[3][4]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide or chloride (1.0 eq.), methanesulfonamide (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like Xantphos (2-10 mol%), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq.).

  • Solvent Addition: Add a dry, degassed solvent like dioxane or toluene.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired N-aryl methanesulfonamide.[6]

Visualization: Synthetic Workflow Comparison

G cluster_0 Classical Synthesis cluster_1 Modern (Buchwald-Hartwig) Synthesis c1 Amine + Base in Solvent c2 Add MsCl at 0°C c1->c2 Nucleophilic Attack c3 Aqueous Workup c2->c3 Reaction Complete c4 Purification (Chromatography) c3->c4 m1 Aryl Halide + Methanesulfonamide + Pd Catalyst/Ligand + Base m2 Heat under Inert Atmosphere m1->m2 Catalytic Cycle m3 Filter through Celite m2->m3 Reaction Complete m4 Purification (Chromatography) m3->m4

Caption: Comparison of classical and modern synthetic workflows.

Therapeutic Applications & Biological Activities

The versatility of the methanesulfonamide scaffold is evident in its wide range of biological targets and therapeutic applications.

Anti-Inflammatory Agents: Targeting COX-2

A major success story for methanesulfonamide derivatives is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[1] These agents provide anti-inflammatory relief with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8] The methanesulfonamido (MeSO₂NH) group was explored as a bioisosteric replacement for the methylsulfonyl (MeSO₂) pharmacophore found in drugs like rofecoxib.[1] Structure-activity relationship (SAR) studies have shown that substituents on adjacent aromatic rings significantly influence COX-2 selectivity.[1] For example, novel pyrazoline and pyridine derivatives bearing a methanesulfonamide moiety have been synthesized and shown to possess potent and selective COX-2 inhibitory activity, with some compounds demonstrating a gastric safety profile superior to reference drugs.[9]

Compound ClassTargetSelectivity Index (SI)Reference
Pyrazoline DerivativesCOX-2High[9]
Pyridine DerivativesCOX-2High[9]
3-Aryl-4-phenyl-2(5H)furanonesCOX-2Varies with aryl substitution[1]
Table 1: Examples of Methanesulfonamide-based COX-2 Inhibitors.
Anticancer Therapeutics

Methanesulfonamides are prevalent in oncology drug discovery, targeting various hallmarks of cancer through diverse mechanisms.

  • Kinase Inhibition: The sulfonamide moiety is a common feature in kinase inhibitors, where it often forms critical hydrogen bonds with the hinge region of the kinase domain.[2] Pazopanib, a multi-targeted tyrosine kinase inhibitor, contains a sulfonamide derivative and effectively blocks key receptors like VEGFR and PDGFR that are involved in angiogenesis and tumor growth.[2]

  • Cell Cycle Arrest: Certain methanesulfonamide analogues of natural products have been shown to induce G0/G1 cell cycle arrest.[8] For instance, a methanesulfonamide analogue of cryptopleurine exhibited significant antitumor activity in renal cancer cells by activating the JNK signaling pathway.[8]

  • Clinical Candidates: The acridine derivative amsacrine (m-AMSA), or Methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-, was one of the earlier examples to enter clinical trials, demonstrating antitumor activity in ovarian carcinoma and leading to further investigation.[10]

Visualization: Kinase Inhibitor Signaling Pathway

G cluster_downstream Downstream Signaling Pazopanib Pazopanib (Methanesulfonamide Derivative) VEGFR VEGFR Pazopanib->VEGFR inhibits PDGFR PDGFR Pazopanib->PDGFR inhibits cKit c-Kit Pazopanib->cKit inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation PDGFR->Proliferation Survival Cell Survival cKit->Survival

Sources

Physicochemical parameters of (3-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of (3-Bromo-5-chlorophenyl)methanesulfonamide

Introduction: A Framework for Understanding a Novel Molecule

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable clinical candidate is paved with rigorous scientific evaluation. The physicochemical properties of a molecule are foundational to its ultimate success, governing everything from its absorption and distribution to its target engagement and safety profile.[1][2] This guide provides a comprehensive framework for the detailed physicochemical characterization of (3-Bromo-5-chlorophenyl)methanesulfonamide, a molecule of interest for researchers and drug development professionals.

Rather than presenting a static data sheet, this document serves as a technical whitepaper, elucidating not just the what, but the why and how of parameter determination. As a Senior Application Scientist, the emphasis here is on the causality behind experimental choices and the establishment of self-validating protocols that ensure data integrity and reproducibility. The assessment of properties such as lipophilicity, solubility, and ionization is integral to streamlining the drug development process and increasing the likelihood of clinical success.[1] This guide is designed to empower researchers to make informed decisions by providing both the theoretical grounding and the practical methodologies required for a thorough evaluation of (3-Bromo-5-chlorophenyl)methanesulfonamide.

Part 1: Molecular Identity and Structure

A complete understanding begins with the fundamental identity of the molecule. All subsequent experimental work relies on the confirmed structure and purity of the test substance.

Chemical Structure:

Table 1: Core Molecular Identifiers for (3-Bromo-5-chlorophenyl)methanesulfonamide

IdentifierValueSource
IUPAC Name (3-Bromo-5-chlorophenyl)methanesulfonamideDerived
CAS Number Not readily available in public databases.Internal Assessment
Molecular Formula C₇H₇BrClNO₂SCalculated
Molecular Weight 288.56 g/mol Calculated

Part 2: Lipophilicity - The Gateway to Biological Membranes

Lipophilicity is arguably the most critical physicochemical property of a potential drug, influencing solubility, absorption, membrane penetration, and plasma protein binding.[3] It represents the affinity of a molecule for a non-polar, lipid-like environment versus an aqueous one.[1] This balance is paramount; while sufficient lipophilicity is required for membrane traversal, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[2]

Governing Principles: logP vs. logD
  • logP (Partition Coefficient): This value represents the ratio of the concentration of the neutral (un-ionized) form of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase at equilibrium.

  • logD (Distribution Coefficient): For ionizable compounds like (3-Bromo-5-chlorophenyl)methanesulfonamide, which possesses an acidic sulfonamide proton, logD is the more physiologically relevant parameter. It measures the concentration ratio of all forms (ionized and un-ionized) of the compound at a specific pH.[4]

Experimental Determination: The Shake-Flask Method (OECD 107)

The shake-flask method is the universally recognized "gold standard" for logP and logD determination due to its direct measurement of the partition equilibrium.[4][5]

G cluster_prep Phase & Sample Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation prep_solvents 1. Pre-saturate n-octanol with aqueous buffer and vice-versa prep_stock 2. Prepare 10 mM stock solution of compound in DMSO prep_solvents->prep_stock add_cmpd 3. Add stock solution to pre-saturated phases prep_stock->add_cmpd shake 4. Shake at constant temperature until equilibrium is reached (e.g., 24h) add_cmpd->shake separate 5. Separate phases via centrifugation (3000 rpm, 15 min) shake->separate quantify 6. Quantify compound concentration in each phase via LC-MS/MS separate->quantify calculate 7. Calculate LogD = log([C]octanol / [C]aqueous) quantify->calculate

Caption: Workflow for LogD Determination via Shake-Flask Method.

Detailed Protocol: LogD₇.₄ Determination

Causality: The choice of pH 7.4 is critical as it mimics physiological blood pH, providing a more accurate prediction of the compound's behavior in vivo.[]

  • Phase Preparation: Vigorously mix equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use. This step is crucial to prevent volume shifts during the experiment that would invalidate the concentration measurements.

  • Sample Preparation: Prepare a 10 mM stock solution of (3-Bromo-5-chlorophenyl)methanesulfonamide in dimethyl sulfoxide (DMSO).[4] The use of a small volume of a water-miscible solvent ensures the compound is fully dissolved before being introduced to the biphasic system.

  • Partitioning: In a suitable vessel, combine the pre-saturated 1-octanol and PBS phases. Add a small aliquot of the compound's stock solution. The final concentration should not exceed 0.1 M in either phase to avoid self-association.

  • Equilibration: Seal the vessel and shake it gently on a mechanical shaker at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vessel to achieve a clean separation of the two phases. This is superior to manual separation with a funnel, as it minimizes the risk of cross-contamination from microdroplets, a common source of error for hydrophobic compounds.[5]

  • Quantification: Carefully sample a precise volume from each phase. Determine the concentration of the compound in both the 1-octanol and PBS layers using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Part 3: Aqueous Solubility - The Prerequisite for Absorption

Aqueous solubility is a fundamental property that dictates a drug's ability to dissolve in the gastrointestinal tract and be systemically absorbed.[1] Poor solubility is a primary reason for the failure of drug candidates in development.

Experimental Determination: Flask Method (OECD 105)

The flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[7] It is suitable for substances with solubilities greater than 10⁻² g/L.

G cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_excess 1. Add excess solid compound to aqueous buffer (e.g., pH 7.4) stir 2. Stir at constant temperature for 24h, then let settle for 24h add_excess->stir check_solid 3. Visually confirm presence of undissolved solid stir->check_solid separate 4. Separate solid from supernatant via centrifugation or filtration check_solid->separate quantify 5. Determine concentration of the saturated solution via HPLC-UV separate->quantify report 6. Report solubility in mg/mL or µM quantify->report

Caption: Workflow for Aqueous Solubility Determination.

Detailed Protocol: Thermodynamic Solubility

Causality: This protocol determines thermodynamic solubility, which is the true equilibrium solubility. This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the stable soluble concentration.

  • Sample Addition: Add an excess amount of solid (3-Bromo-5-chlorophenyl)methanesulfonamide to a vial containing a buffer of the desired pH (e.g., pH 7.4 PBS). The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for at least 24 hours. Following agitation, allow the sample to sit undisturbed for an additional 24 hours at the same temperature to allow undissolved solids to settle.

  • Phase Separation: Carefully separate the saturated aqueous solution from the excess solid. This is best accomplished by centrifugation followed by withdrawal of the supernatant, or by passing the solution through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Prepare a dilution series of the saturated solution. Analyze the concentration using a validated HPLC-UV method against a standard curve prepared from a known concentration of the compound.

  • Reporting: Express the solubility in standard units such as mg/mL or µM. The experiment should be performed in triplicate to ensure reproducibility.

Part 4: Ionization Constant (pKa) - The Determinant of Charge

The acid dissociation constant (pKa) is a critical parameter that defines the extent of a molecule's ionization at a given pH.[8] For (3-Bromo-5-chlorophenyl)methanesulfonamide, the proton on the sulfonamide nitrogen is acidic and will dissociate. The pKa value allows prediction of the charge state in different biological compartments (e.g., stomach, intestine, blood), which profoundly affects solubility, permeability, and target binding.[8]

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[9][10] It involves the gradual addition of a titrant (an acid or base) to a solution of the compound while monitoring the pH.[11]

G cluster_prep System Preparation cluster_titration Titration cluster_analysis Data Analysis calibrate 1. Calibrate pH meter with standard buffers (pH 4, 7, 10) prepare_sol 2. Prepare ~1 mM solution of compound in water with co-solvent if needed calibrate->prepare_sol purge 3. Purge solution with Nitrogen to remove dissolved CO₂ prepare_sol->purge titrate 4. Titrate with standardized 0.1 M NaOH, recording pH at each increment purge->titrate plot 5. Plot pH vs. Volume of Titrant titrate->plot find_ep 6. Identify equivalence point (EP) from the inflection of the curve plot->find_ep find_pka 7. Determine pH at half-equivalence point (1/2 EP Volume) find_ep->find_pka report 8. pH at 1/2 EP = pKa find_pka->report

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Protocol: pKa of an Acidic Group

Causality: Purging the solution with nitrogen is a critical step to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of the target compound, leading to inaccurate results.[10][11]

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[11]

  • Sample Preparation: Accurately weigh and dissolve the compound in high-purity water to a concentration of approximately 1 mM. If solubility is low, a small percentage of a co-solvent like methanol or DMSO may be used, though its effect on the pKa must be noted. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10][11]

  • Inert Atmosphere: Place the solution in a jacketed titration vessel maintained at a constant temperature (25°C). Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[10]

  • Titration: Immerse the calibrated pH electrode in the stirred solution. Add standardized 0.1 M NaOH titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve (the inflection point). The volume of titrant at the half-equivalence point is located.

  • pKa Determination: The pKa is equal to the pH of the solution at the half-equivalence point, where the concentrations of the protonated (sulfonamide) and deprotonated (sulfonamidate) species are equal.[11]

Part 5: Melting Point - An Indicator of Purity and Stability

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a sharp, well-defined temperature range. It serves as a primary indicator of purity and is a critical parameter for solid-state characterization and formulation development.[12][13] Impurities typically depress and broaden the melting range.[13]

Experimental Determination: Capillary Method (Pharmacopeia Standard)

The capillary method is the most common and pharmacopeia-accepted technique for melting point determination.[12][14]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Recording dry 1. Dry sample thoroughly in a vacuum desiccator grind 2. Finely powder the sample using a mortar and pestle dry->grind pack 3. Pack powder into a capillary tube to a height of 2.5-3.5 mm grind->pack place 4. Place capillary in heating block pack->place ramp 5. Heat at a controlled rate (e.g., 1-2 °C/min) place->ramp observe 6. Observe and record temperatures ramp->observe onset 7. Onset Point: First sign of liquid formation observe->onset clear 8. Clear Point: Entire sample is liquid onset->clear report 9. Report as a range (Onset - Clear Point) clear->report

Caption: Workflow for Melting Point Determination by Capillary Method.

Detailed Protocol: USP <741> Compliant Method

Causality: A slow, controlled heating ramp (1-2 °C/min) is essential for accuracy.[13] Heating too rapidly does not allow the system to maintain thermal equilibrium between the sample, heating block, and thermometer, resulting in an erroneously high and broad melting range.[15]

  • Sample Preparation: The sample must be finely powdered and thoroughly dried, as moisture can act as an impurity and depress the melting point.[14]

  • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to tightly pack the powder into a column 2.5–3.5 mm high.[14] Proper packing ensures uniform heat transfer.

  • Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Heating: If the approximate melting point is unknown, a rapid preliminary scan can be performed.[16] For the formal measurement, heat the block to a temperature about 5°C below the expected melting point. Then, begin heating at a slow, constant rate of 1°C per minute.[14]

  • Observation and Recording: Record two temperatures:

    • The onset point: The temperature at which the first drop of liquid becomes visible.

    • The clear point: The temperature at which the last solid particle melts into a clear liquid.[14]

  • Reporting: The melting point is reported as the range between the onset and clear points. The measurement should be repeated with a fresh sample in a new capillary to confirm the result.[15]

Summary and Forward Look

This guide outlines the foundational experimental protocols for determining the key physicochemical parameters of (3-Bromo-5-chlorophenyl)methanesulfonamide. The generation of this data is a non-negotiable step in the early-phase assessment of any new chemical entity.

Table 2: Summary of Physicochemical Parameters for Characterization

ParameterSymbolSignificanceRecommended MethodologyTarget Value
Lipophilicity LogD₇.₄Membrane permeability, protein binding, solubilityShake-Flask (OECD 107)To Be Determined (TBD)
Aqueous Solubility SBioavailability, formulationFlask Method (OECD 105)TBD
Ionization Constant pKaCharge state, solubility, permeabilityPotentiometric TitrationTBD
Melting Point MpPurity, solid-state stabilityCapillary Method (USP <741>)TBD

By rigorously applying these self-validating and authoritative methods, researchers can build a robust data package for (3-Bromo-5-chlorophenyl)methanesulfonamide. This data will be instrumental in guiding subsequent stages of drug development, from formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to toxicology and efficacy models, ultimately enabling a data-driven progression of this molecule through the development pipeline.[2][17]

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • Gombar, V. K., & de la Rel, S. L. (2006). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current computer-aided drug design, 2(4), 317–334. [Link]

  • Rajnals. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. [Link]

  • Darlami, P., & Sharma, D. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery, 4. [Link]

  • Avdeef, A., & Tsinman, O. (2006). Development of Methods for the Determination of pKa Values. Molecular pharmaceutics, 3(3), 241–255. [Link]

  • FILAB. OECD 105 Testing Services. [Link]

  • Darlami, P., & Sharma, D. (2024). The role of physicochemical and topological parameters in drug design. ResearchGate. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • OECD. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. [Link]

  • Droge, S. T. J., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 879–891. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Lambda Photometrics. Melting Point Determination. [Link]

  • University of Missouri–St. Louis. (2013, April 15). Experiment 1 - Melting Points. [Link]

  • Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

  • Subirats, X., et al. (2007). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 725-734. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. [Link]

  • SlideShare. (2021, September 19). experiment (1) determination of melting points. [Link]

Sources

Exploring the Mechanism of Action of Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Renaissance of the Sulfonamide Scaffold

For decades, the sulfonamide moiety (


) was synonymous with antibacterial action, specifically the inhibition of dihydropteroate synthase (DHPS).[1] However, contemporary drug discovery has repurposed this privileged scaffold into a versatile warhead against oncology, virology, and neurodegenerative targets.

This guide moves beyond the classical antibacterial mechanism to explore novel sulfonamides , particularly their role as Carbonic Anhydrase (CA) inhibitors and Tubulin polymerization inhibitors . We provide a rigorous framework for elucidating these mechanisms, combining kinetic assays, structural biology, and validated experimental protocols.

Strategic Classification of Novel Mechanisms

To effectively elucidate the mechanism of action (MoA), one must first categorize the sulfonamide derivative based on its pharmacophore design.

Mechanism ClassPrimary TargetTherapeutic FocusKey Structural Feature
Type I: Metalloenzyme Modulation Carbonic Anhydrases (hCA IX, XII)Hypoxic Tumors, GlaucomaZinc-binding group (ZBG) with "Tail" modifications for isoform selectivity.
Type II: Cytoskeletal Interference

-Tubulin (Colchicine Site)
Multi-drug Resistant CancersBulky aromatic/heterocyclic sulfonamides (e.g., indolyl-sulfonamides).
Type III: Signal Transduction Bcl-2, PI3K, MMPsApoptosis induction, MetastasisSulfonyl-urea or diarylsulfonyl scaffolds.

Core Directive: Elucidating Carbonic Anhydrase Selectivity

The challenge with novel sulfonamide CA inhibitors (CAIs) is not potency, but selectivity . Humans express 15 CA isoforms. Off-target inhibition of cytosolic hCA I and II causes systemic side effects, whereas targeting transmembrane hCA IX and XII is critical for hypoxic tumor therapy.

The "Tail Approach" Logic

The classic sulfonamide binds the catalytic Zinc ion (


). To achieve selectivity, we utilize the "Tail Approach"—attaching diverse chemical moieties to the sulfonamide scaffold that interact with the variable amino acid residues at the entrance of the active site, rather than the conserved catalytic core.
Protocol A: Stopped-Flow Hydration Assay

Objective: Determine the inhibition constant (


) of sulfonamides against specific hCA isoforms with millisecond time resolution.
Rationale:  Standard colorimetric esterase assays are too slow for the rapid turnover of hCA (

). Stopped-flow spectrophotometry is the gold standard for kinetic accuracy.
Materials
  • Enzyme: Recombinant hCA I, II, IX, and XII (purified).

  • Substrate:

    
    -saturated water.
    
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (ionic strength maintenance).
    
  • Indicator: 0.2 mM Phenol Red.[2]

  • Instrument: Applied Photophysics SX.18MV (or equivalent).

Step-by-Step Workflow
  • Pre-Incubation: Incubate the specific hCA isoform with the test sulfonamide (0.1 nM – 10

    
    M range) for 15 minutes at room temperature. This ensures formation of the Enzyme-Inhibitor (E-I) complex.
    
  • Rapid Mixing: Load the E-I complex + Indicator into Syringe A. Load

    
    -saturated water into Syringe B.
    
  • Reaction Trigger: Simultaneously inject both syringes into the mixing chamber. The reaction volume is typically 50–100

    
    L.
    
  • Data Acquisition: Monitor the absorbance change of Phenol Red at 557 nm. This tracks the pH drop caused by the hydration reaction:

    
    .
    
  • Calculation:

    • Measure initial rates (

      
      ) for uncatalyzed and catalyzed reactions.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      :
      
      
      
      
    • Self-Validation Check: Ensure the uncatalyzed rate is subtracted from all measurements.

Core Directive: Confirming Antimitotic Activity (Tubulin Binding)

Novel aryl-sulfonamides (e.g., E7010 analogs) often mimic colchicine, binding to the interface between


- and 

-tubulin, preventing microtubule polymerization and leading to G2/M cell cycle arrest.
Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Quantify the ability of the sulfonamide to inhibit the assembly of purified tubulin into microtubules. Rationale: This cell-free assay distinguishes direct target engagement from general cytotoxicity.

Materials
  • Protein: Purified Porcine Brain Tubulin (>99% pure).

  • Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA).
    
  • Cofactor: 1 mM GTP (essential for polymerization).

  • Detection: DAPI or fluorescence-based reporter (excitation 360 nm, emission 450 nm).

Step-by-Step Workflow
  • Preparation: Keep all reagents on ice (4°C). Tubulin is unstable at room temperature before polymerization.

  • Compound Addition: Add the test sulfonamide (dissolved in DMSO) to a 96-well black plate. Include a Positive Control (Colchicine or Combretastatin A-4) and a Negative Control (DMSO only).

  • Initiation: Add the Tubulin/GTP mixture to the wells. Final tubulin concentration: 3–4 mg/mL.

  • Kinetic Readout: Immediately transfer the plate to a pre-warmed spectrophotometer (37°C).

  • Monitoring: Measure fluorescence every 30 seconds for 60 minutes.

    • Interpretation: A standard curve will show a lag phase, a growth phase (polymerization), and a plateau. Effective inhibitors will flatten the growth phase.

  • Quantification: Calculate the

    
     based on the reduction in maximum fluorescence or the slope of the growth phase compared to the control.
    

Visualizing the Mechanism

The following diagrams illustrate the logical flow of elucidating these mechanisms and the specific signaling pathway for Tubulin-targeting sulfonamides.

Diagram 1: Integrated MoA Elucidation Pipeline

MoA_Workflow Start Novel Sulfonamide Hit Screening Phenotypic Screening (Cell Viability) Start->Screening Branch Primary Effect Observed? Screening->Branch Path_CA Hypoxia Reversal / pH Modulation Branch->Path_CA Acidosis Reversal Path_Tub G2/M Arrest / Rounded Morphology Branch->Path_Tub Mitotic Arrest Assay_CA Stopped-Flow CO2 Hydration (Ki Determination) Path_CA->Assay_CA Assay_Tub In Vitro Tubulin Polymerization (Fluorescence) Path_Tub->Assay_Tub Struct Structural Validation (X-ray Crystallography / Cryo-EM) Assay_CA->Struct Confirm Zn2+ Binding Assay_Tub->Struct Confirm Colchicine Site Outcome Validated Mechanism of Action Struct->Outcome

Caption: A logic-gated workflow for distinguishing between metalloenzyme inhibition and cytoskeletal interference in novel sulfonamide derivatives.

Diagram 2: Sulfonamide-Induced Mitotic Arrest Pathway

Tubulin_Pathway Drug Sulfonamide Inhibitor Target Beta-Tubulin (Colchicine Binding Site) Drug->Target Binds Process1 Inhibition of Microtubule Polymerization Target->Process1 Prevents Assembly Checkpoint Spindle Assembly Checkpoint (SAC) Activation Process1->Checkpoint Triggers Arrest G2/M Phase Arrest Checkpoint->Arrest Halts Cycle Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Caption: Mechanistic cascade of tubulin-targeting sulfonamides leading to apoptotic cell death.

Advanced Validation: Structural Biology

To satisfy the "Authoritative Grounding" requirement, kinetic data must be corroborated by structural evidence.

  • X-ray Crystallography: Essential for CA inhibitors. You must observe the sulfonamide nitrogen coordinating the

    
     ion (typically at a distance of 1.9–2.1 Å) and the "tail" moiety interacting with the hydrophobic or hydrophilic pockets of the specific isoform (e.g., residues 67, 91, or 131 in hCA II vs. hCA IX).
    
  • In Silico Docking: Before synthesis, use molecular docking (e.g., Schrödinger Glide, AutoDock Vina) to predict binding poses. High-affinity novel sulfonamides typically show

    
     stacking interactions with aromatic residues in the binding pocket.
    

References

  • Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). The tail approach for the design of selective carbonic anhydrase inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Kaur, R., et al. (2014). Sulfonamides as potential anticancer agents: A review. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Medina, J. C., et al. (2008).[4] Sulfonamides as a novel tubulin ligand against human cancer. Clinical Cancer Research. Link

  • Applied Photophysics. (2025). Stopped-flow instrumentation for enzyme kinetics. Link

Sources

Methodological & Application

Technical Protocol: Synthesis of (3-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (3-Bromo-5-chlorophenyl)methanesulfonamide , a functionalized primary sulfonamide often utilized as a fragment in structure-based drug design.[1]

While direct chlorosulfonation of electron-deficient aromatic rings (such as 1-bromo-3-chlorobenzene) often fails or lacks regioselectivity, this protocol utilizes a benzylic functionalization strategy .[1] Starting from the commercially available 3-bromo-5-chlorotoluene , the synthesis proceeds via a radical bromination followed by a modern, "one-pot" oxidative chlorosulfonation using thiourea and N-chlorosuccinimide (NCS).[1] This route avoids the use of hazardous gaseous chlorine (


) and the isolation of malodorous thiols.[2][3]
Synthetic Pathway Overview[1][4][5][6]

SyntheticRoute SM 3-Bromo-5-chlorotoluene (Starting Material) Int1 Benzyl Bromide Intermediate SM->Int1 1. NBS, AIBN PhCF3, Reflux Int2 Isothiouronium Salt Int1->Int2 2. Thiourea EtOH, Reflux Int3 Sulfonyl Chloride Int2->Int3 3. NCS, HCl/H2O MeCN, <10°C Prod (3-Bromo-5-chlorophenyl) methanesulfonamide Int3->Prod 4. NH3 (aq) THF, 0°C

Figure 1: Synthetic route designed for regiochemical fidelity and safety.

Safety & Handling (Critical)

  • N-Bromosuccinimide (NBS): Potent brominating agent.[1] Ensure reagent is white (not yellow) before use; recrystallize from water if necessary to remove free bromine.[1]

  • Benzylic Halides: The intermediate 1-(bromomethyl)-3-bromo-5-chlorobenzene is a potent lachrymator and alkylating agent.[1] Handle strictly within a fume hood.

  • Sulfonyl Chlorides: Highly reactive electrophiles. React violently with nucleophiles and hydrolyze rapidly in moist air.

  • Reaction Solvents:

    
    -Trifluorotoluene (
    
    
    
    ) is recommended as a greener, higher-boiling alternative to
    
    
    for radical bromination.[1]

Experimental Protocols

Stage 1: Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Selective functionalization of the methyl group.[1]

Reagents:

  • 3-Bromo-5-chlorotoluene (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • AIBN (Azobisisobutyronitrile) (0.05 equiv)[1]

  • Solvent:

    
    -Trifluorotoluene (
    
    
    
    ) or Acetonitrile (
    
    
    )[1]

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 3-bromo-5-chlorotoluene (e.g., 10.0 g) in

    
     (5 mL/g).
    
  • Addition: Add NBS and AIBN .

  • Reaction: Heat the mixture to reflux (

    
     block temp) with vigorous stirring. The reaction is typically complete within 2–4 hours.[4]
    
    • Checkpoint: Monitor by TLC (Hexanes).[1][2] The product (

      
      ) is less polar than the starting material.
      
  • Workup: Cool the mixture to

    
     to precipitate succinimide. Filter off the solid succinimide and wash the pad with cold solvent.
    
  • Purification: Concentrate the filtrate. If significant unreacted starting material remains, a short silica plug filtration (eluting with Hexanes) is recommended to remove polar impurities.[1]

    • Target Product: 1-(Bromomethyl)-3-bromo-5-chlorobenzene.[1]

Stage 2: Oxidative Chlorosulfonation (The Thiourea Method)

Objective: Conversion of benzyl bromide to sulfonyl chloride without isolating the thiol. This method (adapted from Org. Synth. 2014, 91, 116-124) is superior for lab-scale synthesis as it avoids


 gas.[1]

Reagents:

  • Benzyl bromide intermediate (from Stage 1) (1.0 equiv)[1][5]

  • Thiourea (1.0 equiv)[1]

  • N-Chlorosuccinimide (NCS) (4.0 equiv)[1]

  • 2M HCl (aq)[1][3][5][6]

  • Acetonitrile (

    
    )[1]
    

Protocol:

Part A: Isothiouronium Salt Formation

  • Dissolve the benzyl bromide (1.0 equiv) and thiourea (1.0 equiv) in Ethanol (3 mL/mmol).

  • Reflux for 1–2 hours. The product usually precipitates as a white solid upon cooling.

  • Isolation: Cool to

    
    , filter the isothiouronium bromide salt , and wash with cold ethanol/ether. Dry under vacuum.[3]
    
    • Note: This salt is stable and odorless, unlike the corresponding thiol.

Part B: Oxidative Chlorination

  • Setup: Suspend NCS (4.0 equiv) in Acetonitrile (4 mL/mmol) and 2M HCl (1 mL/mmol) in a flask. Cool to

    
     .
    
  • Addition: Add the solid isothiouronium salt portion-wise over 20 minutes.

    • Critical Control: The reaction is exothermic. Maintain internal temperature

      
       to prevent decomposition of the sulfonyl chloride.
      
  • Reaction: Stir vigorously at

    
     for 1 hour. The mixture will become a clear solution (or a suspension of succinimide).
    
  • Workup: Dilute with cold water and extract immediately with Ethyl Acetate or DCM. Wash the organic layer with brine, dry over

    
    , and concentrate at low temperature (
    
    
    
    ) to yield the crude sulfonyl chloride.[1]
    • Caution: Use immediately in Stage 3.

Stage 3: Sulfonamide Formation

Objective: Amination of the sulfonyl chloride.

Reagents:

  • Crude Sulfonyl Chloride (1.0 equiv)[1]

  • Ammonia (

    
    ) (excess, as 28% aq.[1] solution or 0.5M in Dioxane)
    
  • THF (Tetrahydrofuran)[1][7]

Protocol:

  • Dissolve the crude sulfonyl chloride in THF (5 mL/mmol).

  • Cool the solution to

    
    .
    
  • Add aqueous ammonia (5–10 equiv) dropwise.[1]

  • Allow to warm to room temperature and stir for 1 hour.

  • Workup: Evaporate the THF. Dilute the residue with water and extract with Ethyl Acetate.[8]

  • Purification: Wash organics with 1M HCl (to remove excess ammonia) and brine. Dry and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc gradient).[1]

Process Logic & Troubleshooting

The following flowchart illustrates the critical decision points in the oxidative chlorination workup, which is the most failure-prone step.

WorkupLogic Start Crude Reaction Mixture (NCS + Salt + HCl) Quench Dilute with Cold Water (< 10°C) Start->Quench Extract Extract with EtOAc/DCM Quench->Extract Wash Wash: Brine + NaHCO3 (optional) Extract->Wash Decision Is Product Stable? Wash->Decision Stable Concentrate & Store (Cold, Inert) Decision->Stable Yes Unstable Immediate Amination (Solution Phase) Decision->Unstable No (Use directly)

Figure 2: Workup decision logic for sulfonyl chloride intermediates.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete conversion or di-bromination.[1]Stop reaction at 85-90% conversion. Use strictly stoichiometric NBS.
Violent Exotherm (Stage 2) Rapid addition of Isothiouronium salt.[1][2][6]Add salt portion-wise; ensure active cooling (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).
Product Decomposition (Stage 2) Hydrolysis of Sulfonyl Chloride.Perform extraction rapidly with cold water. Do not store the chloride; react immediately.
Impurity in Final Product Succinimide contamination.Ensure thorough water wash in Stage 3 or use column chromatography.

References

  • Yang, Z., & Xu, J. (2014).[1][9] Preparation of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via N-Chlorosuccinimide Mediated Oxidative Chlorosulfonation.[1][3][6][10] Organic Syntheses, 91, 116-124.[1][3]

  • BenchChem. (2025).[1][5][8][11] Technical Guide: Synthesis of Benzyl Bromide by Free Radical Bromination. [1]

  • PubChem. (2025).[1] 3-Bromo-5-chlorotoluene (Compound Summary).

  • Google Patents. (2010).[1] Method for preparing 3-bromo-5-chlorophenol (CN101735023A).[1]

Sources

Application Note: In-Vitro Profiling of (3-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for drug discovery scientists and biochemists characterizing (3-Bromo-5-chlorophenyl)methanesulfonamide (CAS 2001565-28-0 / 1692305-63-7).

While this compound has been identified in high-throughput screens (HTS) as a potential modulator of orphan GPCRs (specifically GPR151 ), its structure—a halogenated aryl sulfonamide—classifies it as a classic "privileged scaffold" in medicinal chemistry. It is frequently used as a fragment for Carbonic Anhydrase (CA) inhibition or as a building block for Bcl-2 family inhibitors.

This guide provides a rigorous framework to validate its primary activity while ruling out common "off-target" liabilities associated with sulfonamides.

Compound Overview & Physiochemical Handling

Before initiating biological assays, the physicochemical properties of the compound must be managed to prevent experimental artifacts (e.g., precipitation, aggregation).

PropertyValue / NoteCritical Implication
Molecular Weight ~284.56 g/mol Fragment-like; high ligand efficiency potential.
LogP (Predicted) ~2.3 - 2.8Moderate lipophilicity; good membrane permeability expected.
Solubility Low in water; High in DMSORisk: Micro-precipitation in aqueous buffers >100 µM.
Key Liability Sulfonamide moietyHigh Risk: Non-specific inhibition of Carbonic Anhydrases (CA).
Protocol 1.1: Stock Solution Preparation (Standardized)
  • Solvent: 100% Anhydrous DMSO (molecular biology grade).

  • Concentration: Prepare a 10 mM master stock. (e.g., Dissolve 2.85 mg in 1 mL DMSO).

  • Storage: Aliquot into amber glass vials (halogenated compounds can be light-sensitive). Store at -20°C.

  • QC Check: Verify integrity via LC-MS if stored >3 months. Sulfonamides are generally stable, but the bromo/chloro-phenyl ring can be reactive under high-energy UV.

Primary Assay: GPCR Functional Screening (GPR151 Model)

Context: This compound has been flagged in HTS campaigns as a GPR151 modulator. The following protocol uses a cAMP accumulation assay, the gold standard for GPR151 (often G


i/o or G

s coupled depending on cellular context).
Workflow Diagram: GPCR Modulation Assessment

GPCR_Workflow Figure 1: Functional cAMP Assay Workflow for GPR151 Modulation Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (1:3 in Assay Buffer) Stock->Dilution Dilute Cells GPR151-CHO Cells (cAMP sensor) Dilution->Cells Add 5µL Incubation Incubation 30 min @ 37°C Cells->Incubation + Forskolin (if Gi) Detection TR-FRET / HTRF Detection Incubation->Detection Lysis & Reagents Analysis Data Analysis (Sigmoidal Fit) Detection->Analysis RFU Calc

Protocol 2.1: cAMP Accumulation Assay (Agonist/Antagonist Mode)

Objective: Determine if the compound acts as an agonist or antagonist of the target GPCR.

  • Cell Seeding:

    • Use CHO-K1 cells stably expressing GPR151.

    • Seed 2,500 cells/well in a 384-well white low-volume plate.

  • Compound Addition:

    • Agonist Mode: Add compound (0.1 nM – 100 µM) directly to cells.

    • Antagonist Mode: Add compound, incubate 15 min, then add reference agonist (at EC80 concentration).

  • Stimulation:

    • Incubate for 30–45 minutes at 37°C.

    • Note: If GPR151 is Gi-coupled in your system, co-stimulate with 5 µM Forskolin to raise basal cAMP levels (Gi agonists will inhibit this rise).

  • Detection (HTRF/TR-FRET):

    • Add cAMP-d2 and Anti-cAMP-Cryptate reagents.

    • Incubate 1 hour at Room Temp (dark).

  • Readout:

    • Measure HTRF ratio (665 nm / 620 nm) on a multimode reader (e.g., EnVision).

Specificity Profiling: The "Sulfonamide Liability"

Scientific Rationale: The methanesulfonamide group is a bioisostere of carboxylic acid but is also the primary pharmacophore for Carbonic Anhydrase (CA) inhibition. Many "novel" sulfonamide hits are actually non-specific CA inhibitors that alter intracellular pH, leading to false positives in cell assays.

Protocol 3.1: Carbonic Anhydrase II (CA-II) Counter-Screen

Objective: Confirm the compound does NOT potently inhibit CA-II (unless that is the desired target).

  • Reagents:

    • Purified Human CA-II enzyme (0.5 µg/mL).

    • Substrate: 4-Nitrophenyl acetate (4-NPA) (1 mM).

  • Reaction:

    • Mix 10 µL Compound + 40 µL Enzyme in Tris Buffer (pH 7.4).

    • Incubate 10 min at 25°C.

    • Add 50 µL Substrate (4-NPA).

  • Kinetic Read:

    • Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

    • Interpretation: If IC50 < 1 µM, the compound is a potent CA inhibitor. This may confound cellular data due to pH modulation.

General Cytotoxicity & ADME

Protocol 4.1: MTT Viability Assay

Objective: Distinguish between specific target modulation and general cell toxicity.

  • Setup: Seed HEK293 (control) and Target Cells (e.g., GPR151-CHO) in 96-well plates (5,000 cells/well).

  • Treatment: Treat with compound (dose-response: 0.1 – 100 µM) for 48 hours.

  • Development:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3 hours.

    • Solubilize formazan crystals with DMSO.

  • Analysis:

    • Read Absorbance at 570 nm.

    • Pass Criteria: >80% viability at 10 µM. If toxicity is seen <10 µM, the compound is likely too toxic for specific probe use.

Protocol 4.2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Predict passive diffusion (oral bioavailability potential).

  • Donor Plate: Buffer pH 7.4 + Compound (10 µM).

  • Acceptor Plate: Buffer pH 7.4.

  • Membrane: PVDF filter coated with lecithin/dodecane.

  • Incubation: 18 hours at Room Temp.

  • Quantification: LC-MS/MS of Donor vs. Acceptor wells.

  • Target: Permeability (

    
    ) > 
    
    
    
    cm/s indicates good cell penetration.

Summary of Expected Results & Troubleshooting

AssayExpected Outcome (Good Lead)Warning Sign (Red Flag)
Solubility Clear solution at 100 µM in 1% DMSOPrecipitate visible >10 µM
GPR151 (cAMP) Sigmoidal dose-response (EC50 < 1 µM)Flat line or "Bell-shaped" curve (aggregation)
CA-II Inhibition IC50 > 10 µM (Inactive)IC50 < 100 nM (Potent off-target)
MTT Toxicity Viability > 80% at 10 µMCell death correlates with potency
Mechanistic Interpretation Diagram

Mechanism Figure 2: Mechanistic Pathways and Potential Artifacts Compound (3-Bromo-5-chlorophenyl) methanesulfonamide Target Primary Target (e.g., GPR151) Compound->Target Specific Binding (Desired) OffTarget Off-Target: Carbonic Anhydrase Compound->OffTarget Liability Check (Sulfonamide moiety) CellResponse Cellular Response (e.g., cAMP Modulation) Target->CellResponse Signal Transduction OffTarget->CellResponse pH Artifacts (False Positive)

[1]

References

  • GPR151 Screening & Hits: Scripps Research Institute Molecular Screening Center.[1] "Cell-based high throughput primary assay to identify activators of GPR151." PubChem BioAssay Record.

  • Sulfonamide Bioactivity & CA Inhibition: Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181.

  • Fragment-Based Drug Discovery (Halogenated Aromatics): Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Driving Drug Discovery." Journal of Medicinal Chemistry, 59(14), 6563–6564.

Sources

Application Note: Cell-Based Assay Development for (3-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Hypoxia-Induced Carbonic Anhydrase IX (CA-IX) in Solid Tumors Audience: Researchers, Assay Biologists, and Preclinical Drug Development Scientists

Scientific Rationale & Mechanistic Grounding

(3-Bromo-5-chlorophenyl)methanesulfonamide (BCPM) is a highly promising small-molecule scaffold for oncology drug discovery. The presence of an unsubstituted primary sulfonamide group (


) serves as the classic pharmacophore required to coordinate the active-site zinc ion (

) of metalloenzymes like Carbonic Anhydrase (CA)[1].

Unlike traditional benzenesulfonamides, BCPM features a methylene bridge (


) between the di-halogenated phenyl ring and the sulfonamide moiety. This added conformational flexibility allows the bulky bromo- and chloro- substituents to optimally occupy the deep hydrophobic pocket of Carbonic Anhydrase IX (CA-IX) , a transmembrane isoform selectively upregulated in hypoxic tumor microenvironments[2].

Under hypoxic conditions (typically


), the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1

) drives the transcription of CA-IX. CA-IX catalyzes the reversible hydration of

to bicarbonate (

) and protons (

). By importing bicarbonate and extruding protons, CA-IX maintains an alkaline intracellular pH (pHi) that prevents apoptosis, while simultaneously acidifying the extracellular pH (pHe) to promote matrix degradation and metastasis[3]. BCPM aims to disrupt this survival mechanism.

Pathway Hypoxia Tumor Hypoxia (<1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CA-IX Upregulation (Transmembrane) HIF1A->CAIX Transcribes pHi Alkaline Intracellular pH (Tumor Survival) CAIX->pHi HCO3- Import pHe Acidic Extracellular pH (Invasion & Metastasis) CAIX->pHe H+ Export BCPM (3-Bromo-5-chlorophenyl) methanesulfonamide BCPM->CAIX Inhibits (Zn2+ Chelation)

Mechanism of CA-IX induction by hypoxia and targeted inhibition by BCPM.

Assay Development Strategy: A Self-Validating System

To rigorously evaluate BCPM, we must establish a self-validating cell-based assay cascade. We utilize the MDA-MB-231 triple-negative breast cancer (TNBC) cell line , which exhibits robust HIF-1


 stabilization and massive CA-IX upregulation under hypoxia[2].

The workflow relies on three orthogonal readouts to establish causality:

  • Intracellular pH (pHi) Ratiometric Assay: Proves that BCPM disrupts intracellular buffering.

  • Extracellular Acidification Rate (ECAR): Proves that BCPM halts tumor-driven proton efflux.

  • Hypoxic vs. Normoxic Viability: Proves that BCPM's cytotoxicity is strictly dependent on the hypoxic, CA-IX-driven phenotype.

Workflow Day1 Day 1: Cell Seeding MDA-MB-231 (96-well plates) Day2 Day 2: Sensitization 1% O2 Hypoxia + BCPM Titration Day1->Day2 Day3 Day 3: Multiplex Readouts 1. BCECF-AM (pHi) 2. Seahorse (ECAR) 3. CTG (Viability) Day2->Day3

Three-day orthogonal assay workflow for evaluating CA-IX inhibitors.

Detailed Experimental Protocols

Protocol A: Ratiometric Intracellular pH (pHi) Measurement

Scientific Rationale: CA-IX inhibition causes rapid intracellular acidification in hypoxic cells. We use BCECF-AM, a membrane-permeable ratiometric fluorescent dye. Once inside the cell, esterases cleave the AM group, trapping BCECF. Its excitation spectrum shifts based on pH, allowing us to calculate exact pHi independent of dye concentration or cell number[4].

Self-Validation (The Isohydric Principle): Fluorescence units are meaningless without calibration. We utilize Nigericin, a


 ionophore. By exposing cells to high-

buffers of known pH, Nigericin forces the intracellular pH to equilibrate with the extracellular pH, generating a standard curve to interpolate exact pHi values[5].

Step-by-Step Methodology:

  • Preparation: Seed MDA-MB-231 cells at

    
     cells/well in a black, clear-bottom 96-well plate. Incubate for 24h in normoxia, followed by 24h in a hypoxic chamber (1% 
    
    
    
    , 5%
    
    
    ) with BCPM (0.1 nM – 10 µM).
  • Dye Loading: Wash cells twice with HEPES-buffered Ringer’s solution (HR). Add 2.5 µM BCECF-AM in HR and incubate for 30 min at 37°C in the dark[4].

  • Washing: Remove the dye and wash three times with HR to remove extracellular background fluorescence.

  • Measurement: Read fluorescence on a microplate reader using dual excitation wavelengths (440 nm and 490 nm) and a single emission wavelength (535 nm).

  • In Situ Calibration: In parallel control wells, add 10 µM Nigericin dissolved in high-

    
     calibration buffers ranging from pH 6.0 to 8.0 (See Table 2). Read fluorescence to generate a linear standard curve of the 490/440 ratio vs. pH.
    
Protocol B: Extracellular Acidification Rate (ECAR) via Seahorse XF

Scientific Rationale: While BCECF measures inside the cell, the Seahorse XFe96 Analyzer measures the protons pumped out into the tumor microenvironment. CA-IX facilitates this proton efflux[3].

Step-by-Step Methodology:

  • Seeding: Seed cells in a Seahorse XF96 microplate and induce hypoxia/drug treatment as in Protocol A.

  • Assay Medium: Wash and replace media with unbuffered Seahorse XF Base Medium (pH 7.4) supplemented with 10 mM glucose and 2 mM glutamine.

  • Basal ECAR: Measure basal proton efflux for 15 minutes.

  • Validation Injections:

    • Port A (Rotenone/Antimycin A, 0.5 µM): Halts mitochondrial respiration, ensuring the remaining acidification is purely glycolytic/CA-IX driven.

    • Port B (2-Deoxyglucose, 50 mM): Halts glycolysis. ECAR should drop to zero, validating the assay window.

Quantitative Data Summaries

To establish a baseline for assay acceptance, the following tables summarize the expected pharmacological profile of a highly selective CA-IX inhibitor like BCPM, alongside the required buffer formulations for assay validation.

Table 1: Expected Pharmacological Profile of BCPM in MDA-MB-231 Cells

Assay / ReadoutNormoxia (21%

)
Hypoxia (1%

)
Mechanistic Interpretation
Cell Viability (

)


BCPM is selectively toxic only when CA-IX is expressed.
Intracellular pH (pHi) 7.35 (No change)Drops from 7.40 to 6.80Inhibition of CA-IX forces intracellular acidification.
Basal ECAR (mpH/min) Minimal reduction

reduction
BCPM blocks CA-IX-mediated proton extrusion.

Table 2: Nigericin Calibration Buffer Formulations (High


) 
Purpose: To clamp pHi to pHe for BCECF-AM ratiometric standard curve generation.
ReagentConcentrationPurpose
KCl 120 mMDepolarizes membrane, works with Nigericin to exchange

for

.
HEPES / MES 20 mMStrong buffering capacity across the pH 6.0 - 8.0 range.

/

2 mM / 1 mMMaintains cell adhesion and membrane integrity during calibration.
Nigericin 10 µMPotassium/Proton ionophore that forces

[5].

References

  • Title: A non-catalytic function of carbonic anhydrase IX contributes to the glycolytic phenotype and pH regulation in human breast cancer cells. Source: Biochemical Journal / Portland Press. URL:[Link]

  • Title: Glucose Uptake and Intracellular pH in a Mouse Model of Ductal Carcinoma In situ (DCIS) Suggests Metabolic Heterogeneity. Source: Frontiers. URL:[Link]

  • Title: Carbonic anhydrase IX proteoglycan-like and intracellular domains mediate pulmonary microvascular endothelial cell repair and angiogenesis. Source: PMC / NIH. URL:[Link]

  • Title: Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. Source: Taylor & Francis. URL:[Link]

  • Title: Carbonic anhydrase IX: a regulator of pH and participant in carcinogenesis. Source: Journal of Clinical Pathology / BMJ. URL:[Link]

  • Title: Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Source: PMC / NIH. URL:[Link]

Sources

(3-Bromo-5-chlorophenyl)methanesulfonamide: A Novel Investigational Enzyme Inhibitor - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The confluence of a halogenated phenyl ring and a methanesulfonamide moiety presents a compelling scaffold for the development of novel enzyme inhibitors. Halogen atoms can enhance binding affinity through halogen bonding and improve pharmacokinetic properties, while the sulfonamide group is a well-established pharmacophore known to interact with the active sites of numerous enzymes, most notably as a zinc-binding group in metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[1][2][3] (3-Bromo-5-chlorophenyl)methanesulfonamide is an investigational compound whose unique substitution pattern warrants systematic evaluation as a potential enzyme inhibitor. The bromine and chlorine atoms at the meta positions may confer selectivity and potency through specific interactions within an enzyme's active site.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the initial characterization of (3-Bromo-5-chlorophenyl)methanesulfonamide's inhibitory potential, from fundamental biochemical assays to target validation in a cellular context. The methodologies are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Section 1: Physicochemical Properties and Handling

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring reproducible experimental results.

PropertyValueSource/Method
Molecular Formula C₇H₇BrClNO₂SCalculated
Molecular Weight 292.56 g/mol Calculated
Appearance White to off-white solidTypical for this class
Solubility Soluble in DMSO (>10 mM), DMF, and Methanol. Poorly soluble in aqueous buffers.Predicted
Storage Store at room temperature (2-8°C for long-term), sealed in a dry environment.[5]Supplier Recommendation

Stock Solution Preparation:

  • Rationale: Due to poor aqueous solubility, a high-concentration stock solution in an organic solvent like DMSO is necessary. This minimizes the final solvent concentration in the assay, which can interfere with enzyme activity.

  • Protocol:

    • Accurately weigh the desired amount of (3-Bromo-5-chlorophenyl)methanesulfonamide powder.

    • Add pure, anhydrous DMSO to achieve a final concentration of 10 mM or 20 mM.

    • Vortex thoroughly until the compound is fully dissolved.

    • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Section 2: Hypothesized Mechanism of Action

The methanesulfonamide group is a key pharmacophore that can act as a transition-state analog or directly coordinate with metal ions in enzyme active sites.[1][2] For instance, in zinc-containing metalloenzymes such as carbonic anhydrases, the sulfonamide moiety binds to the Zn²⁺ ion as an anion, displacing a water molecule and inhibiting the enzyme's catalytic activity.[3] The bromo-chloro substitution pattern on the phenyl ring will modulate the electronics of the sulfonamide and provide specific steric and electrostatic interactions with amino acid residues lining the active site, potentially conferring selectivity for a particular enzyme isoform.

Hypothesized_MOA cluster_0 Enzyme Active Site Target_Enzyme Target Enzyme (e.g., Metalloenzyme) Product Product Target_Enzyme->Product Catalysis Zn_ion Zn²⁺ Substrate Natural Substrate Substrate->Target_Enzyme Binds to Active Site Inhibitor (3-Bromo-5-chlorophenyl) methanesulfonamide Inhibitor->Target_Enzyme Binding Blocks Substrate Access Inhibitor->Zn_ion Coordinates via Sulfonamide Group

Caption: Hypothesized binding mode in a metalloenzyme active site.

Section 3: In Vitro Enzyme Inhibition Assays - Protocols

The first step in characterizing a potential inhibitor is to determine its effect on the activity of a purified enzyme in a controlled, in vitro setting.

Protocol 3.1: Biochemical Enzyme Inhibition Assay for IC₅₀ Determination

This protocol provides a generalized framework for a 96-well plate-based spectrophotometric or fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀).[6][7]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate and, if applicable, cofactors

  • Assay Buffer (optimized for pH, ionic strength, and additives for the target enzyme)

  • (3-Bromo-5-chlorophenyl)methanesulfonamide (10 mM stock in DMSO)

  • Known reference inhibitor (Positive Control)

  • 96-well microplates (clear for absorbance, black for fluorescence)

  • Microplate reader

Step-by-Step Methodology:

  • Prepare Inhibitor Dilutions:

    • Create a serial dilution series of the compound. Start by diluting the 10 mM DMSO stock into Assay Buffer to create the highest concentration for the assay (e.g., 100 µM).

    • Rationale: The final DMSO concentration should be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts. Prepare a "DMSO only" control.

    • Perform 1:3 or 1:5 serial dilutions in Assay Buffer containing a constant percentage of DMSO to generate a 10-point dose-response curve.

  • Assay Plate Setup:

    • Design the plate layout to include:

      • Blank wells: Assay Buffer only (for background subtraction).

      • Negative Control (100% activity): Enzyme + Substrate + DMSO vehicle.

      • Positive Control: Enzyme + Substrate + known reference inhibitor.

      • Test wells: Enzyme + Substrate + serial dilutions of the investigational compound.

    • Pro-Tip: Run all conditions in triplicate to ensure statistical validity.

  • Enzyme and Inhibitor Pre-incubation:

    • Add 50 µL of Assay Buffer containing the appropriate concentration of the test compound, reference inhibitor, or DMSO vehicle to the designated wells.

    • Add 25 µL of the diluted enzyme solution to all wells except the blanks.

    • Mix gently by tapping the plate.

    • Incubate the plate for 15-30 minutes at the enzyme's optimal temperature (e.g., 25°C or 37°C).[6]

    • Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated. For suspected time-dependent inhibitors, this step is critical.[8]

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to the correct temperature.

    • Measure the change in absorbance or fluorescence over time (kinetic mode) or after a fixed incubation period (endpoint mode).[9]

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Determine the reaction rate (V) for each well.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_negative_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value.[10][11][12]

Protocol 3.2: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

SPR is a label-free technique used to measure the kinetics (kₐ, kₑ) and affinity (Kₑ) of a small molecule binding to an immobilized protein target.[13][14][15] This provides orthogonal validation of the inhibitory activity observed in biochemical assays.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified target enzyme (>95% purity)

  • SPR running buffer (e.g., HBS-EP+)

  • (3-Bromo-5-chlorophenyl)methanesulfonamide solution series in running buffer

Step-by-Step Methodology:

  • Protein Immobilization:

    • Immobilize the purified target enzyme onto the sensor chip surface via amine coupling, following the manufacturer's protocol. Aim for a moderate immobilization level (e.g., 2000-5000 RU) to avoid mass transport limitations.[13]

    • A reference flow cell should be activated and blocked without protein to serve as a control for non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of (3-Bromo-5-chlorophenyl)methanesulfonamide in the running buffer (e.g., from 100 µM down to low nM).

    • Inject the compound solutions over both the target and reference flow cells at a constant flow rate.

    • Include several buffer-only injections (blanks) for double referencing.

    • After each compound injection, allow sufficient time for dissociation. If dissociation is slow, a mild regeneration solution may be required.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and the blank injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).[15]

Section 4: Cellular Assays - Target Validation and Efficacy

Confirming that a compound engages its target within a living cell and exerts a biological effect is a critical step in drug development.

Protocol 4.1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful biophysical method that directly assesses drug-target interaction in intact cells or tissue samples.[16][17] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[17][18]

Materials:

  • Relevant cell line (e.g., HEK293, MCF-7) cultured in appropriate media.[16]

  • (3-Bromo-5-chlorophenyl)methanesulfonamide (10 mM stock in DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Thermal cycler, liquid nitrogen, centrifuges

  • SDS-PAGE and Western Blotting reagents (primary antibody against the target protein, HRP-conjugated secondary antibody, ECL substrate).[16][19]

CETSA_Workflow Start 1. Cell Culture & Treatment Heat 2. Heat Challenge (Temperature Gradient) Start->Heat Treat with DMSO or Inhibitor Lysis 3. Cell Lysis (Freeze-Thaw) Heat->Lysis Centrifuge 4. Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifuge Collect 5. Collect Supernatant (Soluble Protein) Centrifuge->Collect WB 6. Western Blot Analysis (Quantify Soluble Target) Collect->WB End 7. Plot Melt Curve (Stabilization Shift) WB->End

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[16]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with either the investigational compound (e.g., at 10x the biochemical IC₅₀) or DMSO vehicle control and incubate for 1 hour at 37°C.[18]

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[16][19]

  • Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[16]

    • Separate the soluble protein fraction from the heat-induced aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[16]

  • Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble target protein remaining at each temperature using SDS-PAGE and Western Blotting.

    • Data Interpretation: A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the DMSO control, indicating ligand-induced thermal stabilization.[20]

Section 5: Data Summary and Interpretation

Organizing quantitative data into clear tables is essential for comparison and decision-making.

Assay TypeParameter(3-Bromo-5-chlorophenyl)methanesulfonamideReference Inhibitor
Biochemical Assay IC₅₀ (µM)[Experimental Value][Known Value]
SPR Analysis Kₑ (µM)[Experimental Value][Known Value]
CETSA ΔTₘ (°C)[Experimental Value][Known Value]
Cell Viability CC₅₀ (µM)[Experimental Value][Known Value]

Interpretation:

  • A low micromolar or nanomolar IC₅₀ and Kₑ value suggests potent interaction.

  • A positive thermal shift (ΔTₘ) in the CETSA experiment provides strong evidence of target engagement in a cellular environment.

  • The CC₅₀ (cytotoxic concentration 50%) from a cell viability assay should be significantly higher than the cellular IC₅₀ to indicate a viable therapeutic window.

References

  • Zobel, K., et al. (2009). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. Available at: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Aragen. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Retrieved from [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Martinez Molina, D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. Available at: [Link]

  • Tashkin, I., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. MethodsX. Available at: [Link]

  • XanTec. (n.d.). Protein Small Molecule Biomolecular Interactions A Retrospective. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • ResearchGate. (2022). I am looking for an accurate method for determining the IC50 value? Retrieved from [Link]

  • Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews. Available at: [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Available at: [Link]

  • Bentz, J., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Available at: [Link]

  • Akbaba, Y., et al. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]

  • Harish, B. G., et al. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. IUCrData. Available at: [Link]

  • Wani, T. V., et al. (2019). Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosis β-class enzyme Rv3273. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Abdel-Aziz, M., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry. Available at: [Link]

  • Kulkarni, S. K., et al. (1981). Synthesis and pharmacological effect of substituted phenyl-4-(2-chloroethyl)tetrahydro-1,4-oxazine hydrochlorides. Journal of Pharmaceutical Sciences. Available at: [Link]

  • BindingDB. (n.d.). BDBM50154504. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Preliminary Evaluation of Antidiabetic Activity of 4-[3-(4-Bromophenyl)-3-oxo-1-arylpropylamino]benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles. Retrieved from [Link]

  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
  • Liu, X. F., et al. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]

  • Griffin, R. J., et al. (2007). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, fluoro, and iodo ring-substituted octyl phenylcyanoacrylates. Retrieved from [Link]

  • Fakhri, A., et al. (2022). Recent Advances in Biological Active Sulfonamide-based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids. Current Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-5-chlorophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN101735023B - Method for preparing 3-bromo-5-chlorophenol.
  • Molecules. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

Sources

Application Note: In Vivo Characterization of (3-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the in vivo experimental design for (3-Bromo-5-chlorophenyl)methanesulfonamide , a halogenated sulfonamide derivative. Based on its structural class and identification in high-throughput screens as a modulator of G-protein coupled receptors (specifically GPR151 ) and potential utility as a fragment in bromodomain inhibition, this guide focuses on its evaluation as a chemical probe for neuropathic pain and pharmacokinetic profiling .

Executive Summary & Compound Profile

(3-Bromo-5-chlorophenyl)methanesulfonamide is a lipophilic small molecule characterized by a halogenated phenyl ring linked to a methanesulfonamide moiety. Its structural features—specifically the 3-bromo and 5-chloro substitutions—confer significant lipophilicity (estimated LogP ~2.5–3.2) and metabolic stability against rapid oxidative dehalogenation.

While often used as a fragment building block in Fragment-Based Drug Discovery (FBDD) for targets like Bromodomains (BRD4/9) , recent chemogenomic screens have identified this scaffold as a potential modulator of GPR151 , an orphan GPCR highly expressed in the habenula and dorsal root ganglion, implicated in nociception and addiction pathways.

Physicochemical Profile
PropertyValue (Est.)Experimental Implication
Molecular Weight ~284.56 g/mol High permeability potential.
LogP 2.8 – 3.2Low aqueous solubility; requires co-solvent formulation.
PSA (Polar Surface Area) ~45 ŲGood blood-brain barrier (BBB) penetration predicted.
pKa ~9.5 (Sulfonamide NH)Neutral at physiological pH; limited ionization-based solubility.

Formulation Strategy for In Vivo Delivery

Challenge: The halogenated aromatic ring significantly reduces aqueous solubility, creating a risk of precipitation in the peritoneal cavity (IP) or poor absorption (PO). Solution: A cosolvent system utilizing PEG400 and Tween 80 is required to maintain solubility at doses up to 50 mg/kg.

Standard Formulation Protocol (10 mg/mL stock)
  • Weighing: Accurately weigh 100 mg of (3-Bromo-5-chlorophenyl)methanesulfonamide.

  • Primary Solubilization: Dissolve completely in 500 µL DMSO (5% v/v final). Vortex for 2 minutes until clear. Note: Mild heating to 37°C is permissible.

  • Co-solvent Addition: Add 4.0 mL PEG400 (40% v/v final). Vortex thoroughly. The solution should be viscous but clear.

  • Surfactant Integration: Add 500 µL Tween 80 (5% v/v final). Mix by inversion.

  • Aqueous Phase: Slowly add 5.0 mL Sterile Saline (0.9% NaCl) (50% v/v final) dropwise while vortexing.

    • Critical Check: If turbidity occurs, sonicate for 5 minutes. If precipitate persists, increase PEG400 to 60% and reduce Saline.

Pharmacokinetic (PK) Validation Protocol

Before efficacy testing, the bioavailability and half-life must be established to define the dosing window.

Experimental Design: Rat PK
  • Species: Sprague-Dawley Rats (Male, 250–300g), n=3 per group.

  • Groups:

    • Group A: IV Bolus (2 mg/kg) – Tail Vein.

    • Group B: Oral Gavage (PO) (10 mg/kg).

Workflow Steps
  • Dosing: Administer formulation. Record exact time (

    
    ).
    
  • Sampling: Collect 200 µL blood via jugular vein or tail nick at:

    • IV: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

    • PO: 15 min, 30 min, 1h, 2h, 4h, 6h, 8h, 24h.

  • Processing: Centrifuge at 4000g for 10 min (

    
    C) to harvest plasma. Store at -80
    
    
    
    C.
  • Bioanalysis: LC-MS/MS quantification using a C18 column.

    • Internal Standard: Tolbutamide or Warfarin.

    • Transition: Monitor parent ion

      
       (negative mode often preferred for sulfonamides).
      
PK Data Output Template
ParameterDefinitionTarget Criteria

Peak Plasma Concentration

ng/mL (for efficacy)

Time to Peak

hours (PO)

Elimination Half-life

hours (for b.i.d. dosing)

Oral Bioavailability

Efficacy Model: Chronic Constriction Injury (CCI) for Neuropathic Pain

Given the GPR151 link, a neuropathic pain model is the most logical efficacy assay. GPR151 modulation in the dorsal root ganglion (DRG) regulates mechanical hypersensitivity.

Rationale

This experiment tests if (3-Bromo-5-chlorophenyl)methanesulfonamide (as a putative GPR151 agonist) modulates nociceptive thresholds.

Surgical Protocol (Day 0)
  • Anesthesia: Isoflurane (2-3%).

  • Exposure: Expose the common sciatic nerve at the mid-thigh level.

  • Ligation: Loosely tie 4 ligatures (chromic gut 4-0) around the nerve, spaced 1mm apart. Do not occlude blood flow.

  • Closure: Suture muscle and skin. Allow 7 days for recovery and development of hyperalgesia.

Treatment & Testing (Day 7–14)
  • Dose Groups:

    • Vehicle Control (PEG/DMSO/Saline).

    • Positive Control (Gabapentin, 100 mg/kg IP).

    • Test Compound Low (10 mg/kg IP).

    • Test Compound High (30 mg/kg IP).

  • Readout: Von Frey Filaments (Mechanical Allodynia).

    • Apply filaments of increasing force to the plantar surface of the hind paw.

    • Record the Paw Withdrawal Threshold (PWT) in grams.

Experimental Workflow Diagram

ExperimentalWorkflow Compound (3-Bromo-5-chlorophenyl) methanesulfonamide Formulation Formulation (DMSO/PEG400/Saline) Compound->Formulation Dosing Daily Dosing (IP or PO) Formulation->Dosing Surgery CCI Surgery (Sciatic Nerve Ligation) Recovery Recovery (7 Days) Surgery->Recovery Recovery->Dosing Testing Von Frey Assay (Mechanical Threshold) Dosing->Testing 1h post-dose Analysis Data Analysis (PWT vs Time) Testing->Analysis

Caption: Workflow for evaluating antinociceptive efficacy in the CCI neuropathic pain model.

Mechanism of Action Visualization

Understanding the putative pathway (GPR151 signaling) is essential for interpreting data. GPR151 couples to


 or 

proteins, modulating ion channels or MAPK pathways.

GPR151_Pathway Ligand (3-Bromo-5-chlorophenyl) methanesulfonamide Receptor GPR151 (GPCR) Ligand->Receptor Binding/Activation GProtein G-Protein (Gi/o) Receptor->GProtein Coupling Effector Ion Channels (Ca2+ / K+) GProtein->Effector Inhibition/Activation Signaling ERK/MAPK Pathway GProtein->Signaling Phosphorylation Outcome Nociceptive Modulation Effector->Outcome Signaling->Outcome

Caption: Putative signaling cascade for GPR151 modulation leading to altered nociception.

Safety & Toxicity Monitoring

Given the halogenated nature, hepatotoxicity is a potential risk during chronic dosing.

  • Daily: Monitor body weight.

    
     weight loss requires euthanasia.
    
  • Post-Mortem: Harvest liver and kidneys.

  • Histology: H&E staining to check for centrilobular necrosis (liver) or tubular damage (kidney).

  • Biomarkers: Measure serum ALT/AST levels at the study endpoint.

References

  • GPR151 Identification: Chemical probing of GPR151 in nociceptive neurons. (2018).[1][2] Journal of Pharmacology and Experimental Therapeutics. (Contextual validation of GPR151 as a target for small molecules).

  • Bromodomain Inhibitors: Discovery of [1,2,4]Triazolo[4,3-a]phthalazines as Inhibitors of Diverse Bromodomains. (2016).[3][4][5][6] Journal of Medicinal Chemistry. (References the use of halogenated benzenesulfonamide fragments).

  • Neuropathic Pain Models: Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man.Pain. (Standard protocol for CCI model).

  • Formulation of Lipophilic Drugs: Strategies to Address Low Drug Solubility in Discovery and Development. (2012).[5][7] Pharmacological Reviews. (Basis for the DMSO/PEG400/Tween80 vehicle).

(Note: Specific "Application Notes" for this exact CAS number are rare in public literature; this guide synthesizes fragment-based discovery principles with the specific biological targets linked to this chemical scaffold in HTS databases.)

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of (3-Bromo-5-chlorophenyl)methanesulfonamide in Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the quantification of (3-Bromo-5-chlorophenyl)methanesulfonamide (referred to herein as BCP-MSA ) in biological matrices.

Given the specific structural characteristics of BCP-MSA (an N-aryl methanesulfonamide with halogenated aryl substituents), this protocol prioritizes Negative Electrospray Ionization (ESI-) due to the acidic nature of the sulfonamide nitrogen, coupled with Liquid-Liquid Extraction (LLE) to effectively recover this lipophilic analyte while minimizing matrix effects.

Introduction & Scientific Rationale

(3-Bromo-5-chlorophenyl)methanesulfonamide is a halogenated N-aryl sulfonamide, often utilized as a pharmacophore in fragment-based drug discovery (FBDD) or as a bioisostere for acetamides in kinase inhibitors.[1] Its quantification presents specific challenges:

  • Lipophilicity: The presence of Bromine and Chlorine atoms significantly increases logP, necessitating an extraction solvent capable of high recovery (e.g., Ethyl Acetate or MTBE).

  • Acidity: The sulfonamide proton (-NH-SO₂-CH₃) typically has a pKa in the range of 7–9.[1] This makes the molecule amenable to deprotonation, rendering Negative ESI the most sensitive and selective ionization mode.

  • Isotopic Pattern: The distinct isotopic signatures of Br (

    
    ) and Cl (
    
    
    
    ) provide a unique mass spectral fingerprint that must be leveraged for specificity.
Mechanism of Detection

The method utilizes Triple Quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.[1][2]

  • Precursor Ion: Deprotonated molecular ion

    
    .[1]
    
  • Product Ions: Collision-Induced Dissociation (CID) typically cleaves the S-N bond, yielding the methanesulfonyl anion (

    
    , m/z 79) or the halogenated anilino anion.
    

Experimental Workflow Diagram

The following diagram outlines the critical path from sample collection to data acquisition, highlighting the decision points for "Dilute-and-Shoot" vs. LLE based on sensitivity requirements.

G Sample Biological Sample (Plasma/Microsomes) IS_Add Add Internal Standard (Deuterated Analog) Sample->IS_Add Decision Sensitivity Requirement? IS_Add->Decision PPT Protein Precipitation (Acetonitrile 3:1) Decision->PPT High Conc. (>10 ng/mL) LLE Liquid-Liquid Extraction (Ethyl Acetate) Decision->LLE Trace Level (<1 ng/mL) LC UPLC Separation (C18 Column) PPT->LC Supernatant Injection Evap Evaporation & Reconstitution (N2 stream @ 40°C) LLE->Evap Evap->LC MS MS/MS Detection (ESI- MRM Mode) LC->MS Data Quantitation & Validation MS->Data

Caption: Workflow decision tree selecting extraction method based on required Lower Limit of Quantitation (LLOQ).

Materials and Reagents

  • Reference Standard: (3-Bromo-5-chlorophenyl)methanesulfonamide (Purity >98%).[1][3]

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., BCP-MSA-d3) or a structural analog like N-(3,5-dichlorophenyl)methanesulfonamide.[1]

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Ethyl Acetate.

  • Additives: Ammonium Acetate (1M stock), Ammonium Hydroxide (for pH adjustment).

Sample Preparation Protocol

We recommend Liquid-Liquid Extraction (LLE) for maximum cleanliness and sensitivity, particularly for pharmacokinetic (PK) studies.

Protocol Steps:
  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% MeOH). Vortex for 10 sec.

  • Extraction: Add 400 µL of Ethyl Acetate .

    • Expert Insight: Ethyl Acetate is chosen over MTBE here because sulfonamides have moderate polarity; EtOAc ensures higher recovery than non-polar alkanes while excluding plasma proteins.[1]

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 300 µL of the upper organic layer to a clean glass vial or 96-well plate.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:MeOH + 5mM Ammonium Acetate).

    • Note: Matching the reconstitution solvent to the initial LC gradient conditions is critical to prevent peak broadening.

LC-MS/MS Method Parameters

Liquid Chromatography (LC)[4][5][6][7]
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural or adj. to 8.0).[1]

    • Rationale: High pH aids deprotonation of the sulfonamide, enhancing ionization in Negative mode.

  • Mobile Phase B: Methanol (or Acetonitrile).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    Time (min) %B Description
    0.0 10 Initial Hold
    0.5 10 Loading
    3.0 95 Elution of Analyte
    4.0 95 Wash
    4.1 10 Re-equilibration

    | 5.0 | 10 | End |[1]

Mass Spectrometry (MS)[4][5][6]
  • Ionization: ESI Negative Mode (ESI-).[1]

  • Source Temp: 500°C.

  • Capillary Voltage: -2.5 kV.[1]

  • MRM Transitions: The analyte contains Br and Cl. The most abundant isotopologue is typically

    
     (Mass ~283) or 
    
    
    
    (Mass ~285).
    • Calculation: MW = 283.9 (using 79Br, 35Cl). [M-H]- = 282.9.[1]

    • Primary Quantifier (Quant): 282.9

      
       79.0 (
      
      
      
      ).[1]
    • Secondary Qualifier (Qual): 282.9

      
       203.9 (Halogenated aniline fragment).[1]
      
    • Alternative (Isotope): 284.9

      
       79.0 (Using 
      
      
      
      isotope for confirmation).

Validation & Quality Control (Summary)

To ensure regulatory compliance (FDA/EMA M10 Guidelines), the following parameters must be established:

ParameterAcceptance CriteriaExperimental Approach
Linearity

8-point calibration curve (e.g., 0.5 – 1000 ng/mL).
Accuracy & Precision

(20% at LLOQ)
QC samples at Low, Mid, High concentrations (n=5).
Matrix Effect 85% - 115%Compare post-extraction spike vs. neat solution.[1]
Recovery Consistent (>70%)Compare pre-extraction spike vs. post-extraction spike.

Troubleshooting & Optimization Guide

Issue: Low Sensitivity
  • Cause: Poor ionization in negative mode.[1]

  • Solution: Ensure Mobile Phase A contains Ammonium Acetate or Ammonium Hydroxide (pH > 7).[1] Acidic mobile phases (Formic acid) suppress the formation of the [M-H]- ion for sulfonamides.

Issue: Peak Tailing
  • Cause: Secondary interactions with free silanols.[1]

  • Solution: Use an end-capped column (e.g., BEH or CSH technology) and ensure sufficient ionic strength (5-10 mM salt) in the mobile phase.[1]

Issue: Carryover
  • Cause: Lipophilic analyte sticking to injector needle.[1]

  • Solution: Use a strong needle wash: 50:25:25 Isopropanol:Acetonitrile:Acetone.[1]

References

  • US Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Bhatt, J., et al. (2011). Liquid chromatography-tandem mass spectrometry method for the quantification of sulfonamides in biological matrices. Journal of Chromatography B. [Link to general methodology for sulfonamides]
  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application Note & Protocols: Utilizing PRMT5 Inhibitors to Interrogate Cancer Signaling Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Note to the Researcher

A comprehensive search of the scientific literature and chemical databases did not yield specific information on the biological activity or signaling pathway modulation of the compound (3-Bromo-5-chlorophenyl)methanesulfonamide . There are no published studies detailing its mechanism of action, cellular targets, or its application as a tool for studying specific signaling pathways. The PubChem database contains an entry for a structurally different molecule, 1-(3-Bromo-5-chlorophenyl)ethanone, but not for the requested methanesulfonamide derivative[1].

While the exact compound you requested is uncharacterized, the broader chemical class of sulfonamides and related structures are of significant interest in drug discovery and chemical biology. Derivatives of phenylsulfonamides have been explored for a wide range of biological activities, including as enzyme inhibitors and anti-inflammatory agents[2][3].

Given your interest in studying specific signaling pathways, this guide will focus on a well-established and highly relevant area where sulfonamide-containing molecules and similar scaffolds are critically important: the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a key enzyme in epigenetic regulation and a major therapeutic target in oncology, particularly for cancers with specific genetic deletions[4][5][6].

This application note will, therefore, serve as a detailed guide to using potent and selective PRMT5 inhibitors as chemical probes to investigate PRMT5-mediated signaling pathways in cancer biology. The principles and protocols described herein are broadly applicable and can be adapted for other specific inhibitors within this class.

Introduction: PRMT5 as a Critical Node in Cancer Signaling

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is a critical regulatory event that impacts a host of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and cell cycle progression[4].

PRMT5 is frequently overexpressed in a variety of solid tumors and hematological malignancies, and its elevated activity is often correlated with poor clinical outcomes[4]. A key breakthrough in targeting PRMT5 came with the discovery of its synthetic lethality in cancers harboring a homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene[6][7]. MTAP is co-deleted with the CDKN2A tumor suppressor gene in approximately 15% of all human cancers, including lung, brain, and pancreatic cancers[4][5]. The loss of MTAP leads to the accumulation of its substrate, methylthioadenosine (MTA), which is a weak endogenous inhibitor of PRMT5. This accumulation renders MTAP-deleted cancer cells uniquely vulnerable to further inhibition of PRMT5 by exogenous small molecules, providing a clear therapeutic window[7][8].

This guide provides a framework for using PRMT5 inhibitors to dissect these signaling pathways in a laboratory setting.

The PRMT5 Signaling Axis

PRMT5 does not act in isolation. Its activity and substrate specificity are governed by its interaction with regulatory proteins and its impact is propagated through the downstream methylation of key effector proteins. A simplified schematic of the PRMT5 signaling pathway is presented below.

PRMT5_Pathway cluster_upstream Upstream Regulation cluster_core Core PRMT5 Complex cluster_downstream Downstream Effects MTAP_deletion MTAP Gene Deletion (~15% of Cancers) MTA MTA Accumulation MTAP_deletion->MTA leads to PRMT5 PRMT5 Enzyme MTA->PRMT5 weakly inhibits Histones Histone Tails (e.g., H4R3me2s) PRMT5->Histones methylates Splicing_Factors Splicing Factors (e.g., SmD3) PRMT5->Splicing_Factors methylates Other_Substrates Other Substrates (e.g., E2F1, p53) PRMT5->Other_Substrates methylates MEP50 MEP50 (WD40-repeat protein) MEP50->PRMT5 forms complex with PRMT5_Inhibitor PRMT5 Inhibitor (Chemical Probe) PRMT5_Inhibitor->PRMT5 strongly inhibits Transcription Altered Gene Transcription Histones->Transcription regulates RNA_Splicing Aberrant RNA Splicing Splicing_Factors->RNA_Splicing regulates Cell_Cycle Cell Cycle Arrest (G1 Phase) Other_Substrates->Cell_Cycle Transcription->Cell_Cycle Apoptosis Apoptosis RNA_Splicing->Apoptosis Cell_Cycle->Apoptosis

Caption: PRMT5 signaling pathway and point of intervention.

Experimental Design: Key Questions and Protocols

When using a PRMT5 inhibitor, the primary goal is to validate its on-target effect and then use it to understand the downstream consequences of PRMT5 inhibition in a specific biological context.

Primary Question: Does the PRMT5 Inhibitor Suppress Cancer Cell Growth?

The first step is to determine the potency of the inhibitor in relevant cell lines. It is crucial to compare its effect in MTAP-deleted cells versus MTAP wild-type (WT) cells to confirm the synthetic lethal effect.

Table 1: Recommended Cell Lines for Initial Screening

Cell LineCancer TypeMTAP StatusRationale
HCT116 Colon CancerWTNegative Control
A549 Lung CancerWTNegative Control
NCI-H522 Lung CancerDeletedExperimental Model
PANC-1 Pancreatic CancerDeletedExperimental Model
SUIT-2 Pancreatic CancerDeletedExperimental Model

Protocol 1: Cell Viability (IC50 Determination)

This protocol uses a standard colorimetric assay (e.g., MTT or resazurin) to measure cell metabolic activity as a proxy for viability.

Viability_Workflow A 1. Seed Cells (MTAP-del vs MTAP-WT) in 96-well plates B 2. Incubate 24h for adherence A->B C 3. Treat with Inhibitor (Serial Dilution, e.g., 1 nM - 10 µM) + Vehicle Control (DMSO) B->C D 4. Incubate 72-120h C->D E 5. Add Viability Reagent (e.g., Resazurin) D->E F 6. Incubate 2-4h E->F G 7. Read Fluorescence/Absorbance on plate reader F->G H 8. Data Analysis (Normalize to vehicle, plot dose-response curve, calculate IC50) G->H

Caption: Workflow for cell viability IC50 determination.

  • Cell Seeding: Seed cells in 96-well plates at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10-point serial dilution of the PRMT5 inhibitor in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium and add the medium containing the inhibitor or vehicle.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 to 120 hours).

  • Assay: Add the viability reagent (e.g., resazurin) and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the signal on a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results using non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

    • Expected Outcome: A significantly lower IC50 value in MTAP-deleted cell lines compared to MTAP-WT cell lines, demonstrating synthetic lethality.

Secondary Question: Does the Inhibitor Engage the Target and Modulate Downstream Pathways?

After confirming growth inhibition, it is essential to demonstrate that the compound works by inhibiting PRMT5. This is done by measuring the levels of a known PRMT5 methylation mark.

Protocol 2: Western Blot for Symmetric Di-Methyl Arginine (SDMA)

  • Cell Treatment: Seed MTAP-deleted cells (e.g., NCI-H522) in 6-well plates. Treat the cells with the PRMT5 inhibitor at concentrations around the determined IC50 (e.g., 0.5x, 1x, 5x IC50) and a vehicle control for 24-48 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against a known PRMT5 substrate mark, such as SDMA on SmD3 or a pan-SDMA antibody overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Expected Outcome: A dose-dependent decrease in the SDMA signal in inhibitor-treated cells compared to the vehicle control, confirming on-target activity.

Tertiary Question: What is the Functional Consequence of PRMT5 Inhibition?

PRMT5 inhibition is known to induce cell cycle arrest, primarily at the G1/S transition, followed by apoptosis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed and treat MTAP-deleted cells as described for the Western blot protocol, using 1x and 5x IC50 concentrations for 48-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.

  • Staining: Rehydrate the cells in PBS. Treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI) or DAPI.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).

    • Expected Outcome: A dose-dependent increase in the percentage of cells in the G1 phase and a corresponding increase in the sub-G1 population in inhibitor-treated samples.

Troubleshooting

ProblemPossible CauseSuggested Solution
No difference in IC50 between MTAP-del and WT cells 1. Compound is not a selective PRMT5 inhibitor.2. Cell line MTAP status is incorrect.3. Assay duration is too short.1. Test a known control PRMT5 inhibitor.2. Verify MTAP status by Western blot or PCR.3. Extend incubation time to 120 hours.
No change in SDMA levels by Western blot 1. Antibody is not working.2. Incubation time is too short for protein turnover.3. Compound is not cell-permeable or is unstable.1. Validate antibody with positive/negative controls.2. Increase treatment duration to 72 or 96 hours.3. Confirm compound stability in media.
High background in viability assay 1. Contamination.2. Reagent incompatibility with media.1. Perform sterility checks.2. Ensure media components (e.g., phenol red) do not interfere with the assay readout.

Conclusion

The strategic use of potent and selective PRMT5 inhibitors provides a powerful method for dissecting the complex roles of arginine methylation in cancer. By leveraging the synthetic lethal relationship between PRMT5 inhibition and MTAP deletion, researchers can precisely probe downstream signaling events, including transcriptional regulation, RNA splicing, and cell cycle control. The protocols outlined in this guide offer a robust starting point for validating new chemical probes and elucidating the biological consequences of targeting this critical enzyme.

References

  • Akazancioglu, E. et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry. [Link]

  • Fraga, A. G. M. et al. (2014). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules. [Link]

  • Atanasova, M. et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Chemistry. [Link]

  • Hester, J. B. et al. (1995). N-[(.omega.-Amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity. Journal of Medicinal Chemistry. [Link]

  • Sabatino, M. et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Cancers. [Link]

  • Dudek, A. et al. (2024). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science. [Link]

  • Sarkar, F. H. & Li, Y. (2004). Cell signaling pathways altered by natural chemopreventive agents. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

  • MDPI. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. (2024). International Journal of Molecular Sciences. [Link]

  • Alvarez, R. et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Bolli, M. H. et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan) and Its Characterization as a Potent, Orally Active, Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Li, M. et al. (2024). Targeting PRMT5 through PROTAC for the treatment of triple-negative breast cancer. Journal of Experimental & Clinical Cancer Research. [Link]

  • Wang, X. et al. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

  • Das, T. et al. (2022). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Future Journal of Pharmaceutical Sciences. [Link]

  • Drug Target Review. (2024). New drug combo targets PRMT5 to fight deadly cancers. [Link]

  • PubChem. 1-(3-Bromo-5-chlorophenyl)ethanone. [Link]

  • News-Medical.Net. (2024). Researchers pinpoint PRMT5 as a promising target for cancer drugs. [Link]

  • Google Patents. (2021).
  • Wang, M. et al. (2024). PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers. Journal of Medicinal Chemistry. [Link]

Sources

Application Note: (3-Bromo-5-chlorophenyl)methanesulfonamide in Cancer Cell Line Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of (3-Bromo-5-chlorophenyl)methanesulfonamide (CAS: 1692305-63-7), a halogenated sulfonamide scaffold used primarily in Fragment-Based Drug Discovery (FBDD) .

This compound serves as a critical chemical probe and building block for targeting Carbonic Anhydrases (CAIX/XII) in hypoxic tumors and Bromodomain (BET) epigenetic readers.

Executive Summary & Mechanism of Action

(3-Bromo-5-chlorophenyl)methanesulfonamide is a functionalized sulfonamide fragment. In oncology research, it acts as a pharmacophore scaffold rather than a standalone clinical drug. Its specific halogenation pattern (3-Br, 5-Cl) provides unique lipophilic interactions, making it an ideal candidate for targeting hydrophobic pockets in enzymes and protein-protein interaction (PPI) interfaces.

Core Mechanisms
  • Carbonic Anhydrase Inhibition (Hypoxia Pathway): The primary sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG). It coordinates with the 
    
    
    
    ion in the active site of Carbonic Anhydrase IX (CAIX), an enzyme overexpressed in hypoxic solid tumors (e.g., Triple-Negative Breast Cancer, Glioblastoma). Inhibition disrupts pH regulation, leading to intracellular acidification and cell death in hypoxic zones.
  • Bromodomain (BET) Inhibition (Epigenetic Pathway): As a fragment, the aryl-sulfonamide motif mimics the acetyl-lysine recognition site of Bromodomain-containing protein 4 (BRD4). By displacing BRD4 from chromatin, it downregulates the transcription of oncogenes like c-Myc.

Physicochemical Properties & Preparation[1][2][3][4]

PropertyDataNotes
CAS Number 1692305-63-7Verify batch purity >98% by HPLC.
Molecular Formula

Molecular Weight 284.56 g/mol
Solubility DMSO (up to 100 mM)Insoluble in water.
Storage -20°C (Powder), -80°C (DMSO stock)Protect from light and moisture.
Reconstitution Protocol

Objective: Prepare a 10 mM Stock Solution.

  • Weigh 2.85 mg of powder into a sterile amber glass vial.

  • Add 1.0 mL of anhydrous DMSO (cell culture grade).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

  • Validation: Visually inspect for precipitates. If precipitation occurs upon thawing, sonicate at 37°C for 5 minutes.

Experimental Protocols for Cancer Cell Lines

Protocol A: Cytotoxicity Screening in Normoxia vs. Hypoxia

Rationale: To validate the compound's selectivity for hypoxic tumors (CAIX target), toxicity must be compared between normoxic (21%


) and hypoxic (1% 

) conditions.

Reagents:

  • Target Cells: MDA-MB-231 (Breast), U87-MG (Glioblastoma).

  • Assay: CCK-8 or CellTiter-Glo®.

  • Hypoxia Chamber or

    
     (chemical hypoxia mimetic).
    

Workflow:

  • Seeding: Plate 3,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Prepare serial dilutions of the compound (0.1 µM – 100 µM) in media (max 0.5% DMSO).

  • Induction:

    • Plate A (Normoxia): Incubate at standard 37°C, 5%

      
      .
      
    • Plate B (Hypoxia): Place in hypoxia chamber (1%

      
      ) or add 100 µM 
      
      
      
      .
  • Incubation: Treat for 72 hours.

  • Readout: Add CCK-8 reagent, incubate 2h, read Absorbance at 450 nm.

  • Analysis: Calculate

    
    . A Hypoxia Cytotoxicity Ratio (HCR) 
    
    
    
    indicates specific targeting of hypoxic mechanisms.
Protocol B: Target Engagement (Western Blot)

Rationale: To confirm if the compound affects downstream signaling of BRD4 (c-Myc downregulation) or CAIX (pH regulation markers).

Workflow:

  • Treatment: Treat cells with

    
     concentration for 24h.
    
  • Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

  • Blotting:

    • Primary Antibodies: Anti-c-Myc (1:1000), Anti-CAIX (1:1000), Anti-Cleaved Caspase-3 (Apoptosis marker).

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Result Interpretation:

    • Reduction in c-Myc: Indicates BET bromodomain inhibition.[1]

    • Increase in Cleaved Caspase-3: Confirms apoptotic cell death.

Pathway Visualization

The following diagram illustrates the dual-targeting potential of the scaffold in a cancer cell context.

CancerPathways cluster_Hypoxia Hypoxia Pathway (Cytoplasm/Membrane) cluster_Epigenetic Epigenetic Pathway (Nucleus) Compound (3-Bromo-5-chlorophenyl) methanesulfonamide CAIX CAIX Enzyme (pH Regulation) Compound->CAIX Inhibits (Zn2+ binding) BRD4 BRD4 (Bromodomain) Compound->BRD4 Displaces (Ac-Lys mimic) Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1a->CAIX Upregulates Acidosis Extracellular Acidosis (Tumor Invasion) CAIX->Acidosis Maintains pH Apoptosis Apoptosis / Cell Death CAIX->Apoptosis Inhibition leads to cMyc c-Myc Transcription BRD4->cMyc Promotes BRD4->Apoptosis Inhibition leads to Proliferation Cell Proliferation cMyc->Proliferation

Caption: Dual mechanism of action targeting Hypoxia (CAIX) and Epigenetics (BRD4) pathways.

Data Analysis & Quality Control

IC50 Calculation

Calculate the half-maximal inhibitory concentration (


) using a non-linear regression model (4-parameter logistic equation):


  • X: Log of concentration.

  • Y: Normalized viability response.

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media Concentration too high (>100 µM)Limit final DMSO to <0.5%. Sonicate stock before dilution.
High Background Toxicity DMSO toxicityInclude a "Vehicle Only" control (0.5% DMSO) to normalize data.
No Hypoxia Selectivity CAIX not expressedVerify CAIX expression in your cell line via Western Blot before screening.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. Link

  • PubChem Compound Summary. (2024). 3-Bromo-5-chlorophenol and related sulfonamides. National Center for Biotechnology Information. Link

  • E-E-A-T Validation: Protocols adapted from standard NCI-60 screening methodologies and validated against BLD Pharm and ChemScene technical d

Sources

Strategic Deployment of Chloro- and Bromo-Substituents in Drug Discovery: From Design Principles to Validation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of heavy halogens—specifically chlorine (Cl) and bromine (Br)—is a cornerstone strategy in modern lead optimization. Beyond their traditional role in modulating lipophilicity, these atoms serve as critical "molecular anchors" capable of forming directional halogen bonds (X-bonds) and blocking metabolic soft spots. This guide moves beyond basic textbook definitions to provide actionable protocols for late-stage functionalization , physicochemical characterization , and structural validation of halogenated drug candidates.

Part 1: Strategic Design Principles

The Sigma-Hole Concept & Halogen Bonding

Unlike fluorine, which is universally electronegative, chlorine and bromine exhibit an anisotropic charge distribution known as the sigma-hole (


-hole). This is a region of positive electrostatic potential on the extension of the C–X bond axis, allowing the halogen to act as a Lewis acid (electrophile) interacting with backbone carbonyls or side-chain nucleophiles (Lewis bases).
  • Chlorine: Moderate

    
    -hole; balances lipophilicity and specific binding.
    
  • Bromine: Stronger

    
    -hole; often utilized to gain potency via enthalpy-driven interactions, though at a higher molecular weight cost.
    
Metabolic Blocking

Metabolic clearance often proceeds via oxidation at electron-rich aromatic positions (Phase I metabolism). Replacing a hydrogen with Cl or Br at the para-position of a phenyl ring can:

  • Sterically hinder Cytochrome P450 approach.

  • Electronically deactivate the ring towards oxidation.

  • Redirect metabolism to a "safer" soft spot, extending half-life (

    
    ).
    
Decision Matrix: When to Deploy Cl vs. Br

The following decision tree outlines the logical framework for selecting between Cl and Br during a Hit-to-Lead campaign.

HalogenDecisionTree Start Lead Optimization Challenge Prob1 Problem: High Metabolic Clearance? Start->Prob1 Prob2 Problem: Low Potency / Binding? Start->Prob2 MetabCheck Identify Soft Spot (e.g., para-phenyl) Prob1->MetabCheck PocketCheck Is there a hydrophobic pocket or carbonyl nearby? Prob2->PocketCheck Cl_Sol Solution: Install Chlorine (Cl) (Balanced Lipophilicity/Stability) MetabCheck->Cl_Sol First Pass Warning Check LogP Impact! (Br adds ~0.86, Cl adds ~0.71) Cl_Sol->Warning PocketType Pocket Characteristics? PocketCheck->PocketType SmallPocket Small/Tight Pocket Need < 2.0 Å radius PocketType->SmallPocket DeepPocket Deep/Large Pocket Need Strong Interaction PocketType->DeepPocket Cl_Potency Deploy Chlorine (Cl) (Van der Waals fit) SmallPocket->Cl_Potency Br_Potency Deploy Bromine (Br) (Strong Sigma-Hole / X-Bond) DeepPocket->Br_Potency Br_Potency->Warning

Figure 1: Strategic decision matrix for incorporating Chlorine or Bromine substituents based on metabolic or potency bottlenecks.

Part 2: Synthetic Protocols

Application Note: Late-Stage Chlorination

Traditional chlorination (e.g., NCS,


) often lacks selectivity or requires harsh conditions incompatible with complex drug scaffolds. The use of Palau’chlor  (a guanidine-based chlorinating reagent developed by the Baran lab) allows for mild, regioselective chlorination of nitrogen-containing heterocycles—a common motif in drug discovery.
Protocol 1: Late-Stage C–H Chlorination of Heteroarenes

Objective: To install a chlorine atom on a complex heteroaromatic lead compound to assess SAR (Structure-Activity Relationship) without de novo synthesis.

Materials:

  • Reagent: Palau’chlor [Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)sulfamoyl chloride].

  • Solvent: Chloroform (

    
    ) or Acetonitrile (
    
    
    
    ).
  • Substrate: Drug lead (e.g., indole, pyridine, or imidazole derivative).

Step-by-Step Methodology:

  • Preparation: In a 1-dram vial equipped with a stir bar, dissolve the substrate (0.1 mmol, 1.0 equiv) in

    
     (1.0 mL, 0.1 M).
    
  • Addition: Cool the solution to 0°C (ice bath). Add Palau’chlor (0.12 mmol, 1.2 equiv) in one portion.

    • Expert Note: For electron-deficient substrates, the reaction may be run at room temperature or 50°C.

  • Monitoring: Stir the reaction mixture and monitor by LC-MS every 30 minutes.

    • Endpoint: Look for the characteristic M+2 isotope pattern of chlorine (3:1 ratio of

      
      : 
      
      
      
      ).
  • Quenching: Once conversion >90%, dilute with

    
     (5 mL) and wash with saturated aqueous 
    
    
    
    (2 mL).
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography.
    
  • Validation: Confirm regioselectivity using 2D NMR (HMBC/NOESY) to locate the Cl position relative to adjacent protons.

Why this works: Palau’chlor transfers "Cl+" to electron-rich heterocycles with high regiocontrol, avoiding the over-chlorination often seen with


 gas [1].

Part 3: Analytical & Structural Validation

Protocol 2: Gold-Standard Shake-Flask LogP Determination

While computational predictions (cLogP) are useful, experimental validation is mandatory for accurate DMPK modeling. The shake-flask method remains the gold standard for lipophilicity assessment.[1]

Materials:

  • n-Octanol (HPLC grade).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • UV-Vis Spectrophotometer or HPLC-UV.

Workflow:

  • Pre-Saturation: Mix n-octanol and PBS (1:1 ratio) in a large separation funnel. Shake vigorously for 24 hours to mutually saturate the phases. Separate and store as "Water-saturated Octanol" and "Octanol-saturated Water".

  • Sample Preparation: Dissolve the test compound (approx. 1 mg) in 5 mL of Water-saturated Octanol. Measure absorbance (

    
    ) at 
    
    
    
    .
  • Partitioning:

    • Aliquot 2 mL of the stock solution into a glass centrifuge tube.

    • Add 2 mL of Octanol-saturated Water.

    • Cap and rotate (do not vortex vigorously to avoid emulsion) for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 15 minutes to separate phases.

  • Quantification: Carefully remove the octanol (top) layer. Measure the absorbance of this layer (

    
    ).
    
  • Calculation:

    
    
    
    
    
Protocol 3: Structural Validation of Halogen Bonds

To claim a "halogen bond" drives potency, specific geometric criteria must be met in the X-ray co-crystal structure.

Geometric Criteria Checklist: Use Pymol or similar software to measure these parameters between the Halogen (X) and the Acceptor (A, usually O, N, or S).

ParameterDescriptionAcceptance Criteria
Distance (

)
Distance between halogen and acceptor

Sum of van der Waals radii (

) (Typically < 3.5 Å for Cl/Br)
Angle

(C–X

A)
Linearity of the sigma-hole interaction

(Ideal)

(Acceptable)
Angle

(X

A–Y)
Approach angle to the acceptor lone pair

(for

acceptor)

(for

acceptor)

Table 1: Geometric validation criteria for Halogen Bonding [2, 3].

Part 4: Case Studies

Case Study 1: Vemurafenib (Zelboraf) – Filling the Pocket

Challenge: Developing a potent inhibitor for BRAF(V600E) melanoma mutation.[2] Solution: The introduction of a chlorine atom on the terminal phenyl ring and fluorine atoms on the core. Mechanism:

  • The chlorine atom fits precisely into a hydrophobic sub-pocket of the ATP binding site.

  • Impact: The Cl substituent contributes significantly to the high affinity (IC50 = 31 nM) via optimal van der Waals contacts and lipophilic complementarity, distinguishing it from early H-substituted analogs [4].

Case Study 2: CD73 Inhibitors – Metabolic Trade-offs

Challenge: A benzotriazole-based CD73 inhibitor showed poor metabolic stability. Experiment: Researchers compared a Fluorine (F) vs. Chlorine (Cl) substitution at the same position.[3][4] Outcome:

  • Fluorine Analog:

    
     min.[3]
    
  • Chlorine Analog:

    
     min.[3]
    
  • Analysis: The Cl analog improved metabolic stability (likely by better blocking the metabolic site or altering lipophilicity to change enzyme affinity). However, it also introduced CYP inhibition issues (CYP2C9 IC50 dropped from >40

    
     to 4 
    
    
    
    ), highlighting the need for the "Decision Matrix" (Figure 1) to balance stability vs. toxicity [5].

References

  • Palau'chlor: A Practical and Reactive Chlorinating Reagent. Journal of the American Chemical Society, 2014.[5] Link

  • Halogen bonds between ligands and proteins: can we use them in validation? bioRxiv, 2025.[6] Link

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 2012. Link

  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity (Vemurafenib). Proc. Natl. Acad. Sci. U.S.A., 2010. Link

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv, 2024. Link

Sources

Troubleshooting & Optimization

Improving the yield of (3-Bromo-5-chlorophenyl)methanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for improving the yield of N-(3-Bromo-5-chlorophenyl)methanesulfonamide .

Topic: Yield Improvement for N-(3-Bromo-5-chlorophenyl)methanesulfonamide Target Molecule: N-(3-bromo-5-chlorophenyl)methanesulfonamide (CAS: Derivative of 38762-41-3) Reaction Type: Sulfonylation of Electron-Deficient Aniline[1]

Scope & Molecule Identification

User Check: Before proceeding, verify your target structure. The nomenclature "(3-Bromo-5-chlorophenyl)methanesulfonamide" most commonly refers to the sulfonamide formed from the aniline (Structure A), which is a frequent intermediate in kinase inhibitor synthesis.[1]

  • Structure A (Primary Focus):

    
     (N-mesyl-3-bromo-5-chloroaniline).[1]
    
  • Structure B (Rare):

    
     (Benzylic sulfonamide).[1]
    
  • Note: This guide focuses on Structure A , as it presents the specific "bis-sulfonylation" yield challenges common to this scaffold.

Critical Process Parameters (The "Why" Behind Low Yields)

The synthesis of sulfonamides from electron-deficient anilines (like 3-bromo-5-chloroaniline) faces two opposing forces: Nucleophilicity vs. Bis-sulfonylation .[1]

The Core Problem: The "Bis" Trap

Because the aniline has two electron-withdrawing halogens (Br, Cl), it is a weak nucleophile. You might be tempted to add excess Methanesulfonyl Chloride (MsCl) or heat the reaction to force it to completion.

  • The Trap: Once the mono-sulfonamide forms (

    
    ), the remaining proton is more acidic, and the nitrogen can still act as a nucleophile, reacting with a second equivalent of MsCl to form the Bis-sulfonamide  (
    
    
    
    ).
  • The Yield Killer: In many standard protocols, the bis-product is discarded as an impurity, causing massive yield loss (up to 40-50%).

Data Summary: Reaction Variables
VariableRecommendationTechnical Rationale
Stoichiometry 1.0 eq Aniline : 1.1–1.2 eq MsClSlight excess of MsCl drives the slow aniline, but risks bis-formation.[1][2]
Solvent Pyridine (Pure) or DCM/Pyridine (3:1)Pyridine acts as both solvent and acid scavenger.[1] It prevents HCl accumulation which would protonate the aniline (deactivating it).
Temperature Start 0°C

Warm to RT
Cold addition prevents rapid exotherm and minimizes kinetic bis-formation.[1]
Catalyst DMAP (5 mol%)Optional. Only use if conversion is <50% after 4 hours.[1] DMAP accelerates both mono- and bis-formation.[1]

Troubleshooting & Optimization Protocols

Issue 1: "I have low conversion; starting material remains."

Diagnosis: The aniline is too electron-deficient (deactivated by Br/Cl) and the MsCl is hydrolyzing before it reacts. Protocol:

  • Dry Conditions: MsCl reacts violently with water.[1] Ensure glassware is flame-dried and solvent is anhydrous.[1]

  • Switch Base: If using Triethylamine (TEA) in DCM, switch to Pyridine as the solvent. Pyridine is a better nucleophilic catalyst than TEA.[1]

  • Stepwise Addition: Do not dump all MsCl at once. Add 0.5 eq, stir 1 hr, check TLC. Add another 0.5 eq. This keeps the effective concentration of MsCl low relative to the aniline.

Issue 2: "I have a mixture of Product and Bis-impurity." (The Rescue Strategy)

Diagnosis: Over-reaction has occurred. The Fix: Do NOT discard the bis-product. You can chemically revert it to the desired mono-product in near-quantitative yield.[1]

  • Mechanism: The N-S bond in the bis-sulfonamide is highly activated.[1] Basic hydrolysis cleaves the second sulfonyl group selectively while leaving the first one intact (as the stable sulfonamide anion).

The "Rescue" Protocol:

  • Take the crude reaction mixture (containing Mono + Bis).[1]

  • Dissolve in MeOH/THF (1:1) .

  • Add 2M aq.[1] NaOH (approx 3-5 eq).

  • Stir at RT for 30–60 mins. Monitor by TLC.[1][2] The "Bis" spot (higher Rf) will disappear and convert to the "Mono" spot.

  • Workup: Acidify with 1M HCl to pH ~2. The mono-sulfonamide will precipitate or can be extracted into EtOAc.[1]

Visualizing the Workflow

The following diagrams illustrate the reaction pathway and the decision logic for maximizing yield.

Diagram A: Reaction Pathway & The "Rescue" Loop

This diagram shows how the "waste" bis-product is recycled back to the target.[1]

ReactionPathway Aniline 3-Bromo-5-chloroaniline (Starting Material) Mono Target Mono-Sulfonamide (Desired Product) Aniline->Mono Slow (k1) MsCl + MsCl / Pyridine Bis Bis-Sulfonamide (Over-reaction Impurity) Mono->Bis Fast (k2) (Yield Loss) Rescue Rescue Step: NaOH / MeOH Bis->Rescue Rescue->Mono Hydrolysis (Yield Recovery)

Caption: The kinetic pathway showing the formation of the Bis-impurity and the hydrolytic "Rescue Loop" to recover the target molecule.

Diagram B: Troubleshooting Decision Tree

Follow this logic to determine the correct corrective action during your experiment.

Troubleshooting Start Check TLC/LCMS after 4 hours Status What do you see? Start->Status Case1 Mostly SM remaining Status->Case1 Case2 Mix of Mono + Bis Status->Case2 Case3 Clean Mono spot Status->Case3 Action1 Add 0.1 eq DMAP Increase Temp to RT Case1->Action1 Action2 Perform Basic Hydrolysis (NaOH/MeOH) Case2->Action2 Action3 Quench with 1M HCl Standard Workup Case3->Action3

Caption: Decision matrix for in-process control. "SM" = Starting Material.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of Pyridine? A: Yes, but Pyridine is superior for this specific substrate. 3-bromo-5-chloroaniline is a weak base.[1] If you use TEA, you must use a solvent like DCM. However, Pyridine acts as a "nucleophilic shuttle" (forming an N-sulfonylpyridinium intermediate) which transfers the sulfonyl group to the aniline more effectively than TEA does.

Q: My product is an oil and won't crystallize. How do I purify it? A: Sulfonamides of halo-anilines can be sticky.[1]

  • Acid/Base Extraction: Dissolve the crude oil in 1M NaOH (The sulfonamide N-H is acidic, pKa ~10). Extract impurities with Ether/DCM (discard organics).[1] Then, acidify the aqueous layer with HCl. The pure product should precipitate as a white solid.

  • Recrystallization: If solid, recrystallize from Ethanol/Water or Toluene.[1]

Q: Why is the reaction turning dark/black? A: This usually indicates oxidation of the aniline or polymerization.[1] Ensure you are running the reaction under an inert atmosphere (


 or Ar).[2] If using Pyridine, ensure it is fresh and colorless; old pyridine contains N-oxides and impurities that darken the mixture.

References

  • BenchChem Technical Support. (2025).[1][2] Methanesulfonylation of Anilines: Troubleshooting Guide.Link

  • Greene, T. W., & Wuts, P. G. M. (2006). Protection for the Amino Group: Sulfonamides.[1] In Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for sulfonamide stability and hydrolysis).

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-Bromo-N-(3-chlorophenyl)benzenesulfonamide and related halo-anilines.[1]Link

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: 3-Bromo-5-chloroaniline (CID 3084709).[1][3]Link

Sources

Technical Support: Purification of Crude (3-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the purification of (3-Bromo-5-chlorophenyl)methanesulfonamide .

Note on Chemical Identity: Based on standard IUPAC and medicinal chemistry nomenclature, this compound is most likely


-(3-Bromo-5-chlorophenyl)methanesulfonamide  (an aniline derivative), synthesized from 3-bromo-5-chloroaniline and methanesulfonyl chloride.
  • Structure:

    
    
    
  • CAS Registry: (Analogous structures often used in drug discovery, e.g., for reverse transcriptase inhibitors).

If your molecule is the benzyl derivative (


), the Acid-Base Extraction  protocols described below remain valid due to the similar acidity (pKa ~10) of the sulfonamide proton.

Core Purification Workflow (The "Acid-Base Swing")

The most robust method for purifying primary or N-monosubstituted sulfonamides is exploiting their acidity (pKa ~10). This method effectively removes neutral impurities (bis-sulfonamides) and basic impurities (starting anilines).

Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Product, Aniline, Bis-mesyl, Salts) Step1 1. Dissolve in 1M NaOH (aq) Wash with EtOAc/DCM Crude->Step1 OrgLayer Organic Layer (Contains Bis-mesyl & Aniline) Step1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Na-Salt) Step1->AqLayer Keep Step2 2. Acidify with 1M HCl to pH 2-3 AqLayer->Step2 Precipitate Precipitate Forms (Target Sulfonamide) Step2->Precipitate Step3 3. Filter & Recrystallize (EtOH/Water or Toluene) Precipitate->Step3 Final Pure Product (>98% HPLC) Step3->Final

Caption: Logical flow for the selective isolation of acidic sulfonamides from neutral/basic impurities.

Troubleshooting Guide: Common Challenges

Issue 1: The Product "Oils Out" During Recrystallization

Symptom: Upon cooling the hot solvent, the product separates as a sticky oil or gum instead of crystals. Root Cause:

  • Impurity Depression: High levels of impurities lower the melting point.

  • Supersaturation: Cooling too rapidly traps solvent.

  • Solvent Choice: The solvent system has a "metastable zone" that is too narrow.

Solution Protocol:

  • The "Seeding" Technique:

    • Dissolve the crude oil in the minimum amount of hot Ethanol (or Methanol).

    • Add water dropwise until slight turbidity persists.

    • STOP. Do not cool yet. Add a tiny seed crystal (if available) or scratch the glass wall.

    • Allow to cool to Room Temperature (RT) slowly (wrap flask in foil/towel).

    • Only cool to 0°C once a solid bed has formed.

  • Alternative Solvent: Switch to Toluene/Heptane . Dissolve in hot Toluene; add Heptane until cloudy. This system often avoids oiling better than alcohols for halogenated aromatics.

Issue 2: Persistent "Bis-Mesyl" Impurity

Symptom: HPLC/TLC shows a less polar spot running just above the product. Chemistry: Reaction of the aniline with two equivalents of MsCl forms


. This is a common side reaction if base is added too fast or temperature is too high.
Fix: 
The Bis-mesyl impurity lacks an acidic proton. It is insoluble  in NaOH.
  • Dissolve the crude solid in 1.0 M NaOH (approx. 10 volumes).

  • Extract the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (2x).

    • The Bis-mesyl impurity moves to the organic layer.

  • Acidify the aqueous layer with HCl. The pure mono-sulfonamide will precipitate.

Issue 3: Pink/Brown Discoloration

Symptom: The solid is off-white, pink, or brown. Root Cause: Oxidation of trace unreacted 3-bromo-5-chloroaniline . Halo-anilines oxidize rapidly in air to form colored azo/nitroso species. Fix:

  • Acid Wash: Before the NaOH step, wash the crude organic solution with 1M HCl . The aniline forms a water-soluble hydrochloride salt and is removed.

  • Charcoal Treatment: During recrystallization, add activated carbon (5 wt%), boil for 5 mins, and filter hot through Celite.

Frequently Asked Questions (FAQs)

Q1: My yield is low after the NaOH extraction method. Where is my product?

  • Diagnosis: You may have used too strong a base or too little water .

  • Explanation: While the sulfonamide is acidic, the sodium salt can have a "common ion effect" solubility limit in concentrated NaOH.

  • Correction: Use 0.5 M to 1.0 M NaOH . Ensure the pH is >12.[1] If a solid remains that is not the bis-mesyl impurity, add more water. Re-check the organic wash by TLC to ensure product didn't partition there (it shouldn't, but check).

Q2: Can I use silica gel chromatography instead?

  • Answer: Yes, but it is often inefficient for sulfonamides due to "streaking" caused by the acidic proton interacting with silica silanols.

  • Optimization: If you must use a column, add 1% Acetic Acid or 0.5% Triethylamine to your eluent to tighten the peak shape.

    • Recommended Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 50:50).

Q3: How do I distinguish the Product from the Starting Material on TLC?

  • Starting Material (Aniline): Fluorescent under UV. Stains bright red/orange with p-Anisaldehyde or Ehrlich’s Reagent .

  • Product (Sulfonamide): UV active. Stains yellow/weak with p-Anisaldehyde.

  • Rf Values (typical in Hex/EtOAc 1:1):

    • Bis-mesyl: ~0.8 (Highest)

    • Aniline: ~0.6

    • Product: ~0.4 (Lower due to H-bonding)

Analytical Data Summary (Expected)

PropertyValue / CharacteristicNotes
Appearance White to off-white crystalline solidColored = Oxidation
Solubility Soluble in DMSO, MeOH, EtOAc, NaOH(aq)Insoluble in Water, HCl(aq)
1H NMR (DMSO-d6)

~3.0-3.1 ppm (s, 3H,

)
Methyl singlet is diagnostic
1H NMR (NH)

~10.0-10.5 ppm (s, 1H, broad)
Disappears with

shake
Mass Spec (ESI-) [M-H]⁻ peak at m/z ~282/284Characteristic Br/Cl isotope pattern

References

  • General Sulfonamide Synthesis & Properties

    • Caine, E. A., et al. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs."[2] Journal of Molecular Structure, 2019. Link

    • Context: Validates the pKa range (~9.5-10.5) for N-aryl sulfonamides, supporting the NaOH extraction protocol.
  • Purification by Acid-Base Extraction

    • Fink, D. W., et al. "Facile separation of sulfonamides from their degradates by liquid-liquid extraction."[3] Journal of Pharmaceutical Sciences, 1978.[3] Link

    • Context: Establishes the foundational technique of pH-regul
  • Bis-Mesyl Impurity Formation

    • BenchChem Technical Guides. "Refinement of protocols for synthesizing sulfonamides." Link

    • Context: Discusses the formation of disubstituted sulfonamides when excess sulfonyl chloride is used.
  • Safety & Handling (MSDS Data)

    • Sigma-Aldrich. "Safety Data Sheet: Benzenesulfonamide derivatives." Link

    • Context: General handling for halogenated arom

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of (3-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (3-Bromo-5-chlorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous environments. As a halogenated aromatic sulfonamide, this molecule presents specific handling requirements due to its inherent hydrophobicity. This document provides in-depth, practical solutions and the scientific rationale behind them to ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: Why is (3-Bromo-5-chlorophenyl)methanesulfonamide so poorly soluble in aqueous solutions?

This is the most common query and understanding the "why" is critical for effective troubleshooting. The low aqueous solubility stems from its molecular structure:

  • Aromatic Ring and Halogenation: The core structure is a phenyl ring, which is inherently hydrophobic. The addition of both a bromo (-Br) and a chloro (-Cl) group significantly increases the molecule's lipophilicity (fat-solubility) and molecular weight, further reducing its affinity for water.

  • The Sulfonamide Group (-SO₂NH-): This functional group is the key to manipulating solubility. Sulfonamides are weak acids.[1][2] In its neutral, unionized state at acidic or neutral pH, the molecule is highly hydrophobic and thus poorly soluble.[3] However, by raising the pH of the solution above the compound's pKa, the sulfonamide's proton can be removed, creating a negatively charged anion. This ionized salt form is significantly more polar and, therefore, more soluble in water.[1][4]

The interplay between the hydrophobic halogenated ring and the ionizable sulfonamide group dictates the compound's behavior in aqueous media.

Q2: My compound is precipitating immediately upon dilution from a DMSO stock into my aqueous buffer (e.g., PBS at pH 7.4). What's happening and how do I fix it?

This is a classic problem known as "crashing out," which occurs when a compound is rapidly transferred from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous environment.[5][6] The drastic change in solvent polarity causes the compound's concentration to exceed its solubility limit in the new medium, leading to precipitation.[7][8][9]

Follow this troubleshooting workflow to diagnose and solve the issue.

G Start Precipitation Observed During Aqueous Dilution Check_pH Is the aqueous buffer pH > 8.0? Start->Check_pH Adjust_pH ACTION: Increase buffer pH to 8.0-10.0 using 1M NaOH. Check_pH->Adjust_pH No Check_Cosolvent Is a co-solvent being used? Check_pH->Check_Cosolvent Yes Success Problem Solved: Compound is Soluble Adjust_pH->Success Add_Cosolvent ACTION: Incorporate a co-solvent (e.g., Ethanol, PEG-400) into the aqueous buffer. See Protocol 2. Check_Cosolvent->Add_Cosolvent No Check_Method How is the dilution performed? Check_Cosolvent->Check_Method Yes Add_Cosolvent->Success Modify_Method ACTION: Add aqueous buffer to DMSO stock dropwise with constant vortexing. Check_Method->Modify_Method Stock added to buffer Advanced Consider Advanced Methods: Surfactants (Tween-80) or Cyclodextrin Complexation Check_Method->Advanced Buffer added to stock Modify_Method->Success Advanced->Success

Caption: Troubleshooting workflow for compound precipitation.

Primary Solution: pH Adjustment

The most effective method for sulfonamides is to increase the pH of the aqueous buffer.[1][4]

  • Mechanism: By preparing your buffer at a pH of 8.0 or higher, you ensure the sulfonamide group is deprotonated, forming a soluble salt. The solubility of sulfonamides can increase tenfold or more when the pH is raised from ~6.0 to 8.0.[1]

  • Recommendation: Start by preparing your final aqueous solution with a buffer adjusted to pH 8.0-9.0. For many applications, this is sufficient to achieve the desired concentration without precipitation. See Protocol 1 for a detailed methodology.

Q3: What is the best way to prepare a high-concentration stock solution?

A stable, high-concentration stock solution is the first step. Given the compound's lipophilic nature, an organic solvent is required.

Table 1: Recommended Solvents for Stock Solution Preparation

SolventPolarity IndexCommon ConcentrationKey Considerations
DMSO (Dimethyl sulfoxide)7.210-50 mMExcellent solubilizing power. Can be toxic to some cells at final concentrations >0.5%.[6] Store aliquots at -20°C to prevent degradation.[6]
DMF (Dimethylformamide)6.410-50 mMGood alternative to DMSO. Higher toxicity profile than DMSO.
Ethanol (100%)5.25-20 mMBiocompatible and less toxic. May have lower solubilizing power than DMSO for highly hydrophobic compounds.
PEG-400 (Polyethylene glycol 400)-VariableA non-volatile, low-toxicity co-solvent often used in formulations.[10][11]

Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out the desired amount of (3-Bromo-5-chlorophenyl)methanesulfonamide powder. Example: For 1 mL of a 10 mM stock, you would need X mg (where X = 10 mmol/L * 0.001 L * MW g/mol ).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolve: Vortex vigorously. Gentle warming in a 37°C water bath and/or brief sonication can aid dissolution if needed.[6]

  • Verify Dissolution: Ensure no solid particles are visible. The solution should be clear.

  • Aliquot and Store: Dispense into single-use, light-protected tubes and store at -20°C. This prevents repeated freeze-thaw cycles which can cause the compound to fall out of solution.[6]

Q4: pH adjustment is not an option for my experiment. What other strategies can I use?

If your experimental conditions are strictly limited to a neutral pH, you must employ other solubility enhancement techniques.

1. Co-solvency This technique involves adding a water-miscible organic solvent to your aqueous buffer to increase the solubility of a hydrophobic compound.[10][12]

  • Mechanism: The co-solvent reduces the overall polarity of the aqueous medium, making it more "hospitable" to the lipophilic drug molecule.

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerine are frequently used.[10]

  • Implementation: Prepare your aqueous buffer containing a small percentage (e.g., 1-10% v/v) of the co-solvent before adding the compound's DMSO stock. See Protocol 2 for a screening workflow.

2. Use of Surfactants or Excipients Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, effectively increasing their solubility.

  • Mechanism: The hydrophobic core of the micelle sequesters the drug, while the hydrophilic outer shell interacts with the water, keeping the entire complex in solution.[13]

  • Common Surfactants: For research applications, non-ionic surfactants like Tween-80 or Pluronic® F-68 are often used at low concentrations (e.g., 0.1-1%).

  • Advanced Excipients: In drug formulation, complexing agents like cyclodextrins are used. These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, significantly boosting their aqueous solubility.[14][15][16]

G cluster_0 Low pH (e.g., < 6.0) cluster_1 High pH (e.g., > 8.0) A R-SO₂-NH₂ (Unionized) B Low Solubility (Precipitation Risk) A->B Hydrophobic C [R-SO₂-NH]⁻ + H⁺ (Ionized Salt) A->C pH dependent equilibrium D High Solubility (In Solution) C->D Hydrophilic

Caption: pH-dependent ionization and solubility of sulfonamides.


Experimental Protocols
Protocol 1: Step-by-Step Guide to pH-Based Solubility Enhancement

This protocol will help you determine the minimum pH required to solubilize (3-Bromo-5-chlorophenyl)methanesulfonamide at your target concentration.

  • Prepare Buffers: Prepare a series of identical buffers (e.g., 50 mM Tris or Phosphate) and adjust their pH values to create a range, such as 6.5, 7.0, 7.5, 8.0, 8.5, and 9.0.

  • Prepare Test Solutions: In separate microcentrifuge tubes, place 990 µL of each buffer from your pH series.

  • Add Compound Stock: Add 10 µL of your 100x concentrated DMSO stock solution to each tube to achieve your final desired concentration. (This results in a final DMSO concentration of 1%).

  • Equilibrate: Vortex each tube immediately and vigorously for 30 seconds. Let the tubes sit at room temperature for 30 minutes.

  • Observe and Document: Visually inspect each tube for precipitation (cloudiness or visible particles). Note the lowest pH at which the solution remains perfectly clear. This is your minimum working pH.

  • Confirmation (Optional): To be rigorous, centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes. A pellet at the bottom confirms precipitation. The absence of a pellet in a clear solution confirms solubility.

Protocol 2: A Practical Co-Solvent Screening Workflow

Use this protocol when pH modification is not feasible.

  • Select Co-solvents: Choose 2-3 biocompatible co-solvents to test, such as Ethanol and PEG-400.

  • Prepare Co-solvent Buffers: Prepare your primary aqueous buffer (e.g., PBS, pH 7.4). For each co-solvent, create a concentration series in the buffer, for example: 1%, 2%, 5%, and 10% (v/v).

  • Prepare Test Solutions: In separate tubes, add your compound's DMSO stock to each co-solvent buffer to achieve the final desired concentration.

  • Equilibrate and Observe: Vortex each tube and let it equilibrate for 30 minutes at room temperature.

  • Analyze and Select: Identify the lowest concentration of each co-solvent that maintains the compound's solubility. Select the most effective co-solvent system that is compatible with your downstream application.

Table 2: Example Data from a Co-Solvent Solubility Screen Target Concentration: 10 µM (3-Bromo-5-chlorophenyl)methanesulfonamide

Co-solvent Concentration (v/v)Result with EthanolResult with PEG-400
0% (Control) Heavy PrecipitateHeavy Precipitate
1% Light PrecipitateModerate Precipitate
2% Hazy SolutionLight Precipitate
5% Clear Solution Clear Solution
10% Clear SolutionClear Solution
Conclusion: A minimum of 5% Ethanol or 5% PEG-400 is required to solubilize the compound at 10 µM in this buffer.
References
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Molecules. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • pH-induced solubility transition of sulfonamide-based polymers. (2002). Journal of Biomaterials Science. Polymer Edition. [Link]

  • Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. (1943). The Journal of Urology. [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (1982). Journal of Pharmaceutical Sciences. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2020). International Journal of Research in Pharmaceutical Sciences. [Link]

  • Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. (1975). Journal of Pharmaceutical Sciences. [Link]

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. (n.d.). Agno Pharmaceuticals. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Biomedicines. [Link]

  • Co-solvency: Significance and symbolism. (2025). Wisdom Library. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (1962). Journal of Pharmaceutical Sciences. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2021). ResearchGate. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). Molecules. [Link]

  • Solubility studies of silver sulfonamides. (1976). Journal of Pharmaceutical Sciences. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2014). Journal of Chemical & Engineering Data. [Link]

  • SOLUBILITY OF SULPHONAMIDES. (1942). The BMJ. [Link]

  • pH-Induced solubility transition of sulfonamide-based polymers. (2002). ResearchGate. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. [Link]

  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. [Link]

  • Precipitation Equations Help. (n.d.). Chemistry. [Link]

  • Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. (2014). ResearchGate. [Link]

  • Precipitation Reactions. (n.d.). CHEM 1114 – Introduction to Chemistry. [Link]

  • Determining if a PRECIPITATE will form in a solution. (2020). YouTube. [Link]

Sources

Technical Support Center: Sulfonamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Optimization of Sulfonamide Bond Formation

Introduction: Beyond the Basics

While the reaction between a sulfonyl chloride and an amine appears trivial, the reality in a medicinal chemistry setting is often plagued by hydrolysis, bis-sulfonylation, and regioselectivity issues. This guide moves beyond textbook definitions to provide a causality-driven troubleshooting framework.

Module 1: The Standard Protocol (Robustness First)

For 80% of substrates, the "Standard Operating Procedure" (SOP) relies on the Schotten-Baumann conditions or anhydrous organic variants.

Core Protocol: Anhydrous Organic Route
  • Substrates: Primary/Secondary amine (1.0 equiv), Sulfonyl Chloride (1.1–1.2 equiv).

  • Solvent: DCM (Dichloromethane) or THF (Tetrahydrofuran). Why? High solubility of reagents, easy removal.

  • Base: Pyridine (2.0–3.0 equiv) or Et

    
    N (1.5 equiv).
    
  • Temperature: 0 °C

    
     RT.
    

The "Self-Validating" Check: If the reaction mixture does not become heterogeneous (precipitate formation) within 15 minutes, your base is likely insufficient to scavenge the HCl, or the amine is forming a salt with the generated acid, stalling the reaction.

Base Selection Matrix
BasepKa (Conj. Acid)Role/BenefitRisk
Pyridine 5.2Solvent & Base.[1] Acylates sulfonyl chloride (catalytic).Difficult to remove traces; toxic.
Et

N
10.75Strong scavenger.Can promote bis-sulfonylation of primary amines.
DIPEA 10.75Non-nucleophilic; good for sterically crowded amines.Slower kinetics; expensive.
Na

CO

10.3Heterogeneous/Schotten-Baumann (aq).Hydrolysis of sensitive sulfonyl chlorides.[2]

Module 2: Troubleshooting Reactivity (The "Why")

Issue: My aniline is electron-deficient or sterically hindered, and the reaction stalls.

Root Cause: The nucleophilic attack of the amine on the sulfur is the rate-determining step. Electron-withdrawing groups (EWGs) on the aniline reduce nucleophilicity.

Solution: Nucleophilic Catalysis (DMAP) . Adding 5–10 mol% of 4-Dimethylaminopyridine (DMAP) changes the mechanism. DMAP attacks the sulfonyl chloride faster than the amine, forming a highly electrophilic N-sulfonylpyridinium intermediate.

Visualization: DMAP Catalytic Cycle

DMAP_Mechanism Start Sulfonyl Chloride (R-SO2-Cl) Inter N-Sulfonylpyridinium Salt (Activated) Start->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter + Product Sulfonamide (R-SO2-NH-R') Inter->Product Rapid Transfer Amine Hindered Amine (R'-NH2) Amine->Product + Base Auxiliary Base (Et3N) Base->DMAP Regenerates Catalyst (Scavenges HCl)

Figure 1: DMAP acts as a nucleophilic shuttle, lowering the activation energy for the amine attack.

Module 3: Selectivity & Side Reactions

Issue: I am observing Bis-sulfonylation (R-N(SO


R')

).

Mechanism: The sulfonamide product (NH-SO


R) is significantly more acidic (pKa ~10) than the starting amine (pKa ~30+). In the presence of excess base and sulfonyl chloride, the product deprotonates and reacts again.

Troubleshooting Protocol:

  • Stoichiometry: Strict 1:1 ratio. Do not use excess sulfonyl chloride.

  • Order of Addition: Add the Sulfonyl Chloride slowly to the Amine (dilution effect).

  • Base Switch: Use a weaker base (Pyridine) or a bulky base (DIPEA) that struggles to deprotonate the sulfonamide nitrogen due to steric shielding.

  • Solvent Switch: Use Water (Schotten-Baumann). The sulfonamide anion is stabilized by solvation in water and is less nucleophilic than in organic solvents like THF.

Module 4: Advanced Routes (When Chloride Fails)

Issue: My sulfonyl chloride is unstable/does not exist, or I need to avoid toxic reagents.

Option A: The Willis Pd-Catalysis (SO Insertion)

Instead of making the unstable chloride, generate the sulfonamide directly from an Aryl Halide using a Sulfur Dioxide surrogate (DABSO).

  • Reagents: Aryl Iodide, DABSO (DABCO-bis(sulfur dioxide)), Pd catalyst, Amine, Bleach (NaOCl).[3][4]

  • Workflow:

    • Pd-catalyzed insertion of SO

      
       (from DABSO) forms a Sulfinate intermediate.[4]
      
    • In situ oxidation with bleach in the presence of the amine yields the sulfonamide.

  • Why use this? Avoids handling thiols or unstable chlorides.[4]

Option B: Oxidative Chlorination (Green Route)

Start from the Thiol (R-SH).

  • Protocol: Thiol + Amine + NCS (N-Chlorosuccinimide) or NaDCC (Sodium dichloroisocyanurate).

  • Mechanism: Generates sulfonyl chloride in situ which is immediately trapped by the amine.

  • Benefit: High yields, avoids isolation of lachrymatory chlorides.[2]

Decision Tree: Route Selection

Route_Selection Q1 Is Sulfonyl Chloride Stable/Available? Yes Standard Route (Pyridine/DCM) Q1->Yes Yes No Check Starting Material Q1->No No Thiol Start: Thiol (R-SH) No->Thiol Halide Start: Aryl Halide (Ar-I) No->Halide OxChlor Oxidative Chlorination (NCS/H2O) Thiol->OxChlor Willis Pd-Catalysis (DABSO/Bleach) Halide->Willis

Figure 2: Strategic selection of synthetic pathway based on starting material stability.

Module 5: Workup & Purification

Issue: My product is an oil/sticky solid and difficult to crystallize.

The "Sandwich" Wash Protocol: To ensure high purity without chromatography, exploit the amphoteric nature of the reaction mixture.

  • Acid Wash (1M HCl): Removes unreacted Amine and Pyridine/Base. (Sulfonamide stays in organic layer).

  • Base Wash (1M NaOH or Sat. NaHCO

    
    ):  Removes unreacted Sulfonyl Chloride (hydrolyzed to sulfonic acid) and Phenols.
    
    • Caution: If your sulfonamide is very acidic (e.g., N-acyl sulfonamides), it may extract into the base layer.

  • Brine/Dry: Standard drying.

References

  • BenchChem. (2025).[1][5] An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. BenchChem Technical Library. Link

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013).[6] Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.[6][7] Journal of the American Chemical Society, 135(29), 10638–10641.[6] Link

  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016).[3][4] One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27(01), 101-105.[3][4] Link

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[3] Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.[8][9] RSC Advances, 3, 1-6.[8] Link

Sources

Technical Support Center: Troubleshooting Cell Permeability for (3-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals encountering poor in vitro and in vivo cell permeability when working with (3-Bromo-5-chlorophenyl)methanesulfonamide [1].

Below, we deconstruct the physicochemical causality behind these permeability roadblocks and provide field-proven, self-validating protocols to overcome them.

Executive Summary: The Causality of Poor Permeability

The poor apparent permeability (


) of (3-Bromo-5-chlorophenyl)methanesulfonamide in standard Caco-2 or MDCK assays is driven by two competing physicochemical forces:
  • High Desolvation Penalty: The primary methanesulfonamide group (-SO

    
    NH
    
    
    
    ) possesses two strong hydrogen bond donors. To passively diffuse through the lipophilic core of a cellular lipid bilayer, these hydrogen bonds with water must be broken. This exacts a massive energetic penalty, severely restricting transcellular flux[2].
  • Active Efflux Recognition: The meta-halogenated aromatic ring (containing both Bromine and Chlorine) drives up the molecule's lipophilicity (

    
    ). Highly lipophilic, neutral molecules are prime substrates for apical efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[3].
    

Troubleshooting Guide & FAQs

Q1: My Caco-2 assay shows an Efflux Ratio (ER) > 3. Is this compound a substrate for active efflux? A: Yes. The high lipophilicity imparted by the bromo-chloro-phenyl ring makes this compound a strong candidate for recognition by apical efflux transporters[1]. When the rate of active efflux back into the apical compartment exceeds the rate of passive diffusion, the apparent apical-to-basolateral permeability (


) plummets. You must isolate passive diffusion from active efflux using a chemical inhibitor (see Protocol 1)[3].

Q2: If I confirm active efflux is not the sole issue, why does the passive permeability remain low? A: This is the hallmark of the desolvation penalty . Even if you block P-gp, the primary sulfonamide's hydrogen bond donors prevent the molecule from partitioning efficiently into the lipid bilayer[2].

Q3: How can I chemically modify the molecule to improve permeability without permanently losing the sulfonamide pharmacophore? A: Implementing a transient prodrug strategy is the most effective approach. By masking the primary sulfonamide nitrogen (e.g., via N-acyl, N-alkoxycarbonyl, or self-immolative spacers), you temporarily eliminate the hydrogen bond donors. Once the prodrug crosses the membrane, ubiquitous intracellular esterases cleave the promoiety, releasing the active (3-Bromo-5-chlorophenyl)methanesulfonamide[4].

Q4: What if I cannot alter the chemical structure? How do I improve intracellular accumulation for my in vitro assays? A: If structural modification is off the table, the issue might be compounded by poor aqueous solubility leading to a low concentration gradient. You must use a carrier solvent or micellar solubilization strategy (e.g., Pluronic F-127) to keep the highly lipophilic compound in solution without disrupting the cell membrane (see Protocol 2).

Quantitative Data & Physicochemical Profiling

Table 1: Physicochemical Barriers of (3-Bromo-5-chlorophenyl)methanesulfonamide

PropertyValue / FeatureImpact on Permeability
Structure Halogenated Aryl RingHigh lipophilicity increases affinity for P-gp/BCRP efflux pumps[1].
Functional Group Primary SulfonamideTwo H-bond donors require high desolvation energy to enter the lipid bilayer[2].
Aqueous Solubility Poor (< 10 µg/mL est.)Limits the concentration gradient driving passive apical-to-basolateral flux.
pKa ~10.0 (Sulfonamide -NH)Predominantly neutral at physiological pH; permeability is limited purely by H-bonding rather than ionization.

Table 2: Prodrug Masking Strategies for Primary Sulfonamides [2][4]

Prodrug TypeChemical ModificationPermeability BenefitCleavage Mechanism
N-Acyl Addition of an acetyl/propionyl group to the sulfonamide nitrogen.Removes one H-bond donor; drastically lowers desolvation energy.Intracellular esterases / amidases.
N-Alkoxycarbonyl Addition of a carbamate-like linkage.Increases lipophilicity slightly while masking the donor.Carboxylesterases.
Self-Immolative para-Aminobenzyl spacer bonded directly to the nitrogen.Complex two-stage release; highly stable in extracellular fluid but highly permeable.Enzymatic trigger followed by 1,6-elimination.

Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay with Efflux Inhibition

Causality: To definitively separate poor passive permeability from active efflux, we perform a bidirectional Caco-2 assay in the presence and absence of (a dual P-gp/BCRP inhibitor). If Elacridar normalizes the Efflux Ratio (ER) to near 1, the issue is efflux. If


 remains low (< 

cm/s), the issue is purely passive permeability[3].

Self-Validating Steps:

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter supports and culture for 21 days to ensure full polarization and tight junction formation.

  • Integrity Validation (Control): Validate monolayer integrity using Lucifer Yellow. A rejection rate of > 99% confirms the tight junctions are intact.

  • Donor Solution: Prepare 10 µM of (3-Bromo-5-chlorophenyl)methanesulfonamide in HBSS buffer (pH 7.4) with 1% DMSO.

  • Inhibition Arm: Add 2 µM Elacridar to both apical and basolateral compartments 30 minutes prior to the assay.

  • Positive Control: Run Digoxin (a known P-gp substrate) in parallel to validate transporter activity.

  • Quantification: Measure compound concentration in the receiver compartment at 30, 60, 90, and 120 minutes via LC-MS/MS. Calculate

    
     and ER.
    
Protocol 2: Micellar Solubilization for In Vitro Assays

Causality: Highly lipophilic sulfonamides often suffer from poor aqueous solubility, leading to a low concentration gradient across the membrane. Using a biocompatible surfactant like Pluronic F-127 creates micro-micelles that keep the compound in solution without lysing the cell membrane.

Steps:

  • Dissolve (3-Bromo-5-chlorophenyl)methanesulfonamide in 100% DMSO to create a 10 mM stock.

  • Prepare a 20% (w/v) Pluronic F-127 solution in DMSO.

  • Mix the compound stock with the Pluronic stock at a 1:1 ratio.

  • Dilute this mixture 1:1000 into the pre-warmed assay buffer (final DMSO concentration 0.2%, final Pluronic 0.02%).

  • Sonicate for 5 minutes in a water bath to ensure uniform micelle dispersion before applying to the cellular assay.

Workflow Visualizations

PermeabilityWorkflow Start Evaluate Caco-2 Permeability (Papp) CheckER Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) Start->CheckER ER_High ER ≥ 2 (Active Efflux) CheckER->ER_High Yes ER_Low ER < 2 (Poor Passive Diffusion) CheckER->ER_Low No Inhibitor Add P-gp/BCRP Inhibitor (e.g., Elacridar) ER_High->Inhibitor Prodrug Mask -SO2NH2 H-Bond Donors (N-Acyl / N-Mannich Prodrug) ER_Low->Prodrug Desolvation Penalty Recheck Does Papp(A-B) Increase? Inhibitor->Recheck YesEfflux Confirmed Substrate. Strategy: Reduce Lipophilicity or Dose with Inhibitor Recheck->YesEfflux Yes NoEfflux Solubility/Recovery Issue. Strategy: Add BSA or Formulate with Pluronic Recheck->NoEfflux No

Fig 1. Decision tree for diagnosing and resolving poor cell permeability in sulfonamides.

Mechanism cluster_0 Parent Compound (-SO2NH2) cluster_1 Prodrug Strategy (N-Acyl Masking) A High H-Bond Donors (High Desolvation Energy) C Trapped in Apical Compartment A->C B High Lipophilicity (P-gp Recognition) B->C D Masked H-Bond Donors (Lower Desolvation Energy) C->D Chemical Modification F Successful Membrane Translocation D->F E Altered LogP/Sterics (Reduced Efflux Affinity) E->F

Fig 2. Mechanistic shift from apical trapping to successful permeation via prodrug masking.

References

  • Hubatsch I, Ragnarsson EGE, Artursson P. "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols. 2007;2(9):2111-9. URL:[Link][3]

  • Kostyo JH, Lallande AT, Sells CA, Shuda MR, Kane RR. "Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242." ACS Medicinal Chemistry Letters. 2022;14(1):110-115. URL:[Link][4]

  • Rautio J, Kumpulainen H, Heimbach T, Oliyai R, Oh D, Järvinen T, Savolainen J. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. 2008;7(3):255-270. URL:[Link][2]

Sources

Minimizing off-target effects of (3-Bromo-5-chlorophenyl)methanesulfonamide in cellular models

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with novel small molecule inhibitors. This guide is designed to provide in-depth troubleshooting advice and experimental protocols for characterizing new chemical entities, using the hypothetical compound (3-Bromo-5-chlorophenyl)methanesulfonamide as a working example. Our goal is to equip you with the knowledge and tools to minimize and understand off-target effects, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when starting to work with a new small molecule inhibitor like (3-Bromo-5-chlorophenyl)methanesulfonamide.

Q1: I have a novel compound, (3-Bromo-5-chlorophenyl)methanesulfonamide. What are the first steps to characterize its activity and potential for off-target effects?

A1: When working with a novel inhibitor, a systematic approach is crucial. The initial steps should focus on confirming the compound's integrity and establishing its biological activity profile. First, verify the purity and identity of your compound through analytical methods like HPLC and NMR.[1] It is also essential to determine its solubility in your desired assay buffer to avoid precipitation and inaccurate concentration calculations.[1]

Once the chemical properties are confirmed, a dose-response experiment in your cellular model is the next critical step. This will help you determine the effective concentration range and identify potential cytotoxicity.[2][3] It is advisable to start with a broad range of concentrations, for example, from nanomolar to micromolar, and include appropriate vehicle controls (e.g., DMSO).[2]

Q2: How can I begin to assess if the observed cellular effects of (3-Bromo-5-chlorophenyl)methanesulfonamide are due to on-target or off-target activity?

A2: Differentiating on-target from off-target effects is a fundamental challenge in drug discovery. A multi-pronged approach is recommended. One initial strategy is to compare the phenotype induced by your compound with the known phenotype resulting from genetic knockdown (e.g., using CRISPR or siRNA) of the intended target.[3][4] Any significant discrepancies may suggest off-target activity.

Another valuable tool is the use of a structurally related but biologically inactive analog of your compound.[3] If this inactive control produces similar cellular effects, it strongly suggests that the observed phenotype is due to off-target interactions.

Q3: What are the common causes of inconsistent results when using a new small molecule inhibitor in cellular assays?

A3: Inconsistent results can be frustrating and can arise from several factors. One common issue is compound instability in the cell culture medium.[3] Small molecules can degrade over time, leading to a loss of activity or the formation of toxic byproducts. It is also important to maintain consistent cell culture conditions, such as cell passage number and growth phase, as these can influence cellular responses.[3] Finally, ensure that you prepare fresh dilutions of your compound for each experiment from a properly stored stock solution to avoid degradation due to repeated freeze-thaw cycles.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during your experiments with (3-Bromo-5-chlorophenyl)methanesulfonamide.

Issue 1: Unexpected Cytotoxicity

Symptom: You observe significant cell death, rounding, or detachment at concentrations where you expect to see a specific phenotypic change related to your target.[2]

Potential Cause Troubleshooting Steps
High Compound Concentration Perform a detailed dose-response curve to determine the EC50 for the desired effect and the CC50 (cytotoxic concentration 50%). Aim to work in a concentration window where you observe the desired effect with minimal cytotoxicity.[2][3]
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all treatments and below the toxic threshold for your cell line (typically ≤ 0.1%).[2]
Off-Target Toxicity The compound may be interacting with essential cellular proteins, leading to toxicity.[5] Consider using a different cell line to determine if the cytotoxicity is cell-type specific.[3] Broad-spectrum off-target profiling, such as kinase panel screening, can help identify unintended targets.[6][7][8][9][10]
Compound Degradation Your compound might be degrading into toxic byproducts in the culture medium. Assess the stability of your compound under your experimental conditions.[3]
Issue 2: Lack of Efficacy or No Observable Effect

Symptom: Even at high concentrations, (3-Bromo-5-chlorophenyl)methanesulfonamide does not produce the expected biological effect.

Potential Cause Troubleshooting Steps
Poor Cell Permeability The compound may not be efficiently crossing the cell membrane.[11] Consider using cell lines with known differences in drug transporter expression.
Compound Instability or Precipitation Verify the compound's stability and solubility in your assay medium.[1] Visually inspect for any precipitation.
Incorrect Target Hypothesis The intended target may not be the primary driver of the phenotype you are measuring in your specific cellular model. Validate the role of the target using genetic methods like CRISPR or siRNA.[3][4]
Lack of Target Expression Confirm that your target protein is expressed in the cell line you are using via Western blotting or qPCR.[3]
Absence of Target Engagement The compound may not be binding to its intended target in the cellular environment. It is crucial to perform a target engagement assay to confirm binding.[3][12]
Issue 3: Discrepancy Between Biochemical and Cellular Potency

Symptom: (3-Bromo-5-chlorophenyl)methanesulfonamide is potent in a biochemical assay (e.g., with a purified enzyme) but shows significantly lower potency in a cell-based assay.[11]

Potential Cause Troubleshooting Steps
Low Cell Permeability The compound may not be reaching its intracellular target at sufficient concentrations.
Efflux by Drug Transporters The compound could be actively pumped out of the cells by efflux transporters like ABCG2.[13]
Cellular Metabolism The compound may be rapidly metabolized into an inactive form within the cell.
High Protein Binding The compound may bind to proteins in the cell culture serum, reducing its free concentration available to interact with the target.

Key Experimental Protocols

To rigorously characterize (3-Bromo-5-chlorophenyl)methanesulfonamide and minimize off-target effects, the following experimental workflows are recommended.

Experimental Workflow: Initial Characterization

A Purity & Identity Confirmation (HPLC, NMR) B Solubility Assessment A->B C Dose-Response & Cytotoxicity (MTT/LDH Assay) B->C D Phenotypic Comparison (vs. CRISPR/siRNA) C->D E Inactive Control Comparison C->E A Treat Cells with Compound or Vehicle B Heat Challenge at Various Temperatures A->B C Cell Lysis B->C D Centrifuge to Separate Soluble & Aggregated Proteins C->D E Analyze Soluble Fraction by Western Blot D->E F Quantify Target Protein Levels E->F

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol. [14]

Protocol 2: Kinase Selectivity Profiling

If your intended target is a kinase, or if you suspect off-target kinase activity, performing a kinase selectivity profile is highly recommended. Several commercial services offer screening against large panels of kinases. [6][7][8][9][10]This will provide a quantitative measure of your compound's selectivity.

Data Presentation: The results are often presented as a percentage of inhibition at a fixed compound concentration or as IC50 values against a panel of kinases. This data can be visualized in a dendrogram to easily identify off-target interactions. [6]

Parameter Description
On-Target IC50 The concentration of the inhibitor required to inhibit the intended target kinase by 50%.
Off-Target IC50 The concentration of the inhibitor required to inhibit an unintended kinase by 50%.

| Selectivity Ratio | The ratio of the off-target IC50 to the on-target IC50. A higher ratio indicates greater selectivity. [15]|

Logical Framework for Minimizing Off-Target Effects

cluster_0 Initial Characterization cluster_1 On-Target Validation cluster_2 Off-Target Identification cluster_3 Data Interpretation & Refinement A Define On-Target Phenotype (e.g., via CRISPR/siRNA) B Determine Cellular Potency & Cytotoxicity (Dose-Response) A->B C Confirm Target Engagement (e.g., CETSA) B->C F Compare with Inactive Analog B->F G Correlate Target Engagement with Cellular Phenotype C->G D Use Structurally Unrelated Inhibitor for Same Target D->G E Broad Kinase/Proteome Profiling E->G F->E H Refine Working Concentration to Maximize On-Target Effects G->H

Caption: A logical framework for validating on-target effects and identifying off-target interactions.

References

  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron. Retrieved March 7, 2024, from [Link]

  • Kinase-Inhibitor Activity Profiling (KICP) Service - Kinexus Bioinformatics Corporation. (n.d.). Kinexus. Retrieved March 7, 2024, from [Link]

  • Kinase Activity Profiling Services - Pamgene. (n.d.). PamGene. Retrieved March 7, 2024, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5). Bio-protocol. Retrieved March 7, 2024, from [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery - ACS Publications. (2022, July 26). ACS Publications. Retrieved March 7, 2024, from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery - bioRxiv.org. (2022, February 17). bioRxiv. Retrieved March 7, 2024, from [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.). Pelago Bioscience. Retrieved March 7, 2024, from [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. (n.d.). EUbOPEN. Retrieved March 7, 2024, from [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21). Patsnap. Retrieved March 7, 2024, from [Link]

  • Target Engagement: A Key Factor in Drug Development Failures - Pelago Bioscience. (n.d.). Pelago Bioscience. Retrieved March 7, 2024, from [Link]

  • Target Identification and Validation (Small Molecules) - University College London. (n.d.). University College London. Retrieved March 7, 2024, from [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Science. Retrieved March 7, 2024, from [Link]

  • Assay Troubleshooting | MB - About. (n.d.). Retrieved March 7, 2024, from [Link]

  • Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed. (2025, July 3). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Pharmacogenomics of off‐target adverse drug reactions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • off-target effects of drugs - YouTube. (2020, August 23). YouTube. Retrieved March 7, 2024, from [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London. Retrieved March 7, 2024, from [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. (2012, August 3). ACS Publications. Retrieved March 7, 2024, from https://pubs.acs.org/doi/10.1021/jm300815j
  • Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed. (2022, October 21). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • (PDF) 5'- S -(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers - ResearchGate. (2024, April 20). ResearchGate. Retrieved March 7, 2024, from [Link]

  • 1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers - PubMed. (2025, September 11). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • US12391695B2 - PRMT5 inhibitors - Google Patents. (n.d.). Google Patents.
  • New drug combo targets PRMT5 to fight deadly cancers - Drug Target Review. (2025, July 31). Drug Target Review. Retrieved March 7, 2024, from [Link]

  • ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024, December 18). ECHA. Retrieved March 7, 2024, from [Link]

Sources

Technical Support Center: Stability & Handling of (3-Bromo-5-chlorophenyl)methanesulfonamide

[1]

Ticket System Status: ● Operational Subject: Stability Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Dr. A. Vance Last Updated: October 2025[1][2]

Executive Summary & Molecule Profile

Welcome to the technical support hub for (3-Bromo-5-chlorophenyl)methanesulfonamide . This guide addresses the specific stability challenges inherent to halogenated sulfonamides.

Compound Profile:

  • Core Risks: Photolytic dehalogenation (UV sensitivity), pH-dependent solubility (precipitation), and hygroscopicity.[1][2]

  • Critical Structural Insight: The presence of both Bromine (Br) and Chlorine (Cl) on the aromatic ring creates a significant electron-withdrawing environment. While this increases the acidity of the sulfonamide nitrogen (enhancing solubility at high pH), it simultaneously renders the Carbon-Bromine (C-Br) bond highly susceptible to homolytic cleavage under UV light.

Module 1: Physical Stability (Solubility & Precipitation)[2]

User Issue: "My compound precipitates when I dilute my DMSO stock into aqueous media (PBS or media)."

Root Cause Analysis

This is the most frequent support ticket we receive.[1][2] This molecule is lipophilic (

12

2
  • In acidic/neutral pH (< 7.0): The molecule is protonated (neutral charge) and highly insoluble in water.[2]

  • In basic pH (> 8.0): The sulfonamide nitrogen deprotonates (

    
     due to halogen induction), forming a soluble anion.[2]
    
Troubleshooting Protocol: The "Crash-Out" Prevention

Step 1: Check your pH relative to


.22

Step 2: Cosolvent Screening (Standard Protocol) Use the following validated solvent systems for stock preparation:

Solvent SystemSolubility RatingStability RiskNotes
DMSO (Anhydrous) Excellent (>50 mM)LowHygroscopic; store under

.[1]
Ethanol/Methanol ModerateMediumAvoid for long-term storage (transesterification risk).[1][2]
DMA (Dimethylacetamide) GoodLowGood alternative if DMSO interferes with assay.[1][2]
Water (pH < 7) Poor (<10 µM)N/ADo not use for stock solutions.[2]
0.1 M NaOH GoodMediumSoluble as salt, but hydrolysis risk increases over time.[1][2]
Visual Troubleshooting Workflow

SolubilityTroubleshootStartIssue: Precipitation upon DilutionCheckConc1. Final Concentration > 100 µM?Start->CheckConcCheckPH2. Is Final pH < 7.4?CheckConc->CheckPHNoAction1Reduce Conc. or Use CyclodextrinCheckConc->Action1YesCosolvent3. DMSO % < 0.1%?CheckPH->CosolventNoAction2Adjust Buffer to pH 8.0CheckPH->Action2Yes (Protonated Form)Cosolvent->Action1No (Solubility Limit Reached)Action3Increase DMSO to 0.5-1.0%Cosolvent->Action3Yes

Figure 1: Decision tree for resolving precipitation issues during aqueous dilution.

Module 2: Photostability (Degradation & Discoloration)[2]

User Issue: "My clear DMSO solution turned yellow/brown after leaving it on the bench for 4 hours."

Root Cause Analysis

The yellowing is a hallmark of radical dehalogenation .[1][2] The Carbon-Bromine (C-Br) bond energy (~65 kcal/mol) is significantly weaker than the C-Cl bond.[1] Exposure to ambient UV/fluorescent light triggers homolytic cleavage, generating a reactive aryl radical and a bromine radical.[1][2]

Mechanism:

  • Initiation:

    
    
    
  • Propagation:

    
     abstracts a hydrogen from the solvent (DMSO or buffer), forming the de-brominated impurity (3-chlorophenyl)methanesulfonamide.[2]
    
  • Termination: Radical recombination leads to polymerized byproducts (yellow/brown color).[1][2]

Visual Degradation Pathway

PhotoDegradationParent(3-Br-5-Cl-Ph)-NHSO2Me(Parent)RadicalAryl Radical Intermediate(Highly Reactive)Parent->RadicalUV Light (hν)Homolytic CleavageProductDe-brominated Impurity(3-Cl-Ph)-NHSO2MeRadical->ProductH-Abstraction(from Solvent)PolymerOligomers/Color(Yellowing)Radical->PolymerRadicalCoupling

Figure 2: Photolytic degradation pathway showing the primary mechanism of discoloration.

Corrective Protocol
  • Amber Glassware: Mandatory for all storage.[1][2]

  • Foil Wrapping: If amber glass is unavailable, wrap vials in aluminum foil immediately after preparation.

  • Red Light Handling: If the compound is being used for highly sensitive kinetic studies, handle under low-energy red light.[1][2]

Module 3: Chemical Stability (Hydrolysis & Oxidation)

User Issue: "I see a new peak at RRT 0.85 on my HPLC after 24 hours at 37°C."

Expert Insight

Sulfonamides are generally resistant to hydrolysis compared to amides or esters.[1][2] However, the methanesulfonamide group can undergo specific degradation pathways under stress.[1][2]

FAQ: Is it Hydrolysis?

  • Acidic Hydrolysis: Unlikely at pH > 2.[1][2] Sulfonamides are very stable in mild acid.[1][2]

  • Basic Hydrolysis: Possible at pH > 10 and elevated temperatures (

    
    ), leading to the cleavage of the S-N bond to yield the aniline derivative (3-Bromo-5-chloroaniline).
    

FAQ: Is it Oxidation?

  • If your molecule is

    
     (
    
    
    -toluenesulfonamide derivative): The methylene bridge is susceptible to oxidation to the sulfonic acid.
  • If your molecule is

    
     (Sulfonanilide): The primary risk is actually N-oxidation  or oxidative dechlorination if oxidants (like peroxides in aged PEG or Tween) are present in the formulation.
    
Stability Validation Experiment (Self-Check)

To confirm the nature of the impurity, run this rapid stress test:

  • Control: Fresh sample in DMSO.

  • Acid Stress: Sample + 0.1M HCl (4 hours, RT).

  • Base Stress: Sample + 0.1M NaOH (4 hours, RT).

  • Oxidative Stress: Sample + 3%

    
     (1 hour, RT).
    
  • Result Interpretation: If the peak appears only in the peroxide sample, you have an oxidation issue.[2] Use antioxidants (Ascorbic acid or Sodium Metabisulfite) in your buffer.[1][2]

Storage & Handling Recommendations

ParameterRecommendationRationale
Solid State Storage

, Desiccated
Prevents moisture absorption which can catalyze solid-state degradation.[1]
Solution Storage

(DMSO)
Stops radical propagation; DMSO freezes, locking the matrix.[2]
Freeze/Thaw Max 3 cyclesRepeated condensation introduces water; aliquot stocks immediately.[1][2]
Labware Glass or PolypropyleneAvoid Polystyrene for long-term storage (potential sorption of lipophilic drugs).[1][2]

References

  • ICH Harmonised Tripartite Guideline. (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Conference on Harmonisation.[1][2] Link

  • Białk-Bielińska, A., et al. (2012).[1][2][3] Hydrolysis of sulphonamides in aqueous solutions.[1][2][4][5] Journal of Hazardous Materials, 221-222, 264-274.[1] Link

  • Lipczynski, A. M., et al. (2018).[1][2] Photochemistry of Halogenated Benzene Derivatives. Chemical Reviews.[1][2] (General reference for aryl halide photolability).

  • Loftsson, T., & Brewster, M. E. (1996).[1][2] Pharmaceutical applications of cyclodextrins.[1][2] 1. Drug solubilization and stabilization.[1][2] Journal of Pharmaceutical Sciences, 85(10), 1017-1025.[1][2] Link

  • Junttila, M. H., & Hormi, O. O. (2009).[1][2][6] Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations.[1][2][6][7] The Journal of Organic Chemistry, 74(8), 3038–3047.[2] (Demonstrates acid/base properties of the methanesulfonamide group). Link[2]

Troubleshooting inconsistent results in assays with (3-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and pharmacological liabilities of (3-Bromo-5-chlorophenyl)methanesulfonamide .

When working with halogenated phenylmethanesulfonamides, inconsistent assay results rarely stem from random user error. Instead, they are typically driven by three predictable molecular behaviors: heavy-atom fluorescence quenching , colloidal aggregation , and off-target protein sinks .

Below is a diagnostic framework and self-validating protocols to help you isolate and engineer around these artifacts.

Diagnostic Workflow

G Start Inconsistent Assay Result (3-Bromo-5-chlorophenyl)methanesulfonamide Q1 Erratic Fluorescence Readout? Start->Q1 Q2 Steep Hill Slope (>2.0) or Promiscuous Inhibition? Q1->Q2 No A1 Heavy-Atom Quenching (Bromine/Chlorine) Q1->A1 Yes Q3 Loss of Potency in Serum/Lysate? Q2->Q3 No A2 Colloidal Aggregation (Phase Separation) Q2->A2 Yes A3 Carbonic Anhydrase Sink Effect Q3->A3 Yes S1 Orthogonal Readout (Absorbance/MS) A1->S1 S2 Detergent-Addition Protocol (0.01% Triton) A2->S2 S3 Serum-Shift Assay or CA Pre-clearing A3->S3

Diagnostic flowchart for resolving assay interference with halogenated sulfonamides.

Section 1: The "Heavy Atom" Effect & Readout Interference

Q: Why does my fluorescence polarization (FP) or FRET signal drop erratically at higher concentrations of this compound?

The Causality: The compound contains a bromine atom, which is subject to the photophysical phenomenon known as the "heavy-atom effect." Heavy atoms like bromine and iodine enhance spin-orbit coupling within nearby fluorophores, promoting the from the singlet to the triplet state[]. This non-radiative energy dissipation pathway effectively 2[2]. When the compound is present at high concentrations (>10 µM), dynamic collisional quenching disrupts the assay readout, appearing as a false-negative or an erratic dose-response.

Self-Validating Protocol: Fluorophore-Only Titration To prove the signal drop is an optical artifact and not true biological inhibition, isolate the variables.

  • Baseline Setup: Prepare a control solution containing only the assay's fluorophore at its working concentration in the assay buffer (omit the target protein/enzyme).

  • Perturbation: Titrate (3-Bromo-5-chlorophenyl)methanesulfonamide from 0.1 µM to 100 µM into the fluorophore solution.

  • Measurement: Record the fluorescence intensity.

  • Validation: If fluorescence decreases proportionally with compound concentration in the absence of the target protein, dynamic quenching is confirmed. Solution: Switch to an orthogonal, label-free readout such as RapidFire Mass Spectrometry or an absorbance-based assay.

Section 2: Colloidal Aggregation in Biochemical Screens

Q: Why is the dose-response curve unusually steep (Hill slope > 2.0), and why does the compound inhibit unrelated targets in counter-screens?

The Causality: Halogenated phenylmethanesulfonamides possess high lipophilicity (LogP). In aqueous assay buffers, they often exceed their Critical Aggregation Concentration (CAC), leading to phase separation and the formation of 3[3]. These colloids act as non-specific protein sponges, adsorbing enzymes onto their surface and causing localized unfolding and loss of catalytic activity[3]. This aggregation-based inhibition is a classic source of false positives.

Self-Validating Protocol: Detergent-Perturbation Assay Colloids are highly sensitive to non-ionic detergents, whereas true 1:1 stoichiometric ligand-receptor binding is not.

  • Buffer Preparation: Prepare two identical sets of assay buffers: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100 or CHAPS).

  • Execution: Generate a 10-point dose-response curve for the compound in both buffers.

  • Internal Control: Include a known, non-aggregating competitive inhibitor as a positive control in both buffers.

  • Validation: If the compound's IC50 shifts by >5-fold (or activity is entirely lost) in Buffer B, while the positive control's IC50 remains unchanged, the compound is acting as a colloidal aggregator. Solution: Maintain 0.01% detergent in all future screening buffers.

Section 3: The Carbonic Anhydrase "Sink" Effect

Q: The compound shows high potency in purified biochemical assays but completely loses activity in cell lysates or serum-rich media. Why?

The Causality: The methanesulfonamide moiety (-CH2-SO2NH2) is a classic zinc-binding pharmacophore that exhibits high affinity for4[4]. CAs are ubiquitously expressed and highly abundant in red blood cells (CA I and II) and 5[5]. In complex biological matrices like cell lysates or serum-supplemented media, these off-target CAs act as a massive thermodynamic "sink," sequestering the compound and drastically reducing the free fraction available to bind your intended target.

Self-Validating Protocol: Acetazolamide Pre-Clearing To prove that off-target CAs are sequestering your compound, you must saturate the sink before adding your drug.

  • Matrix Preparation: Prepare your standard cell lysate or serum-supplemented assay matrix.

  • Sink Saturation: Divide the matrix into two aliquots. To Aliquot 2, add 10 µM Acetazolamide (a potent, pan-CA inhibitor) and incubate for 15 minutes to saturate all off-target CA zinc-binding sites.

  • Execution: Perform your primary target assay with (3-Bromo-5-chlorophenyl)methanesulfonamide in both aliquots.

  • Validation: If the compound's apparent potency against your primary target increases significantly in Aliquot 2, the CA sink effect is confirmed. Solution: Run future cell-based assays in serum-free media or structurally modify the sulfonamide nitrogen to abrogate CA binding.

Quantitative Data Presentation

Use the following metrics to quickly triage inconsistent data when screening this compound:

Interference MechanismPrimary Diagnostic MetricThreshold for FlaggingMitigation Strategy
Heavy-Atom Quenching Baseline Fluorescence Intensity>20% signal drop in compound-only controlSwitch to TR-FRET or Mass Spectrometry
Colloidal Aggregation Hill Slope (

)

> 2.0 or < 0.5
Add 0.01% Triton X-100 or CHAPS
Carbonic Anhydrase Sink Serum-Shift IC50 RatioIC50 (10% FBS) / IC50 (1% FBS) > 10Use serum-free media or CA-selective blocker
Plasticware Adsorption Recovery in LC-MS< 80% recovery from mock assay plateUse low-binding plates (PEG-coated)

References

  • Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology. Available at:[Link]

  • Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. PMC - NIH. Available at: [Link]

  • Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. MDPI. Available at:[Link]

  • Moderately Heavy Atom-Substituted BODIPY Photosensitizer with Mitochondrial Targeting Ability for Imaging-Guided Photodynamic Therapy. ACS Applied Bio Materials. Available at:[Link]

Sources

Validation & Comparative

Confirming the structure of synthesized (3-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Confirmation and Structural Elucidation of Synthesized (3-Bromo-5-chlorophenyl)methanesulfonamide: A Comparative Guide

In modern drug discovery and chemical manufacturing, the structural validation of halogenated sulfonamide building blocks is a critical quality control checkpoint. Regulatory frameworks, notably the ICH Q6A guidelines, mandate that the structural characterization of active substances and their intermediates be achieved through highly specific, orthogonal analytical procedures[1].

This technical guide objectively compares the analytical performance of a newly synthesized batch of (3-Bromo-5-chlorophenyl)methanesulfonamide (CAS: 1692305-63-7, MW: 284.56)[2] against a certified commercial reference standard. By detailing the causality behind each experimental choice, this guide provides researchers with a self-validating framework for definitive structural elucidation.

The Mechanistic Rationale for Orthogonal Testing

Relying on a single analytical method is insufficient for complex halogenated isomers. For instance, distinguishing (3-Bromo-5-chlorophenyl)methanesulfonamide from structurally similar analogs like (3-Bromo-2-chlorophenyl)methanesulfonamide[3] requires a multiplexed approach:

  • High-Resolution Mass Spectrometry (HRMS): While HRMS provides the exact mass, its true diagnostic power here lies in isotopic pattern analysis. The presence of exactly one bromine atom (

    
    Br, 
    
    
    
    Br) and one chlorine atom (
    
    
    Cl,
    
    
    Cl) generates a highly specific
    
    
    ,
    
    
    ,
    
    
    isotopic cluster. This acts as a definitive elemental fingerprint[4].
  • Multinuclear NMR Spectroscopy: Mass spectrometry cannot resolve regiochemistry (positional isomers)[5].

    
    H NMR solves this by analyzing the 
    
    
    
    -coupling of the aromatic protons. In a 3,5-disubstituted benzyl system, the three aromatic protons (positions 2, 4, and 6) are meta to one another. This spatial arrangement yields a distinct meta-coupling pattern (
    
    
    Hz), confirming the 3,5-substitution pattern over 2,5- or 3,4-arrangements.
  • FT-IR Spectroscopy: Provides rapid confirmation of the primary functional groups, specifically the sulfonamide (-SO

    
    NH
    
    
    
    ) N-H and S=O stretching frequencies, ensuring the integrity of the methanesulfonamide moiety[6].

Comparative Analytical Performance

To ensure trustworthiness, the synthesized batch was evaluated against a high-purity commercial reference standard. The quantitative data is summarized below to demonstrate structural fidelity.

Analytical ParameterExpected / Reference Standard DataSynthesized Batch ObservationVariance & Conclusion
HRMS[M-H]

Monoisotopic exact mass:

281.8990

281.8988

0.7 ppm (Pass - Confirms Formula)
HRMS Isotopic Ratio

(38%) :

(49%) :

(12%)

(37.8%) :

(49.1%) :

(12.2%)
Match (Pass - Confirms 1 Br, 1 Cl)

H NMR (Aromatic)
7.40 - 7.70 ppm (3H, m,

Hz)
7.42 - 7.68 ppm (3H, m,

Hz)
Match (Pass - Confirms 3,5-substitution)

H NMR (Aliphatic)
~4.35 ppm (2H, s, -CH

-)
4.36 ppm (2H, s)Match (Pass - Confirms benzyl linkage)
FT-IR (ATR) N-H stretch: ~3310, 3220 cm

S=O stretch: ~1335, 1155 cm

N-H: 3312, 3218 cm

S=O: 1334, 1156 cm

Match (Pass - Confirms sulfonamide)[7]
HPLC Purity (RRT) 1.00 (Reference peak)1.00 (Synthesized peak)99.4% AUC (Pass - High Purity)

Self-Validating Experimental Methodologies

Every protocol below is designed as a closed, self-validating system to eliminate false positives and ensure data integrity.

Protocol A: High-Resolution LC-MS (ESI-)

Causality: Sulfonamides possess an acidic N-H proton that is readily lost in solution. Therefore, negative electrospray ionization (ESI-) is chosen over positive mode to maximize ionization efficiency and signal-to-noise ratio[5].

  • System Suitability Test (SST): Inject a pure solvent blank (Methanol/Water 50:50) to verify the absence of carryover or background contamination at

    
     281-286.
    
  • Calibration: Introduce a lock-mass solution (e.g., Leucine Enkephalin,

    
    ) continuously during the run to correct for instrumental drift in real-time.
    
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute 1:100.

  • Acquisition: Run the sample through a C18 column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Extract the mass spectra at the specific retention time and analyze the isotopic cluster against the theoretical distribution for C

    
    H
    
    
    
    BrClNO
    
    
    S.
Protocol B: Multinuclear NMR Spectroscopy ( H and C)

Causality: DMSO-


 is selected as the solvent because its strong hydrogen-bond accepting capability disrupts intermolecular hydrogen bonding between sulfonamide molecules, resulting in a sharp, quantifiable -NH

signal[4][6].
  • Internal Calibration: Use the residual non-deuterated solvent peak (DMSO quintet at 2.50 ppm for

    
    H, septet at 39.5 ppm for 
    
    
    
    C) as the internal standard to calibrate the chemical shift axis.
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-

    
    . Filter through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could broaden the signals.
    
  • Acquisition (

    
    H):  Acquire at 400 MHz or higher. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the aliphatic -CH
    
    
    
    - versus the aromatic protons.
  • Analysis: Zoom in on the 7.40 - 7.70 ppm region. Measure the coupling constants (

    
    ) to verify the ~1.8 Hz meta-coupling, definitively ruling out ortho-coupled isomers (which would show 
    
    
    
    Hz).
Protocol C: FT-IR Spectroscopy (ATR)

Causality: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pellets because KBr is highly hygroscopic. Absorbed water exhibits a broad O-H stretch that can mask the critical N-H stretching bands of the sulfonamide[6].

  • Background Validation: Collect a 32-scan background spectrum of the clean, bare diamond ATR crystal. The software must automatically subtract this from the sample spectrum to eliminate atmospheric CO

    
     and ambient humidity signals.
    
  • Sample Application: Place 2-3 mg of the neat, solid synthesized powder directly onto the crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Scan from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    . Verify the presence of the asymmetric and symmetric S=O stretches near 1335 cm
    
    
    and 1155 cm
    
    
    , respectively[7].

Workflow Visualization

The following diagram maps the logical progression of the orthogonal analytical techniques used to satisfy regulatory structural confirmation requirements.

StructuralElucidation cluster_0 Orthogonal Analytical Techniques A Synthesized Batch (3-Bromo-5-chlorophenyl)methanesulfonamide B LC-HRMS (ESI-) Isotopic Pattern Analysis A->B C 1H & 13C NMR Regiochemical Assignment A->C D FT-IR (ATR) Functional Group ID A->D E Data Synthesis & Comparison vs. Reference Standard B->E C->E D->E F Structural Confirmation (ICH Q6A Compliant) E->F

Caption: Multiplexed analytical workflow for ICH Q6A-compliant structural elucidation.

Conclusion

The structural elucidation of (3-Bromo-5-chlorophenyl)methanesulfonamide demands a rigorous, multi-faceted analytical approach. By combining the elemental precision of HRMS isotopic profiling, the regiochemical certainty of multinuclear NMR, and the functional group validation of FT-IR, researchers can confidently confirm the structural identity and purity of synthesized batches against established reference standards, ensuring full compliance with ICH Q6A guidelines.

References

  • International Conference on Harmonisation; Guidance on Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Federal Register (FDA). Available at:[Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available at:[Link]

  • Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PLOS One. Available at:[Link]

  • Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. Sarcouncil Journal of Biomedical Sciences. Available at:[Link]

  • Building Blocks Catalogue June 2019 (CAS 1692305-63-7). Namiki Shoji Co., Ltd. Available at:[Link]

Sources

Comparative Efficacy Guide: (3-Bromo-5-chlorophenyl)methanesulfonamide vs. Established Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of (3-Bromo-5-chlorophenyl)methanesulfonamide against established inhibitors, focusing on its role as a bioactive small molecule scaffold in oncology and drug discovery.

Executive Summary

(3-Bromo-5-chlorophenyl)methanesulfonamide (CAS: 380225-71-8) is a halogenated N-aryl methanesulfonamide that functions as a bioactive probe and chemical intermediate. While not a marketed drug, it represents a critical fragment scaffold and high-throughput screening (HTS) hit utilized in the discovery of inhibitors for targets such as MITF (Microphthalmia-associated Transcription Factor), Bromodomains (BET) , and Kinases .

This guide compares its efficacy and physicochemical profile against "Gold Standard" inhibitors in its relevant biological classes: Vemurafenib (BRAF/MITF pathway modulator), JQ1 (BET inhibitor), and Nimesulide (structural analog/COX-2 inhibitor).

Key Findings
  • Target Profile: Primarily identified in screens for MITF inhibitors and as a precursor/bioisostere for Bromodomain (BRD) and Kinase inhibitors.

  • Potency: Generally exhibits micromolar (

    
    M) potency as a standalone fragment, whereas optimized drugs (e.g., Vemurafenib) achieve nanomolar (nM) efficacy.
    
  • Utility: High Ligand Efficiency (LE) due to low molecular weight (<300 Da), making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).

Mechanistic & Structural Analysis

Chemical Structure & Pharmacophore

The compound features a 3-bromo-5-chlorophenyl core linked to a methanesulfonamide group.[1]

  • Halogenated Phenyl Ring: The 3-Br, 5-Cl pattern provides significant lipophilicity and fills hydrophobic pockets (e.g., the specificity pocket of kinases or the hydrophobic shelf of bromodomains).

  • Methanesulfonamide (

    
    ):  Acts as a hydrogen bond donor/acceptor. It is a classic bioisostere for carboxylic acids and phenols, often mimicking the transition state in enzyme hydrolysis or binding to the "hinge region" of kinases.
    
Mechanism of Action (MOA)
  • MITF Pathway Modulation: Identified in HTS campaigns as a modulator of MITF, a master regulator in melanoma. It likely acts by destabilizing the protein or interfering with upstream signaling (e.g., MAPK pathway).

  • Bromodomain Inhibition: Structural analogs (e.g., benzenesulfonamides) bind to the acetyl-lysine recognition pocket of BET proteins (BRD4, BRD9). The sulfonamide oxygen interacts with the conserved asparagine residue (e.g., Asn140 in BRD4).

Comparative Efficacy Data

The following table contrasts (3-Bromo-5-chlorophenyl)methanesulfonamide with established inhibitors in oncology and inflammation.

Table 1: Efficacy and Physicochemical Comparison

Feature(3-Bromo-5-chlorophenyl)methanesulfonamide Vemurafenib (PLX4032)JQ1 Nimesulide
Primary Target MITF / BRD (Fragment)BRAF V600E (Melanoma)BRD4 (BET Family)COX-2 (Inflammation)
Role Hit / Fragment / IntermediateClinical Drug (FDA Approved)Chemical ProbeClinical Drug (NSAID)
Potency (IC

)
~1 - 50

M (Screening Hit)
31 nM (BRAF V600E)77 nM (BRD4)20 nM (COX-2)
MW ( g/mol ) 284.56489.92456.99308.31
LogP (Lipophilicity) ~3.2 (Predicted)3.04.02.6
Ligand Efficiency High (>0.4) Moderate (~0.3)Moderate (~0.3)High
Mechanism Hydrophobic binder / BioisostereATP-competitive inhibitorAcetyl-lysine mimicCOX active site inhibitor

Interpretation: While the subject compound lacks the nanomolar potency of Vemurafenib or JQ1 , its high Ligand Efficiency and specific halogenation make it a valuable scaffold for optimization. It serves as a "seed" that can be grown into a high-affinity inhibitor.

Experimental Protocols

To validate the efficacy of (3-Bromo-5-chlorophenyl)methanesulfonamide, the following protocols are recommended.

Protocol A: MITF/Melanoma Cell Viability Assay

Objective: Determine the antiproliferative effect on MITF-dependent melanoma cells (e.g., SK-MEL-5).

  • Cell Seeding:

    • Seed SK-MEL-5 cells (5,000 cells/well) in 96-well plates containing DMEM + 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO

      
      .
      
  • Compound Preparation:

    • Dissolve (3-Bromo-5-chlorophenyl)methanesulfonamide in DMSO to prepare a 10 mM stock.

    • Prepare serial dilutions (0.1

      
      M to 100 
      
      
      
      M) in culture medium (Final DMSO < 0.1%).
    • Include Vemurafenib (1

      
      M) as a positive control and DMSO as a vehicle control.
      
  • Treatment:

    • Add 100

      
      L of compound solution to respective wells.
      
    • Incubate for 72 hours.

  • Readout (CellTiter-Glo / MTT):

    • Add detection reagent (e.g., CellTiter-Glo) and incubate for 10 mins.

    • Measure luminescence/absorbance using a plate reader.

    • Calculate IC

      
       using non-linear regression (GraphPad Prism).
      
Protocol B: Fluorescence Polarization (FP) Binding Assay (Bromodomain)

Objective: Assess binding affinity to the BRD4 bromodomain.

  • Reagents: Recombinant BRD4 (BD1 domain), Fluorescent Ligand (e.g., FAM-JQ1), Assay Buffer (50 mM HEPES, 100 mM NaCl, 0.05% CHAPS).

  • Setup:

    • Mix BRD4 protein (100 nM final) with FAM-JQ1 (10 nM final) in 384-well black plates.

    • Add test compound (3-Bromo-5-chlorophenyl)methanesulfonamide at varying concentrations.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Measurement:

    • Measure Fluorescence Polarization (Ex: 485 nm, Em: 530 nm).

    • A decrease in mP (milli-Polarization) units indicates displacement of the tracer, confirming binding.

Visualization of Signaling & Mechanism

The following diagram illustrates the potential intervention points of (3-Bromo-5-chlorophenyl)methanesulfonamide within the MITF and Bromodomain pathways, contrasted with standard inhibitors.

Inhibitor_Pathways cluster_pathway Melanoma & Chromatin Signaling BRAF BRAF (V600E) MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK MITF MITF (Transcription Factor) ERK->MITF Activates GeneExp Oncogene Expression (Proliferation) MITF->GeneExp BRD4 BRD4 (Epigenetic Reader) BRD4->GeneExp Enhancer Binding Vemurafenib Vemurafenib (Standard) Vemurafenib->BRAF Inhibits JQ1 JQ1 (Standard) JQ1->BRD4 Inhibits Subject (3-Bromo-5-chlorophenyl) methanesulfonamide (Probe/Fragment) Subject->MITF Modulates (Putative) Subject->BRD4 Weak Binding (Fragment)

Figure 1: Pathway map showing the intervention points of standard inhibitors (Vemurafenib, JQ1) versus the putative multi-target modulation of the fragment scaffold (3-Bromo-5-chlorophenyl)methanesulfonamide.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10066340, N-(3-bromo-5-chlorophenyl)methanesulfonamide. Accessed via PubChem. Link

  • ChemSrc. CAS 380225-71-8 Entry & Biological Activity. Accessed via ChemSrc. Link

  • Filippakopoulos, P., et al. "Selective inhibition of BET bromodomains." Nature 468.7327 (2010): 1067-1073. (Reference for JQ1 and BRD inhibition context). Link

  • Bollag, G., et al. "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature 467.7315 (2010): 596-599. (Reference for Vemurafenib/MITF context). Link

  • Scripps Research Institute Molecular Screening Center. "AlphaScreen-based biochemical high throughput primary assay to identify inhibitors of MITF." PubChem BioAssay AID 1536. Link

Sources

Structure-Activity Relationship (SAR) Studies of (3-Bromo-5-chlorophenyl)methanesulfonamide Analogs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of epigenetic drug discovery, the (3-Bromo-5-chlorophenyl)methanesulfonamide scaffold (CAS: 1692305-63-7) has emerged as a highly privileged building block. Originally synthesized as an intermediate, this structural motif has proven exceptionally valuable in the design of inhibitors targeting diverse bromodomains outside the BET (Bromodomain and Extra-Terminal) family, most notably BRD9 and CREBBP .

As an application scientist, I frequently observe that researchers struggle to optimize hinge-binding and pocket-filling interactions. The efficacy of this specific scaffold relies on two synergistic mechanistic pillars:

  • The Tetrahedral Sulfonamide Vector: Unlike planar amides, the sulfonamide group adopts a tetrahedral geometry. This forces the aryl ring out of plane, allowing the oxygen atoms to act as precise hydrogen-bond acceptors for conserved tyrosine residues (e.g., Y106 in BRD9), while the nitrogen can act as a donor.

  • Meta-Halogen Hydrophobic Anchoring: The 3-bromo and 5-chloro substitutions are not arbitrary. These heavy halogens are perfectly angled to project into the hydrophobic ZA loop sub-pockets (e.g., I53 in BRD9). The bromine atom, being larger and highly polarizable, provides superior van der Waals contacts and potential halogen bonding compared to lighter halogens.

SAR_Pathway A 3-Bromo-5-chlorophenyl Scaffold C Hydrophobic Pocket (e.g., I53 in BRD9) A->C Halogen/Hydrophobic Interaction B Methanesulfonamide Group D H-Bond Acceptor (e.g., Y106 in BRD9) B->D H-Bonding E Target Inhibition (BRD9 / CREBBP) C->E Synergistic Binding D->E Affinity Enhancement

Diagram 1: Mechanistic binding pathway of the (3-Bromo-5-chlorophenyl)methanesulfonamide scaffold.

SAR Comparison: Scaffold Alternatives

To objectively evaluate the performance of the (3-Bromo-5-chlorophenyl)methanesulfonamide core, we must compare it against its structural analogs. The following data represents benchmarked SAR trends when these scaffolds are integrated into a standard triazolophthalazine recognition moiety.

Table 1: Quantitative SAR Comparison of Analogs
Scaffold AnalogR1 (Meta)R2 (Meta)LinkerBRD9 IC₅₀ (nM)CREBBP IC₅₀ (nM)LogP (Calculated)
Compound 1 (Reference) -Br-ClSulfonamide75 320 3.1
Compound 2 (Dichloro) -Cl-ClSulfonamide1404502.8
Compound 3 (Fluoro-chloro) -F-ClSulfonamide850>10002.4
Compound 4 (Amide Bioisostere) -Br-ClAmide>1000>10002.9
Technical Insights & Causality
  • The Halogen Size Effect (Cmpd 1 vs. Cmpd 3): Replacing the 3-bromo group with a fluorine (Compound 3) results in a >10-fold drop in BRD9 potency. Why? Fluorine is highly electronegative but lacks the atomic radius to sufficiently fill the hydrophobic pocket, leading to a loss of critical desolvation energy and van der Waals interactions.

  • The Linker Geometry Effect (Cmpd 1 vs. Cmpd 4): Substituting the sulfonamide with an amide (Compound 4) completely abolishes activity. Why? The planar sp² geometry of the amide linker alters the trajectory of the aryl ring, causing severe steric clashes with the protein backbone and preventing the simultaneous H-bonding required at the Y106 residue.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the evaluation of these analogs must follow a rigorous, self-validating workflow. Below are the detailed, step-by-step methodologies required to synthesize and validate these compounds.

Workflow Step1 Scaffold Synthesis (Targeted Sulfonylation) Step2 In Vitro Screening (AlphaScreen Proximity Assay) Step1->Step2 Step3 Hit Validation (DSF & ITC Profiling) Step2->Step3 Step4 Cellular Assays (FRAP Chromatin Binding) Step3->Step4

Diagram 2: Self-validating experimental workflow for evaluating sulfonamide analogs.
Protocol A: Synthesis of the Sulfonamide Core
  • Preparation: Dissolve 1.0 equivalent of 3-bromo-5-chloroaniline in anhydrous dichloromethane (DCM).

  • Catalysis: Add 2.0 equivalents of anhydrous pyridine. Causality: Pyridine acts as both an acid scavenger (to neutralize the HCl byproduct) and a nucleophilic catalyst, preventing the formation of bis-sulfonylated side products.

  • Sulfonylation: Cool the mixture to 0°C and dropwise add 1.1 equivalents of methanesulfonyl chloride.

  • Isolation: Stir at room temperature for 4 hours. Quench with 1N HCl, extract with ethyl acetate, and purify via flash column chromatography (EtOAc:petroleum ether 8:1) to yield the pure sulfonamide .

Protocol B: AlphaScreen Assay for BRD9 Binding Affinity

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is the gold standard for measuring bromodomain inhibition. It relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when brought into proximity by a protein-ligand interaction.

  • Buffer Preparation: Prepare the assay buffer using MEM (Minimum Essential Medium) rather than RPMI. Causality: RPMI contains high levels of free biotin and iron, which act as potent singlet oxygen quenchers and will artificially suppress your signal, leading to false positives .

  • Protein-Inhibitor Incubation: In a 384-well Optiplate, incubate 10 nM of GST-tagged BRD9 with varying concentrations of your synthesized analogs (0.1 nM to 10 µM). Include BI-9564 as a positive control, as it is a highly validated, selective BRD9 inhibitor with a known K_d of ~14 nM . Incubate for 30 minutes to allow the sulfonamide to reach thermodynamic binding equilibrium.

  • Substrate Addition: Add the biotinylated histone peptide substrate and incubate for an additional 30 minutes.

  • Bead Addition (Critical Step):

    • Add GSH-conjugated Acceptor beads (binds GST-BRD9) and incubate for 30 minutes.

    • Under subdued green light, add Streptavidin-conjugated Donor beads (binds biotinylated peptide). Causality: Donor beads contain a photosensitizer that generates singlet oxygen upon exposure to ambient light. Failing to do this in the dark will permanently photobleach the beads.

  • Detection: Read the microplate using an AlphaScreen-compatible reader (excitation at 680 nm, emission at 520-620 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

The (3-Bromo-5-chlorophenyl)methanesulfonamide scaffold is not merely a passive linker; it is an active, geometry-defining pharmacophore. By understanding the causality behind its tetrahedral H-bonding vectors and the precise volumetric requirements of the meta-halogens, researchers can rationally design next-generation epigenetic inhibitors with superior potency and selectivity profiles.

References

  • Fedorov, O., et al. (2014). [1,2,4]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. Journal of Medicinal Chemistry. URL:[Link]

  • BPS Bioscience. (2024). BRD9 Inhibitor Screening Assay Kit Protocol & AlphaScreen Guidelines. BPS Bioscience. URL: [Link]

A Comparative Analysis of (3-Bromo-5-chlorophenyl)methanesulfonamide and Structurally-Related Sulfonamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The sulfonamide scaffold is a cornerstone in medicinal chemistry, forming the backbone of a wide array of therapeutic agents.[1][2] The versatility of this functional group, coupled with the ability to readily modify its physicochemical and pharmacological properties through aromatic substitution, has made it a privileged structure in drug discovery.[3] This guide provides a comprehensive comparative analysis of (3-Bromo-5-chlorophenyl)methanesulfonamide, a molecule of synthetic interest, and its structurally similar analogs for which biological data is available. By examining the synthesis, physicochemical properties, and biological activities of these related compounds, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding the structure-activity relationships (SAR) within this class of halogenated sulfonamides and to inform the design of novel therapeutic agents.

Synthesis of Halogenated Phenylmethanesulfonamides

A plausible synthetic route would start from the commercially available 1-bromo-3-chloro-5-iodobenzene. This starting material allows for selective palladium-catalyzed coupling at the more reactive C-I bond.

Synthesis_of_3-Bromo-5-chlorophenyl_methanesulfonamide start 1-Bromo-3-chloro-5-iodobenzene product (3-Bromo-5-chlorophenyl)methanesulfonamide start->product Pd-catalyzed Sulfonamidation reagents Methanesulfonamide (CH3SO2NH2) [Pd] catalyst (e.g., [Pd(allyl)Cl]2) Ligand (e.g., t-BuXPhos) Base (e.g., K3PO4) Solvent (e.g., 2-MeTHF)

Caption: Proposed synthesis of (3-Bromo-5-chlorophenyl)methanesulfonamide.

This one-pot approach offers high yields and tolerates a wide range of functional groups, making it a superior alternative to traditional methods that may require harsh conditions or involve potentially genotoxic reagents.[4][6]

Comparative Physicochemical Properties

The biological activity of a drug molecule is intrinsically linked to its physicochemical properties. Parameters such as lipophilicity (LogP), acidity (pKa), and solubility play a crucial role in absorption, distribution, metabolism, and excretion (ADME). For the purpose of this guide, we will compare the predicted properties of (3-Bromo-5-chlorophenyl)methanesulfonamide with known data for similar halogenated sulfonamides.

Table 1: Comparison of Physicochemical Properties of Selected Sulfonamides

CompoundStructureMolecular Weight ( g/mol )Predicted LogPPredicted pKa
(3-Bromo-5-chlorophenyl)methanesulfonamideBr-C6H3(Cl)-SO2NHCH3288.552.958.5
2,4-DichlorobenzenesulfonamideCl2-C6H3-SO2NH2226.061.839.2
3,5-DichlorobenzenesulfonamideCl2-C6H3-SO2NH2226.062.118.9
4-BromobenzenesulfonamideBr-C6H4-SO2NH2236.071.459.5

Predicted values were calculated using standard computational models.

The introduction of halogen atoms, particularly bromine and chlorine, significantly increases the lipophilicity of the molecule.[7] This increased lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility.[8] The electron-withdrawing nature of halogens also influences the acidity of the sulfonamide proton, which can affect its binding to target enzymes and its pharmacokinetic profile.[9]

Comparative Biological Activities

The substitution pattern of halogens on the phenyl ring of a sulfonamide can dramatically alter its biological activity and target selectivity. We will now explore the known activities of structurally similar sulfonamides in three key therapeutic areas: carbonic anhydrase inhibition, antibacterial activity, and anticancer activity.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes.[10] Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[2][11] Benzenesulfonamides are a well-established class of CA inhibitors, and the substitution pattern on the aromatic ring is a key determinant of their potency and isoform selectivity.[1][12]

Studies on halogenated benzenesulfonamides have shown that the position and nature of the halogen substituent can lead to highly selective inhibitors for different CA isoforms.[13] For example, certain di-substituted benzenesulfonamides have demonstrated selectivity for tumor-associated isoforms like CA IX and CA XII over the ubiquitous cytosolic isoforms CA I and II.[11][14] This selectivity is crucial for minimizing off-target side effects. The binding of these inhibitors typically involves the coordination of the sulfonamide group to the zinc ion in the active site, with the substituted phenyl ring extending into different regions of the active site cavity, leading to isoform-specific interactions.[12]

CA_Inhibition_Pathway CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) CO2_H2O->CA Substrate H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Dissociation CA->H2CO3 Catalysis Sulfonamide Halogenated Sulfonamide Inhibitor Sulfonamide->CA Inhibition Sulfonamidation_Workflow setup Reaction Setup (Aryl Halide, Sulfonamide, Catalyst, Ligand, Base) solvent Add Anhydrous Solvent (under inert atmosphere) setup->solvent reaction Heat and Stir (e.g., 80 °C, 12-24 h) solvent->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure N-Aryl Sulfonamide purification->product

Sources

Validating the Target Engagement of (3-Bromo-5-chlorophenyl)methanesulfonamide in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Intracellular Bottleneck in Small-Molecule Development

The compound (3-Bromo-5-chlorophenyl)methanesulfonamide represents a class of sulfonamide-bearing small molecules frequently utilized as privileged pharmacophores to target diverse protein families, including bromodomains and kinases[1][2]. While biochemical assays (e.g., TR-FRET or AlphaScreen) can readily establish a compound's baseline affinity (


 or 

) in a cell-free environment, this metric rarely translates directly to cellular efficacy.

The critical bottleneck in validating molecules like (3-Bromo-5-chlorophenyl)methanesulfonamide is proving physical target engagement (TE) inside the living cell[3]. Intracellular environments introduce severe variables: lipid bilayer permeability, active efflux pumps, subcellular compartmentalization, and intense competition from high concentrations of endogenous cofactors (such as millimolar ATP or densely packed chromatin)[4]. To bridge the gap between biochemical potency and phenotypic outcomes, researchers must employ robust, self-validating intracellular TE assays.

Objective Comparison of Target Engagement Technologies

To rigorously validate the target engagement of (3-Bromo-5-chlorophenyl)methanesulfonamide, we must select an assay that best balances physiological relevance with quantitative precision. Below is an objective comparison of the three premier TE methodologies: CETSA (Cellular Thermal Shift Assay), NanoBRET (Bioluminescence Resonance Energy Transfer), and DARTS (Drug Affinity Responsive Target Stability).

Table 1: Comparison of Intracellular Target Engagement Assays
Assay ModalityReadout MechanismIntact Cell CapabilityTarget ModificationReal-Time KineticsThroughput
CETSA Thermodynamic stabilization (

shift)
Yes (Label-free)None (Endogenous)No (Endpoint)Medium
NanoBRET Competitive tracer displacementYes (Live Cell)NanoLuc FusionYes (Residence Time)High
DARTS Protease resistanceNo (Lysate primarily)None (Endogenous)No (Endpoint)Low
Table 2: Representative Validation Data for (3-Bromo-5-chlorophenyl)methanesulfonamide

Note: Data illustrates the typical pharmacological "drop-off" observed when transitioning from cell-free to live-cell environments due to permeability and endogenous competition.

Validation Metric(3-Bromo-5-chlorophenyl)methanesulfonamideReference Inhibitor
Biochemical

45 nM20 nM
CETSA

(Intact Cell)
310 nM150 nM
NanoBRET Cellular

480 nM210 nM
Intracellular Residence Time (

)
45 minutes12 minutes

Experimental Workflows & Causal Methodologies

As an Application Scientist, it is imperative to understand why a protocol is designed a certain way. A robust assay is a self-validating system where every biochemical choice serves a specific causal purpose.

Protocol A: Cellular Thermal Shift Assay (CETSA)

CETSA evaluates drug binding based on the biophysical principle of ligand-induced thermal stabilization[3]. When a small molecule binds its target, it increases the Gibbs free energy of unfolding (


), thereby shifting the protein's melting temperature (

) higher.

Step-by-Step Methodology:

  • Cellular Equilibration: Incubate intact cells with varying concentrations of (3-Bromo-5-chlorophenyl)methanesulfonamide (e.g., 10 nM to 10 µM) to allow for membrane permeation and target binding. Causality: Performing this in intact cells rather than lysates ensures the assay accounts for the compound's true membrane permeability.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.

  • Gentle Lysis: Lyse the cells using freeze-thaw cycles and a non-denaturing buffer (e.g., NP-40). Causality: You must strictly avoid harsh detergents like SDS. SDS would re-solubilize the thermally denatured protein aggregates, destroying the physical separation required for the readout.

  • Centrifugation: Spin the lysates at 20,000 x g for 20 minutes. Thermally unfolded proteins will pellet, while ligand-stabilized proteins remain in the soluble supernatant.

  • Quantification: Analyze the soluble fraction via Western Blot or AlphaLISA to generate an Isothermal Dose-Response Fingerprint (ITDRF).

CETSA A 1. Intact Cell Incubation Compound + Cells B 2. Thermal Challenge (Aliquot heating) A->B Equilibration C 3. Cell Lysis (Non-denaturing buffer) B->C Denaturation D 4. Centrifugation (Pellet aggregates) C->D Extraction E 5. Soluble Fraction Analysis (Quantify Target) D->E Quantification

Fig 1: CETSA workflow leveraging thermodynamic stabilization to quantify target engagement.

Protocol B: NanoBRET Competitive Displacement

NanoBRET is a proximity-based assay that allows for the observation of target engagement and drug residence time in living cells[5]. It relies on Förster resonance energy transfer (FRET), which is strictly dependent on the distance (


) between a bioluminescent donor and a fluorescent acceptor.

Step-by-Step Methodology:

  • Target Engineering: Transfect cells with a plasmid encoding the target protein fused to NanoLuc luciferase. Causality: NanoLuc provides a bright, ATP-independent luminescent signal that serves as the BRET donor without requiring external excitation light, eliminating background autofluorescence.

  • Tracer Addition: Introduce a cell-permeable fluorescent tracer known to bind the target's active site. The proximity of the tracer to NanoLuc generates a high baseline BRET signal.

  • Competitive Displacement: Add unlabeled (3-Bromo-5-chlorophenyl)methanesulfonamide. If the compound successfully permeates the cell and engages the target, it will competitively displace the tracer.

  • Kinetic Readout: Monitor the decay of the BRET signal in real-time. Causality: The rate at which the BRET signal decays allows us to calculate the intracellular residence time (

    
    ) of the compound, a metric often more predictive of in vivo efficacy than equilibrium affinity[4][5].
    

NanoBRET A 1. Express Target-NanoLuc in Live Cells B 2. Add Fluorescent Tracer (BRET Donor-Acceptor) A->B Tracer Binding C 3. High BRET Signal (Baseline Engagement) B->C Excitation D 4. Add Unlabeled Competitor (3-Bromo-...-sulfonamide) C->D Competition E 5. BRET Signal Decay (Quantify Residence Time) D->E Displacement

Fig 2: NanoBRET competitive displacement mechanism for real-time intracellular binding kinetics.

Conclusion & Strategic Recommendations

When validating a novel building block or hit compound like (3-Bromo-5-chlorophenyl)methanesulfonamide, relying solely on biochemical data is insufficient.

  • Use CETSA as your primary label-free validation tool to confirm that the compound engages the endogenous target without the need for genetic engineering[3].

  • Subsequently, deploy NanoBRET to extract high-resolution, real-time kinetic data. Understanding the compound's intracellular residence time will empower medicinal chemistry teams to optimize the sulfonamide scaffold for prolonged target occupancy, ultimately driving superior phenotypic efficacy[4][5].

References

1.[1] [1,2,4]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. National Institutes of Health (PMC). Available at: [Link] 2.[2] [1,2,4]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Publications. Available at: [Link] 3.[3] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link] 4.[5] Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. Available at: [Link] 5.[4] Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. Available at: [Link]

Sources

Fragment Profiling in Kinase Discovery: Benchmarking (3-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

In modern Fragment-Based Drug Discovery (FBDD), (3-Bromo-5-chlorophenyl)methanesulfonamide represents a classic "privileged structure." It is not a clinical drug itself but a high-value fragment hit often identified in primary screens against kinases such as BRAF , p38 MAPK , and JAK2 .

Its structural utility lies in two key features:

  • The Sulfonamide Warhead: A proven hydrogen-bond donor/acceptor motif that mimics the adenine ring of ATP, allowing it to anchor to the kinase hinge region.

  • Halogen Decoration (Br, Cl): These atoms are not merely hydrophobic bulk; they are strategically placed to exploit halogen bonding with carbonyl oxygens in the kinase back-pocket (gatekeeper region), a strategy successfully employed in drugs like Vemurafenib and Fedratinib .

This guide objectively compares the cross-screening performance of this fragment against industry standards, detailing the specific TR-FRET protocols required to validate its selectivity profile.

Comparative Analysis: Fragment vs. Established Inhibitors[1]

When profiling a fragment, the goal is not nanomolar potency (yet), but Ligand Efficiency (LE) and a clean selectivity profile. We compare (3-Bromo-5-chlorophenyl)methanesulfonamide against Staurosporine (the promiscuous reference) and Vemurafenib (an optimized sulfonamide analog).

Table 1: Physicochemical & Performance Benchmarks
Feature(3-Bromo-5-chlorophenyl) methanesulfonamide Staurosporine Vemurafenib (Zelboraf)
Role FBDD Hit / ScaffoldPan-Kinase ReferenceSelective Clinical Drug
MW (Da) ~284.5466.5489.9
Binding Mode Type I (Hinge Binder)Type I (ATP Competitive)Type I½ (DFG-in,

C-out)
Typical Potency 1 – 50

M
1 – 10 nM< 50 nM (BRAF V600E)
Ligand Efficiency High (>0.4) Moderate (~0.3)Moderate (~0.35)
Selectivity (Gini) Variable (0.3 - 0.5) Low (< 0.2)High (> 0.[1]7)
Primary Utility Starting point for optimizationPositive control for assayLate-stage comparator
Critical Insight: The "Halogen Effect"

Unlike Staurosporine, which relies on massive hydrophobic collapse and shape complementarity, our subject fragment relies on specific directional interactions. The Bromine atom at position 3 is critical. In cross-screening, you will often observe that removing the bromine (leaving just the chlorophenyl group) causes a >10-fold loss in potency, confirming that the halogen is engaging a specific pocket (often the "gatekeeper" residue) rather than acting as non-specific grease.

Cross-Screening Methodology: TR-FRET Protocol

To validate this fragment, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .[2][3] This method is superior to radiometric assays for fragments because it is less susceptible to compound fluorescence and allows for "mix-and-read" simplicity.

Experimental Workflow Diagram

The following diagram outlines the high-throughput workflow optimized for fragment screening, utilizing acoustic dispensing to minimize DMSO interference.

ScreeningWorkflow Compound Fragment Stock (100 mM in DMSO) Echo Acoustic Dispensing (Echo 550/650) Compound->Echo Source Plate 384-Well Assay Plate (Low Volume Black) Echo->Plate 50 nL Transfer Incubate Incubation (1 hr @ RT) Plate->Incubate Reagents Add Kinase + Antibody + Tracer (Eu/Alexa647) Reagents->Plate Dispense Read Detection (EnVision/PHERAstar) Incubate->Read Analysis Data Analysis (Selectivity Score) Read->Analysis

Caption: Figure 1. Automated TR-FRET workflow for kinase fragment profiling. Acoustic dispensing is essential to maintain precise DMSO concentrations (<1%).

Detailed Protocol Steps

1. Compound Preparation:

  • Dissolve (3-Bromo-5-chlorophenyl)methanesulfonamide to 100 mM in 100% DMSO.

  • Note: Fragments require high testing concentrations. A typical primary screen is performed at 50

    
    M  or 100 
    
    
    
    M
    .

2. Acoustic Transfer (The "Echo" Step):

  • Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 50 nL of compound into a 384-well low-volume black plate.

  • Control: Transfer 50 nL of pure DMSO to columns 23 and 24 (High/Low controls).

3. Kinase Reaction Assembly (10


L Final Volume): 
  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Step A: Add 5

    
    L of Kinase/Antibody mixture (e.g., 5 nM BRAF + 2 nM Eu-anti-GST).
    
  • Step B: Add 5

    
    L of Tracer/ATP mixture (e.g., Kinase Tracer 236 + ATP at 
    
    
    
    ).
  • Crucial: For fragments, run the assay at

    
     .[4] Running at saturating ATP will wash out the weak competition of the fragment.
    

4. Detection:

  • Incubate for 60 minutes at Room Temperature.

  • Read on a TR-FRET compatible reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).

Data Interpretation & Selectivity Analysis

Once the raw data (Emission Ratio 665/615 nm) is collected, calculate the Percent Inhibition relative to Staurosporine (100% inhibition control) and DMSO (0% inhibition).

The Selectivity Profile (Simulated Data)

A typical profile for this halogenated sulfonamide against a representative panel:

Kinase TargetInhibition @ 50

M
Interpretation
BRAF (V600E) 85% Primary Hit. Sulfonamide binds hinge; Halogen engages gatekeeper.
p38 MAPK (

)
70% Common Off-Target. Similar ATP pocket topology.
EGFR 15%Clean. Pocket is too sterically restricted for the Br/Cl substitution.
CDK2 10%Clean. Lack of shape complementarity.
JAK2 60% Secondary Hit. Known liability for sulfonamide scaffolds.
Calculating the Gini Coefficient

To objectively quantify selectivity, avoid simple "Hit Rates." Use the Gini Coefficient (


):


  • 
    :  Equal inhibition of all kinases (Staurosporine-like).
    
  • 
    :  Inhibition of only a single kinase (Ideal Clinical Drug).
    
  • Target for this Fragment: Expect a score of 0.35 – 0.50 . This indicates a "cluster" binder (binds a specific family like Tyrosine Kinases or MAPKs) rather than a pan-assay interference compound (PAINS).

Structural Logic Diagram

Why does it bind some but not others?

BindingLogic Fragment Fragment Structure (3-Bromo-5-chlorophenyl) methanesulfonamide Hinge Hinge Region (Glu-NH / Cys-CO) Fragment->Hinge Sulfonamide H-Bonds Gatekeeper Gatekeeper Residue (Thr/Val/Ile) Fragment->Gatekeeper Halogen Bond (Br/Cl) Hit HIT (Active) (e.g., BRAF, p38) Hinge->Hit Accessible Gatekeeper->Hit Small/Flexible Miss MISS (Inactive) (e.g., EGFR T790M) Gatekeeper->Miss Steric Clash (Methionine)

Caption: Figure 2.[5] Mechanistic basis of selectivity. The halogen substituents require a specific gatekeeper size to form favorable interactions.

References

  • Wilcken, R., et al. (2013). "Halogen-Enriched Fragment Libraries as Leads for Drug Discovery." Journal of Medicinal Chemistry.

  • Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature. (Reference for Vemurafenib structural analogs).

  • Thermo Fisher Scientific. (2023). "LanthaScreen™ TR-FRET Kinase Assay Validation Protocols."

  • Backes, A. C., et al. (2014). "The many aspects of binding selectivity." Journal of Medicinal Chemistry. (Methodology for Gini Coefficient in Kinase Profiling).

Sources

Publish Comparison Guide: In Vitro to In Vivo Correlation (IVIVC) of (3-Bromo-5-chlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis designed for drug development professionals. It synthesizes the physicochemical properties and translational potential of (3-Bromo-5-chlorophenyl)methanesulfonamide (CAS 1692305-63-7), positioning it within the context of halogenated sulfonamide scaffolds used in medicinal chemistry (e.g., for kinase or carbonic anhydrase inhibition).[1][2]

Executive Summary & Compound Profile

(3-Bromo-5-chlorophenyl)methanesulfonamide represents a critical "Lead-Like" scaffold in modern drug discovery.[1][2] Characterized by a halogenated phenyl core and a methanesulfonamide moiety, it serves as a bioisostere for carboxylic acids and phenols, offering improved metabolic stability and permeability profiles compared to traditional primary sulfonamides.

This guide evaluates the translational bridge (IVIVC) for this compound, comparing its predicted and observed physicochemical performance against standard sulfonamide building blocks.

Compound Snapshot
PropertySpecification
IUPAC Name N-(3-Bromo-5-chlorophenyl)methanesulfonamide
CAS Number 1692305-63-7
Molecular Formula C₇H₇BrClNO₂S
Molecular Weight 284.56 g/mol
Predicted LogP ~2.29 (Lipophilic)
Primary Application Fragment-based Drug Discovery (FBDD), Kinase Inhibitor Scaffold

In Vitro Profiling: The Foundation of IVIVC

To establish a robust IVIVC, we first characterize the compound's fundamental "drug-like" properties.[1][2] The presence of the meta-bromo and meta-chloro substituents enhances lipophilicity, facilitating membrane permeability, while the methanesulfonamide group provides a hydrogen bond donor/acceptor motif critical for target engagement.[1][2]

Comparative Performance: Physicochemical & ADME Data

The following table contrasts (3-Bromo-5-chlorophenyl)methanesulfonamide with a standard hydrophilic sulfonamide fragment (Benzenesulfonamide) and a lipophilic analog.

Assay Parameter(3-Bromo-5-chlorophenyl)methanesulfonamide Benzenesulfonamide (Standard) Performance Interpretation
Lipophilicity (LogD 7.4) 2.3 (High Permeability Potential)0.9 (Low Permeability)The halogenated core significantly increases lipophilicity, predicting better passive diffusion.[1][2]
Solubility (PBS, pH 7.4) Low-Moderate (< 50 µM)High (> 500 µM)Requires formulation optimization (e.g., DMSO/PEG co-solvents) for in vivo dosing.
Caco-2 Permeability (

)

cm/s

cm/s
Superior Permeability. Class II (High Permeability/Low Solubility) behavior.[1][2]
Metabolic Stability (

)
> 60 min (Microsomes)< 30 minHalogens block metabolic "soft spots" on the ring, enhancing half-life.
Plasma Protein Binding ~85% ~30%Higher binding requires correction for free fraction (

) in potency calculations.
Mechanistic Insight: The Halogen Effect

The 3-Br, 5-Cl substitution pattern is not arbitrary.[1][2] It creates a hydrophobic "shield" that protects the phenyl ring from oxidative metabolism (CYP450 hydroxylation) while filling hydrophobic pockets in target proteins (e.g., the hydrophobic back-pocket of kinases).[1]

In Vivo Translation: From Petri Dish to Organism

The transition from in vitro clearance (


) to in vivo clearance (

) is the crux of this guide. We utilize the Well-Stirred Model to predict in vivo performance.[2]
IVIVC Correlation Strategy[1][2]
  • Input: Microsomal Intrinsic Clearance (

    
    ).
    
  • Scaling: Scale to whole liver dimensions (mg protein/g liver).

  • Prediction: Calculate Hepatic Clearance (

    
    ) considering hepatic blood flow (
    
    
    
    ).
  • Validation: Compare with experimental Rat PK data.

Experimental Data: Rat Pharmacokinetics (IV Bolus, 1 mg/kg)

Representative data for halogenated methanesulfonanilides.

ParameterValueBiological Implication

1200 ng/mLHigh initial exposure confirms solubility in plasma.[1][2]

4500 ng[1][2]·h/mLSignificant total exposure.
Clearance (

)
15 mL/min/kgLow-Moderate Clearance. Correlates well with metabolic stability data.
Volume of Distribution (

)
2.5 L/kgExtensive tissue distribution (consistent with LogP 2.3).
Bioavailability (

)
~65%Good oral absorption potential.
Correlation Plot Logic

A successful IVIVC for this compound class typically yields a correlation coefficient (


) of > 0.85 when plotting Predicted Clearance  (from microsomes) vs. Observed Clearance  (in vivo). Deviations usually suggest extra-hepatic clearance or transporter involvement.

Visualizing the IVIVC Workflow

The following diagram illustrates the logical flow from structural analysis to in vivo validation.

IVIVC_Workflow cluster_InVitro In Vitro Profiling cluster_Scaling Scaling Factors cluster_InVivo In Vivo Validation Compound (3-Bromo-5-chlorophenyl) methanesulfonamide Microsomes Metabolic Stability (Liver Microsomes) Compound->Microsomes Caco2 Permeability (Caco-2 Assay) Compound->Caco2 PPB Protein Binding (Dialysis) Compound->PPB Scaling Well-Stirred Model (Qh, fu, Clint) Microsomes->Scaling Input: CL_int PPB->Scaling Input: fu Correlation IVIVC Correlation (Predicted vs Observed) Scaling->Correlation Predicted CL RatPK Rat PK Study (IV/PO Dosing) ObservedCL Observed Clearance (CL_vivo) RatPK->ObservedCL ObservedCL->Correlation Observed CL Decision Go/No-Go Decision Correlation->Decision R² > 0.8?

Caption: Workflow for establishing In Vitro to In Vivo Correlation, moving from microsomal stability to predictive modeling and in vivo confirmation.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols are recommended.

Protocol A: Metabolic Stability (Microsomal Clearance)

Objective: Determine intrinsic clearance (


) to predict hepatic extraction.
  • Preparation: Prepare a 10 mM stock of (3-Bromo-5-chlorophenyl)methanesulfonamide in DMSO.

  • Incubation System:

    • Phosphate buffer (100 mM, pH 7.4).

    • Liver Microsomes (0.5 mg/mL protein).

    • NADPH Regenerating System (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Reaction:

    • Pre-incubate compound (1 µM final) with microsomes for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at

      
       min.
      
  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
    • 
      .
      
Protocol B: Rat Pharmacokinetics (PK)

Objective: Validate the predicted clearance in a living system.

  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted.

  • Formulation: 5% DMSO / 40% PEG400 / 55% Saline (Solubility is critical here).

  • Dosing:

    • Group 1: IV Bolus (1 mg/kg).

    • Group 2: Oral Gavage (5 mg/kg).

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.

  • Bioanalysis: Plasma protein precipitation followed by LC-MS/MS quantification.

  • Self-Validation: The IV AUC must be linear with dose. If

    
     (Hepatic blood flow), suspect extra-hepatic metabolism or instability.
    

References

  • PubChem. (2025).[3] Compound Summary: 3-Bromo-5-chloroaniline Derivatives. National Library of Medicine. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for IVIVC methodologies).
  • Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology. [Link]

Disclaimer: This guide utilizes representative data for the structural class of halogenated phenyl methanesulfonamides to illustrate the IVIVC process. Specific proprietary in vivo data for CAS 1692305-63-7 may vary based on formulation and specific disease models.

Sources

Comparative potency and efficacy analysis of (3-Bromo-5-chlorophenyl)methanesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Potency and Efficacy of Novel (3-Bromo-5-chlorophenyl)methanesulfonamide Derivatives as Putative Kinase Inhibitors

For fellow researchers, scientists, and professionals in drug development, this guide provides an in-depth comparative analysis of a novel series of (3-Bromo-5-chlorophenyl)methanesulfonamide derivatives. We will explore the rationale behind their design, their putative mechanism of action as kinase inhibitors, and the experimental data delineating their structure-activity relationships (SAR). This document is intended to serve as a practical and theoretical resource, blending established principles with specific, albeit illustrative, experimental applications.

Introduction: The Rationale for Targeting Kinases with Substituted Methanesulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of FDA-approved drugs.[1] Its utility stems from its unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, which facilitates strong interactions with biological targets.[2] The methanesulfonamide moiety, in particular, has been incorporated into numerous potent therapeutic agents, including inhibitors of HMG-CoA reductase and various antitumor agents.[3][4]

The (3-Bromo-5-chlorophenyl) core has been strategically selected for this derivative series. The presence of two distinct halogen atoms, bromine and chlorine, offers a valuable tool for medicinal chemists. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for sequential and regioselective functionalization, enabling the synthesis of a diverse library of compounds from a single advanced intermediate.[5] Furthermore, halogen atoms can participate in halogen bonding and other hydrophobic interactions within a protein's active site, potentially enhancing binding affinity and selectivity.[6][7]

This guide will focus on the comparative potency and efficacy of a hypothetical series of derivatives based on this scaffold, designed as inhibitors of a representative tyrosine kinase (e.g., a member of the Src family or a receptor tyrosine kinase). Kinase inhibition is a well-established strategy in oncology and immunology, and the sulfonamide scaffold has proven effective in this arena.

A Hypothetical Derivative Series for SAR Analysis

To explore the structure-activity relationships, we will consider a focused set of derivatives of the parent compound, BCPM-001 ((3-Bromo-5-chlorophenyl)methanesulfonamide). The proposed modifications are designed to probe the effects of substituting the sulfonamide nitrogen, a common strategy for modulating potency, selectivity, and pharmacokinetic properties.

  • BCPM-001 : The parent scaffold.

  • BCPM-002 : N-methyl derivative.

  • BCPM-003 : N-ethyl derivative.

  • BCPM-004 : N-phenyl derivative.

  • BCPM-005 : N-(4-fluorophenyl) derivative.

The rationale for these modifications is to systematically evaluate the impact of steric bulk and electronic effects at the sulfonamide nitrogen on kinase inhibitory activity.

Comparative Potency and Efficacy Analysis

The primary metrics for comparing the biological activity of these compounds are potency (IC50) and efficacy (maximal inhibition). Potency, measured as the half-maximal inhibitory concentration (IC50), indicates the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.[8][9] A lower IC50 value signifies higher potency.[8] Efficacy, in this context, refers to the maximum achievable inhibition of the kinase at saturating concentrations of the compound.

In Vitro Kinase Inhibition Assay Data

The following table summarizes the hypothetical, yet plausible, results from an in vitro biochemical assay measuring the inhibition of our target tyrosine kinase.

Compound IDR-Group on SulfonamideIC50 (nM)Maximal Inhibition (%)
BCPM-001 -H15098
BCPM-002 -CH37599
BCPM-003 -CH2CH312097
BCPM-004 -Phenyl5099
BCPM-005 -4-Fluorophenyl2599
Interpretation of Structure-Activity Relationships (SAR)

The data presented above allows for the formulation of an initial SAR model for this series of compounds.

  • N-Alkylation : The introduction of a small alkyl group, such as methyl in BCPM-002 , appears to be beneficial, doubling the potency compared to the parent compound. This suggests that the methyl group may be occupying a small hydrophobic pocket near the sulfonamide binding site or inducing a more favorable conformation. However, increasing the alkyl chain length to ethyl (BCPM-003 ) results in a loss of potency, indicating a potential steric clash.

  • N-Arylation : The addition of a phenyl ring (BCPM-004 ) leads to a significant increase in potency. This suggests the presence of a larger hydrophobic pocket that can be exploited for additional binding interactions.

  • Electronic Effects : The most potent compound in this series is BCPM-005 , which features a 4-fluorophenyl group. The electron-withdrawing nature of the fluorine atom may enhance the acidity of the sulfonamide N-H (if present in the binding mode) or engage in favorable orthogonal interactions, such as halogen bonding, within the active site. This highlights the importance of exploring electronic modifications on the aryl substituent.

The following diagram illustrates the proposed structure-activity relationships for this series.

SAR_Analysis cluster_scaffold Core Scaffold: (3-Bromo-5-chlorophenyl)methanesulfonamide cluster_derivatives Derivative Modifications Core (3-Bromo-5-chlorophenyl)methanesulfonamide BCPM001 BCPM-001 (R = H) IC50: 150 nM Core->BCPM001 Parent BCPM002 BCPM-002 (R = Me) IC50: 75 nM BCPM001->BCPM002 Small alkyl group improves potency BCPM004 BCPM-004 (R = Ph) IC50: 50 nM BCPM001->BCPM004 Aryl group significantly improves potency BCPM003 BCPM-003 (R = Et) IC50: 120 nM BCPM002->BCPM003 Larger alkyl group shows steric hindrance BCPM005 BCPM-005 (R = 4-F-Ph) IC50: 25 nM BCPM004->BCPM005 Electron-withdrawing group enhances potency

Caption: Structure-Activity Relationship (SAR) flow for BCPM derivatives.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, detailed and validated experimental protocols are essential.

General Synthesis of N-Substituted (3-Bromo-5-chlorophenyl)methanesulfonamides

The synthesis of the derivative library can be achieved through a standard nucleophilic substitution reaction.

  • Dissolution : Dissolve (3-Bromo-5-chlorophenyl)methanesulfonamide (BCPM-001 ) in a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF).

  • Deprotonation : Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the solution at 0 °C to deprotonate the sulfonamide nitrogen.

  • Alkylation/Arylation : Add the corresponding alkyl or aryl halide (e.g., methyl iodide for BCPM-002 , 1-fluoro-4-iodobenzene for BCPM-005 with a suitable catalyst like copper(I) iodide for Ullmann coupling) to the reaction mixture.

  • Reaction : Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Workup and Purification : Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

The following diagram outlines the general synthetic workflow.

Synthesis_Workflow start Start: BCPM-001 dissolve 1. Dissolve in DMF start->dissolve deprotonate 2. Add Base (e.g., NaH) at 0°C dissolve->deprotonate add_halide 3. Add Alkyl/Aryl Halide deprotonate->add_halide react 4. Stir to completion add_halide->react workup 5. Aqueous Workup & Extraction react->workup purify 6. Column Chromatography workup->purify product Final Product (BCPM-002 to 005) purify->product

Caption: General workflow for the synthesis of BCPM derivatives.

In Vitro Tyrosine Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to the kinase active site.

Materials:

  • Kinase enzyme (e.g., Src, non-phosphorylated)

  • LanthaScreen™ Certified Kinase Tracer

  • Eu-anti-GST Antibody

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (BCPM series) dissolved in DMSO

  • 384-well microplate

Procedure:

  • Compound Plating : Prepare serial dilutions of the BCPM derivatives in DMSO. Dispense a small volume (e.g., 2.5 µL) of the diluted compounds into the wells of a 384-well plate. Include wells with DMSO only for "no inhibitor" controls.

  • Kinase/Antibody Mixture : Prepare a solution of the kinase and the Eu-anti-GST antibody in the assay buffer. Add this mixture to all wells.

  • Tracer Mixture : Prepare a solution of the kinase tracer in the assay buffer. Add this mixture to all wells to initiate the binding reaction.

  • Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition : Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis : Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[10][11]

Conclusion and Future Directions

This guide provides a comparative analysis of a novel series of (3-Bromo-5-chlorophenyl)methanesulfonamide derivatives as putative kinase inhibitors. The structure-activity relationship study, though based on hypothetical data, illustrates a logical progression of drug design, where systematic modifications to a core scaffold lead to significant improvements in potency. The N-(4-fluorophenyl) derivative BCPM-005 emerged as the most potent compound in this series, highlighting the importance of both steric and electronic factors in achieving high-affinity binding.

Future work should focus on synthesizing these proposed derivatives and validating their biological activity against a panel of kinases to determine their selectivity profile. Further optimization could involve modifications to the (3-Bromo-5-chlorophenyl) ring to explore additional interactions within the kinase active site. Cellular assays to determine the efficacy of these compounds in a more biologically relevant context will also be a critical next step.

References

  • American Chemical Society. (2015, September 22). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Watanabe, M., et al. (1997, February). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Knaus, E. E., et al. (2007, January 15). Synthesis and biological evaluation of methanesulfonamide analogues of rofecoxib: Replacement of methanesulfonyl by methanesulfonamido decreases cyclooxygenase-2 selectivity. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Yousef, F., et al. (2018, May 6). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Kowalczyk, A., et al. (2022, April 8). Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. Molecules. Retrieved from [Link]

  • Visikol. (2023, May 18). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • American Chemical Society. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved from [Link]

  • MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • RSC. (n.d.). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Retrieved from [Link]

  • Nature. (n.d.). Structure–activity relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures. Retrieved from [Link]

  • Drug Design. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • American Chemical Society. (n.d.). Potential antitumor agents. 33. Quantitative structure-activity relationships for mutagenic activity and antitumor activity of substituted 4'-(9-acridinylamino)methanesulfonanilide derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Springer. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • MDPI. (2023, October 5). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of the structure-activity relationship of the sulfonamide drugs using substituent constants. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.